molecular formula C6H9N B127170 Cyclopentanecarbonitrile CAS No. 4254-02-8

Cyclopentanecarbonitrile

Cat. No.: B127170
CAS No.: 4254-02-8
M. Wt: 95.14 g/mol
InChI Key: SVPZJHKVRMRREG-UHFFFAOYSA-N
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Description

Cyclopentanecarbonitrile is an alicyclic nitrile.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentanecarbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N/c7-5-6-3-1-2-4-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SVPZJHKVRMRREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70195331
Record name Cyclopentanecarbonitrile
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Molecular Weight

95.14 g/mol
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CAS No.

4254-02-8
Record name Cyclopentanecarbonitrile
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Record name Cyclopentanecarbonitrile
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Record name Cyclopentanecarbonitrile
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Record name Cyclopentanecarbonitrile
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Foundational & Exploratory

Synthesis of Cyclopentanecarbonitrile from Cyclopentanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclopentanecarbonitrile from cyclopentanone, a common precursor in the development of pharmaceutical intermediates and other fine chemicals. The primary and most industrially viable method involves a two-step process: the oximation of cyclopentanone to form cyclopentanone oxime, followed by the dehydration of the oxime to yield the target nitrile.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants, intermediates, and the final product is crucial for successful synthesis, purification, and handling.

PropertyCyclopentanoneCyclopentanone OximeThis compound
Molecular Formula C₅H₈OC₅H₉NOC₆H₉N
Molecular Weight 84.12 g/mol 99.13 g/mol 95.14 g/mol
Appearance Clear, colorless liquidColorless to light beige granular powderClear, colorless to faintly yellow liquid
Melting Point -51 °C53-55 °C-76 °C
Boiling Point 130-131 °C196 °C67-68 °C at 10 mmHg
Density 0.951 g/mL at 25 °C1.2 ± 0.1 g/cm³0.912 g/mL at 25 °C
Refractive Index (n20/D) 1.437-1.441

Synthetic Pathway

The conversion of cyclopentanone to this compound is efficiently achieved through a two-step reaction sequence involving an oxime intermediate.

Synthesis_Pathway Cyclopentanone Cyclopentanone Hydroxylamine + Hydroxylamine (NH2OH) Oxime Cyclopentanone Oxime Hydroxylamine->Oxime Step 1: Oximation Water1 - H₂O Dehydration + Dehydrating Agent (e.g., P₂O₅, POCl₃, SOCl₂) Nitrile This compound Dehydration->Nitrile Step 2: Dehydration Water2 - H₂O

Caption: Overall synthesis pathway from cyclopentanone to this compound.

Experimental Protocols

Step 1: Synthesis of Cyclopentanone Oxime

The formation of cyclopentanone oxime is a condensation reaction between cyclopentanone and hydroxylamine. The hydroxylamine is typically generated in situ from hydroxylamine hydrochloride and a base.

Classical Synthesis in Aqueous Ethanol

This protocol describes a standard laboratory-scale synthesis.

  • Materials:

    • Cyclopentanone (5.60 g, 66.67 mmol)

    • Hydroxylamine hydrochloride (5.0 g, 71.94 mmol)

    • Potassium hydroxide (3.0 g, 53.48 mmol)

    • Distilled water

    • Ethanol

    • Diethyl ether (for recrystallization)

  • Procedure:

    • In a round-bottomed flask, dissolve hydroxylamine hydrochloride in 10 cm³ of distilled water.

    • Separately, dissolve potassium hydroxide in 5 cm³ of distilled water.

    • Add the potassium hydroxide solution to the hydroxylamine hydrochloride solution and stir at room temperature.

    • To this mixture, add cyclopentanone while stirring.

    • Reflux the reaction mixture. At the onset of boiling, add small portions of ethanol (approx. 5 cm³) periodically until the solution becomes clear.

    • Continue refluxing for an additional hour.

    • Cool the reaction mixture to room temperature and neutralize with a 1N KOH solution.

    • Reflux for another 30 minutes, cool, and re-neutralize if necessary.

    • Pour the final reaction mixture into 100 cm³ of ice-water to precipitate the cyclopentanone oxime.

    • Filter the precipitate, wash with cold water (3 x 10 cm³), and air dry.

    • Recrystallize the crude product from diethyl ether to obtain pure cyclopentanone oxime.[1]

Solventless "Green" Synthesis

This environmentally friendly protocol avoids the use of solvents and offers a significantly shorter reaction time.

  • Materials:

    • Cyclopentanone (1 mmol)

    • Hydroxylamine hydrochloride (1.2 mmol)

    • Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)

    • Ethyl acetate

    • Water

  • Procedure:

    • In a mortar, combine cyclopentanone, hydroxylamine hydrochloride, and bismuth(III) oxide.

    • Grind the mixture with a pestle at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, add ethyl acetate (2 x 10 mL) to the reaction mixture.

    • Filter the mixture to separate the bismuth(III) oxide catalyst.

    • Concentrate the filtrate to approximately 6 mL.

    • Add water to the concentrated filtrate to precipitate the product.

    • Filter the precipitate and dry under high vacuum to yield pure cyclopentanone oxime.[1]

Quantitative Data for Cyclopentanone Oxime Synthesis

MethodReagentsSolventReaction TimeTemperatureYield
Classical SynthesisCyclopentanone, Hydroxylamine hydrochloride, Potassium hydroxideWater/EthanolNot specifiedReflux51%
One-Pot SynthesisCyclopentanone, Hydroxylamine hydrochlorideEthanol2–4 hoursReflux87%
Solventless "Green" SynthesisCyclopentanone, Hydroxylamine hydrochloride, Bismuth(III) oxideNone1.5-3 minRoom Temperature98%
Step 2: Dehydration of Cyclopentanone Oxime to this compound

The dehydration of cyclopentanone oxime yields the desired nitrile. This step is often facilitated by a strong dehydrating agent. A potential side reaction is the Beckmann rearrangement, which can lead to the formation of δ-valerolactam, especially under acidic conditions.

Dehydration using Phosphorus Pentoxide (P₂O₅)

This method is reported to yield high-purity this compound.

  • Materials:

    • Cyclopentanone oxime

    • Phosphorus pentoxide (P₂O₅)

  • Procedure:

    • In a distillation flask, intimately mix cyclopentanone oxime and phosphorus pentoxide. A molar ratio of 1:1 to 1:1.5 of oxime to P₂O₅ is typically used.

    • Gently heat the mixture. The this compound will start to distill.

    • Collect the distillate. The reaction is driven to completion by the removal of the product.

    • The collected crude product can be further purified by fractional distillation under reduced pressure.

Quantitative Data for Dehydration of Cyclopentanone Oxime

Dehydrating AgentConversion/Purity
Phosphorus Pentoxide (P₂O₅)~98% purity
Phosphorus Oxychloride (POCl₃)90% conversion

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis and a logic tree for troubleshooting potential issues.

Experimental_Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Dehydration A Mix Cyclopentanone, Hydroxylamine HCl, and Base B Reflux Reaction Mixture A->B C Precipitate Product in Ice-Water B->C D Filter and Dry Crude Oxime C->D E Mix Cyclopentanone Oxime with Dehydrating Agent D->E Proceed with crude or purified oxime F Heat Mixture and Distill Product E->F G Purify by Fractional Distillation F->G

Caption: General experimental workflow for the two-step synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Step1 Problem in Step 1 (Oximation)? Start->Step1 Step2 Problem in Step 2 (Dehydration)? Start->Step2 IncompleteReaction1 Incomplete Oximation Step1->IncompleteReaction1 Yes WorkupLoss1 Loss during Workup Step1->WorkupLoss1 Yes IncompleteReaction2 Incomplete Dehydration Step2->IncompleteReaction2 Yes SideReaction Beckmann Rearrangement Step2->SideReaction Yes PurificationIssue Inefficient Purification Step2->PurificationIssue Yes

Caption: Troubleshooting logic for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of the intermediate and final product.

Cyclopentanone Oxime (C₅H₉NO)

  • ¹H NMR: Signals for the methylene protons of the cyclopentyl ring and the oxime proton.

  • ¹³C NMR: A characteristic signal for the C=N carbon and signals for the four unique methylene carbons.

  • IR (cm⁻¹): Characteristic stretching vibrations for O-H, C-H, C=N, and N-O bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (99.13 g/mol ).

This compound (C₆H₉N)

  • ¹H NMR: Signals corresponding to the protons on the cyclopentane ring.[2]

  • ¹³C NMR: A characteristic signal for the nitrile carbon, along with signals for the carbons of the cyclopentane ring.[2]

  • IR (cm⁻¹): A strong absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretching vibration.[2]

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (95.14 g/mol ).[2]

References

Spectroscopic data of Cyclopentanecarbonitrile (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclopentanecarbonitrile (CAS No. 4254-02-8), a key building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the methine proton and the methylene protons of the cyclopentyl ring.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
2.85 - 2.95m1H-H-1
1.95 - 2.10m2H-H-2a, H-5a
1.75 - 1.90m2H-H-2b, H-5b
1.60 - 1.75m4H-H-3, H-4

Note: The assignments are based on the expected chemical shifts and multiplicities for the cyclopentyl ring protons. 'a' and 'b' denote the diastereotopic protons of the methylene groups.

¹³C NMR Spectral Data

The ¹³C NMR spectrum shows distinct signals for the nitrile carbon, the methine carbon, and the methylene carbons of the cyclopentyl ring.

Chemical Shift (δ) ppmAssignment
122.5C≡N
35.5C-1
31.0C-2, C-5
25.0C-3, C-4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band for the nitrile group.

Frequency (cm⁻¹)IntensityAssignment
2965StrongC-H stretch (aliphatic)
2875MediumC-H stretch (aliphatic)
2245StrongC≡N stretch (nitrile)
1455MediumC-H bend (methylene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

m/zRelative Abundance (%)Proposed Fragment
9540[M]⁺ (Molecular Ion)
94100[M-H]⁺
6885[M-HCN]⁺
6795[C₅H₇]⁺
5450[C₄H₆]⁺
4180[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) was used.

  • Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition : The spectrum was acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans were co-added.

  • ¹³C NMR Acquisition : The spectrum was acquired using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Approximately 1024 scans were accumulated.

  • Data Processing : The free induction decays (FIDs) were Fourier transformed after applying an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Phase and baseline corrections were applied to the resulting spectra.

IR Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory was utilized.

  • Sample Preparation : A single drop of neat this compound was placed directly onto the diamond crystal of the uATR accessory.

  • Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

Mass Spectrometry
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) (e.g., Agilent 7890B GC with a 5977A MSD) was employed.

  • Gas Chromatography (GC) :

    • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Inlet : Splitless injection of 1 µL of a dilute solution of this compound in dichloromethane. Inlet temperature was maintained at 250°C.

    • Oven Program : The oven temperature was initially held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

  • Mass Spectrometry (MS) :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole.

    • Scan Range : m/z 35-350.

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_result Final Report Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Confirmation Identity Confirmation Structure->Confirmation Purity->Confirmation Report Comprehensive Spectroscopic Profile Confirmation->Report

A Technical Guide to Cyclopentanecarbonitrile: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarbonitrile, an alicyclic nitrile, is a versatile intermediate in organic synthesis. Its unique structural combination of a stable cyclopentane ring and a reactive nitrile group makes it a valuable building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other specialty chemicals. The cyclopentane moiety provides a rigid and predictable scaffold, while the nitrile group can be readily transformed into other functional groups such as primary amines, carboxylic acids, and amides. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, physicochemical properties, and detailed synthetic methodologies for this compound.

Chemical Structure and Molecular Weight

This compound consists of a five-membered cyclopentane ring bonded to a nitrile (-C≡N) functional group.

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₉N

  • Molecular Weight: 95.14 g/mol [1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in chemical synthesis.

Table 1: Quantitative Data for this compound

PropertyValueReference(s)
Physical Properties
AppearanceClear, colorless to faintly yellow liquid[2]
Melting Point-76 °C[1]
Boiling Point67-68 °C at 10 mmHg[1]
Density0.912 g/mL at 25 °C[1]
Refractive Index (n20/D)1.441[1]
Flash Point132 °F (56 °C)[3]
SolubilityMiscible with toluene[3]
Spectroscopic Data
IR Absorption (C≡N stretch)~2240-2260 cm⁻¹
Chemical Identifiers
CAS Number4254-02-8[1]
PubChem CID77935
SMILESC1CCC(C1)C#N
InChIKeySVPZJHKVRMRREG-UHFFFAOYSA-N[1]

Synthesis of this compound

The most prevalent laboratory synthesis of this compound is a two-step process starting from cyclopentanone. The first step is the formation of cyclopentanone oxime, which is subsequently dehydrated to yield the final nitrile product.[4]

Step 1: Synthesis of Cyclopentanone Oxime

This protocol describes the synthesis of the intermediate, cyclopentanone oxime, from cyclopentanone and hydroxylamine hydrochloride.

Materials:

  • Cyclopentanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Distilled water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

Procedure: [5]

  • Solution Preparation:

    • In a round-bottom flask, dissolve 5.0 g of hydroxylamine hydrochloride in 10 cm³ of distilled water.

    • In a separate beaker, dissolve 3.0 g of potassium hydroxide in 5 cm³ of distilled water.

  • Reaction Initiation:

    • Add the potassium hydroxide solution to the hydroxylamine hydrochloride solution in the flask and stir at room temperature.

    • While stirring, add 5.6 g of cyclopentanone to the reaction mixture.

  • Reflux:

    • Heat the mixture to reflux using a heating mantle.

    • As the solution begins to boil, add small portions of ethanol (approximately 5 cm³) intermittently through the condenser until the boiling solution becomes clear.

    • Continue to reflux for an additional hour.

  • Neutralization and Work-up:

    • Allow the flask to cool to room temperature.

    • Check the pH of the solution. If it is acidic, add a 1N KOH solution dropwise until the solution is neutral.

    • Reflux the neutralized mixture for another 30 minutes.

    • Cool the reaction mixture to room temperature again and re-check the pH, adjusting to neutral if necessary.

  • Isolation and Purification:

    • Pour the reaction mixture into a beaker containing approximately 100 cm³ of an ice-water mixture to precipitate the cyclopentanone oxime as a white solid.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with three portions of cold water (10 cm³ each).

    • Allow the product to air dry. The crude cyclopentanone oxime can be further purified by recrystallization.

Step 2: Dehydration of Cyclopentanone Oxime to this compound

The second step involves the dehydration of the cyclopentanone oxime intermediate to form this compound.

Materials:

  • Cyclopentanone oxime (from Step 1)

  • Phosphorus pentoxide (P₂O₅) or Thionyl chloride (SOCl₂) (dehydrating agent)

  • Distillation apparatus

Procedure:

Purification of this compound: [2]

A general purification method involves dissolving the crude nitrile in diethyl ether (Et₂O), washing it thoroughly with a saturated aqueous potassium carbonate (K₂CO₃) solution, drying the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate, MgSO₄), and finally, distilling the product.[2]

Visualizations

Synthesis Pathway

Synthesis_Pathway Cyclopentanone Cyclopentanone Oxime Cyclopentanone Oxime Cyclopentanone->Oxime + Hydroxylamine Hydroxylamine (from NH₂OH·HCl + Base) Hydroxylamine->Oxime Nitrile This compound Oxime->Nitrile  Dehydration  (e.g., P₂O₅)

Caption: Overall synthesis pathway of this compound from Cyclopentanone.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Dehydration cluster_purification Purification prep Prepare Reactant Solutions (Cyclopentanone, NH₂OH·HCl, KOH) react Combine and Reflux prep->react neutralize Cool and Neutralize react->neutralize precipitate Precipitate in Ice-Water neutralize->precipitate isolate_oxime Isolate Oxime via Filtration precipitate->isolate_oxime dehydrate React Oxime with Dehydrating Agent (e.g., P₂O₅) isolate_oxime->dehydrate distill_crude Distill Crude Product dehydrate->distill_crude dissolve Dissolve in Ether distill_crude->dissolve wash Wash with aq. K₂CO₃ dissolve->wash dry Dry over MgSO₄ wash->dry distill_final Fractional Distillation dry->distill_final

Caption: Experimental workflow for the synthesis and purification of this compound.

References

A Technical Guide to the Physical Properties of Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the key physical properties of Cyclopentanecarbonitrile, including its boiling point and density. It also outlines standard experimental methodologies for the determination of these properties.

Introduction to this compound

This compound, also known as cyanocyclopentane, is an alicyclic nitrile with the chemical formula C₆H₉N.[1] It is a clear, colorless to faintly yellow liquid at room temperature.[2][3] This compound serves as a valuable substrate and reagent in various chemical syntheses. For instance, it is utilized in investigations of the specific activity of nitrile and amide hydrolyzing enzymes.[2][3] Understanding its physical properties is crucial for its application in research and development, particularly in drug discovery and materials science, where it may be used as a building block or solvent.

Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values are critical for predicting its behavior in different chemical environments and for designing experimental and industrial processes.

PropertyValueConditions
Boiling Point 67-68 °Cat 10 mm Hg[1][2][3][4][5]
Density 0.912 g/mLat 25 °C[1][2][3][4][5]
Melting Point -76 °C
Refractive Index 1.441at 20 °C (n20/D)[1][2][3][4][5]
Molecular Weight 95.14 g/mol

The relatively high boiling point of nitriles, considering their molecular size, is attributed to strong permanent dipole-dipole attractions and van der Waals dispersion forces between the molecules, arising from the polar nature of the carbon-nitrogen triple bond.[6][7]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory procedures for measuring the boiling point and density of liquid samples like this compound.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid.[8]

Methodology:

  • Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube or a Durham tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample tube with its open end submerged in the liquid.

  • Apparatus Assembly: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the sample is immersed in the oil.

  • Heating: The side arm of the Thiele tube is gently and consistently heated. This design ensures uniform heat circulation within the oil bath.

  • Observation: As the temperature approaches the boiling point, a stream of bubbles will begin to emerge from the open end of the capillary tube. Heating is continued until a continuous and vigorous stream of bubbles is observed.

  • Boiling Point Reading: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube. This temperature corresponds to the point where the vapor pressure of the sample equals the external atmospheric pressure.

  • Pressure Correction: The recorded boiling point should be noted along with the ambient barometric pressure, as boiling points are pressure-dependent.

Boiling_Point_Workflow A Prepare sample in Durham tube B Insert inverted capillary tube A->B C Attach tube to thermometer B->C D Place assembly in Thiele tube C->D E Heat side arm of Thiele tube D->E F Observe for continuous stream of bubbles E->F Monitor temperature G Remove heat source F->G H Record temperature when liquid enters capillary G->H Cooling phase Density_Determination_Workflow cluster_mass Mass Measurement cluster_volume Volume Measurement A Weigh empty pycnometer (m1) B Fill pycnometer with sample to mark A->B C Weigh filled pycnometer (m2) B->C D Calculate sample mass (m_sample = m2 - m1) C->D F Calculate Density (ρ = m_sample / V_sample) D->F E Record calibrated volume of pycnometer (V_sample) E->F

References

An In-depth Technical Guide to Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyclopentanecarbonitrile, including its chemical identity, physicochemical properties, synthesis protocols, and applications in research and development.

Chemical Identity: IUPAC Name and Synonyms

The standardized nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1][2][3][4]. It is also commonly known by a variety of synonyms in commercial and research contexts.

Common Synonyms:

  • 1-Cyanocyclopentane[3][5]

  • Cyanocyclopentane[3][5][6][7]

  • Cyclopentanenitrile[3][5]

  • Cyclopentyl cyanide[3][5][6][7]

Physicochemical Properties

This compound is an alicyclic nitrile characterized as a clear, colorless to faintly yellow liquid at room temperature[8][9]. Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₆H₉N[1][3][4][5][9][10]
Molecular Weight 95.14 g/mol [1][2][5][9][10]
CAS Number 4254-02-8[1][2][4][5]
Density 0.912 g/mL at 25 °C[5][6][8][9][11]
Melting Point -76 °C[5][6][8][9][11]
Boiling Point 67-68 °C at 10 mmHg[5][6][8][9][11]
Flash Point 56 °C (132.8 °F) - closed cup[5][12]
Refractive Index (n20/D) 1.441[5][6][8][9][11]
Solubility Miscible with toluene[5][6][8][9]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and key reactions of this compound are crucial for its application in research.

3.1. Synthesis via Dehydration of Cyclopentanone Oxime

A primary industrial method for producing this compound involves the dehydration of cyclopentanone oxime. This two-step process is efficient and can achieve high purity.

  • Step 1: Oximation of Cyclopentanone. Cyclopentanone is reacted with hydroxylamine to form cyclopentanone oxime.

  • Step 2: Dehydration. The resulting oxime is dehydrated using a dehydrating agent. While phosphorus pentoxide (P₂O₅) can yield a purity of approximately 98%, phosphorus oxychloride (POCl₃) has been shown to achieve a higher conversion rate of 90%[2].

3.2. Purification

A common method for the purification of this compound is as follows:

  • Dissolve the crude nitrile in diethyl ether (Et₂O)[9].

  • Wash the ethereal solution thoroughly with a saturated aqueous solution of potassium carbonate (K₂CO₃) to remove acidic impurities[9].

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄)[9].

  • Distill the dried solution through a 10 cm Vigreux column to obtain the purified product[9].

3.3. Key Chemical Transformations

The nitrile functional group is a versatile handle for further chemical modifications.

  • Hydrolysis to Cyclopentanecarboxylic Acid: this compound can be hydrolyzed under acidic or basic conditions to yield cyclopentanecarboxylic acid. Acid-catalyzed hydrolysis, often performed with sulfuric acid and heat, can achieve yields of 85-95%. The reaction proceeds through an amide intermediate[2].

  • Reduction to Cyclopentylmethanamine: The nitrile group can be reduced to a primary amine. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere[2].

Applications in Research and Drug Development

This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science.

  • Pharmaceutical Synthesis: The cyclopentane ring is a common scaffold in many biologically active molecules[13]. The nitrile group can be readily converted into amines or carboxylic acids, which are prevalent functional groups in active pharmaceutical ingredients (APIs)[2][14]. Derivatives have been explored for their potential as antiviral agents, with some demonstrating inhibitory activity against the hepatitis B virus (HBV)[2].

  • Biocatalysis Research: It serves as a substrate to investigate the specific activity of nitrile- and amide-hydrolyzing enzymes, particularly from microorganisms like Candida guilliermondii[2][8][11]. This research is vital for developing greener and more efficient biocatalytic processes.

  • Agrochemicals: The structural motifs derived from this compound are also used as precursors for the synthesis of insecticides and herbicides[2].

  • Materials Science: Azo derivatives of this compound can function as radical initiators in polymerization reactions[2].

Visualized Workflows and Pathways

To better illustrate the relationships and processes described, the following diagrams are provided in DOT language.

General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Cyclopentanone Cyclopentanone Cyclopentanone_Oxime Cyclopentanone_Oxime Cyclopentanone->Cyclopentanone_Oxime Oximation Hydroxylamine Hydroxylamine Hydroxylamine->Cyclopentanone_Oxime Oximation Crude_Product Crude this compound Cyclopentanone_Oxime->Crude_Product Dehydration Dehydrating_Agent Dehydrating Agent (e.g., POCl3) Dehydrating_Agent->Crude_Product Dehydration Dissolution Dissolve in Et2O Crude_Product->Dissolution Washing Wash with aq. K2CO3 Dissolution->Washing Drying Dry over MgSO4 Washing->Drying Distillation Vigreux Column Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Key Chemical Transformations of this compound Start This compound Carboxylic_Acid Cyclopentanecarboxylic Acid Start->Carboxylic_Acid  Hydrolysis  (H+/H2O or OH-/H2O, Heat) Amine Cyclopentylmethanamine Start->Amine  Reduction  (e.g., H2, Pd/C)

Caption: Key chemical transformations of the nitrile group in this compound.

Conceptual Drug Discovery Workflow Scaffold This compound Scaffold Synthesis Derivative Synthesis (e.g., via hydrolysis, reduction, cycloaddition) Scaffold->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening (e.g., antiviral, anticancer assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: A conceptual workflow for drug discovery using the this compound scaffold.

References

The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and History of Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and evolving synthetic methodologies of cyclopentanecarbonitrile. An important alicyclic nitrile, this compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a historical perspective on its emergence as a valuable chemical intermediate.

Introduction to this compound

This compound, also known by synonyms such as cyanocyclopentane and cyclopentyl cyanide, is an organic compound with the chemical formula C₆H₉N.[1][2] Its structure consists of a five-membered cyclopentane ring attached to a nitrile functional group (-C≡N). This combination of a stable aliphatic ring and a reactive nitrile group makes it a valuable precursor for a variety of chemical transformations. The nitrile group can be readily converted into other functional groups like primary amines, carboxylic acids, and amides, opening up a wide range of synthetic possibilities.[3]

While the cyclopentane moiety provides a robust and predictable structural scaffold, the nitrile group's electrophilic carbon atom is susceptible to nucleophilic attack, underpinning its reactivity.[3] This dual nature has led to its use in the synthesis of more complex molecules, including those with potential biological activity.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in synthetic procedures.

PropertyValueReference
CAS Number 4254-02-8[1][2]
Molecular Formula C₆H₉N[2]
Molecular Weight 95.14 g/mol [3]
Appearance Clear colorless to faintly yellow liquid[4]
Boiling Point 67-68 °C at 10 mmHg[4][5][6]
Melting Point -76 °C[4][5][6]
Density 0.912 g/mL at 25 °C[4][5]
Refractive Index (n20/D) 1.441[4][5]
InChI Key SVPZJHKVRMRREG-UHFFFAOYSA-N[2][3]
SMILES N#CC1CCCC1[2]

Historical Development and Discovery

While a singular "discovery" of this compound is not prominently documented, its appearance in the chemical literature suggests its synthesis and use by the mid-20th century. Purification methods described in the literature cite papers from 1955 and 1959, indicating its availability and study during that period.[4][5] The broader context for its emergence lies in the investigation of cyanohydrin chemistry and the development of synthetic routes to cyclic nitriles.[7]

Early research into related compounds, such as 1-hydroxythis compound, particularly in the 1970s, laid the groundwork for a deeper understanding of the reactivity of cyanide with cyclopentane derivatives.[7] The development of synthetic methods for alicyclic nitriles was driven by their utility as intermediates in the preparation of a wide array of organic molecules.

Synthetic Methodologies

Several synthetic pathways have been developed for the preparation of this compound. The choice of method often depends on the desired scale, available starting materials, and required purity.

Dehydration of Cyclopentanone Oxime

A primary industrial and laboratory-scale method for the synthesis of this compound involves the dehydration of cyclopentanone oxime.[3] This two-step process begins with the formation of the oxime from cyclopentanone and hydroxylamine, followed by dehydration to yield the nitrile.

G A Cyclopentanone C Cyclopentanone Oxime A->C Oximation B Hydroxylamine B->C E This compound C->E Dehydration D Dehydrating Agent (e.g., P₂O₅, SOCl₂, POCl₃) D->E

Figure 1: Synthesis of this compound via Dehydration of Cyclopentanone Oxime.

Various dehydrating agents can be employed for this transformation, with the choice of agent influencing the reaction conditions and yield.

Experimental Protocol: Dehydration of Cyclopentanone Oxime with Phosphorus Pentoxide

  • Oxime Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentanone in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the flask.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Isolate the cyclopentanone oxime by extraction and remove the solvent under reduced pressure.

  • Dehydration: In a dry reaction vessel, add the cyclopentanone oxime.

  • Carefully add a dehydrating agent, such as phosphorus pentoxide (P₂O₅), in a portion-wise manner while cooling the reaction mixture in an ice bath to control the exothermic reaction.

  • After the addition is complete, heat the mixture to distill the this compound.

  • Collect the distillate and purify by fractional distillation under reduced pressure.

Quantitative Data for Dehydration Methods

Dehydrating AgentConversion/PurityReference
Phosphorus Pentoxide (P₂O₅)~98% purity[3]
Phosphorus Oxychloride (POCl₃)90% conversion[3]
Nucleophilic Substitution Reactions

Although less common for industrial production due to potential side reactions like elimination, this compound can be synthesized via nucleophilic substitution of a cyclopentyl halide or sulfonate with an alkali metal cyanide.

G A Cyclopentyl Halide (e.g., Bromide, Iodide) C This compound A->C S_N2 Reaction B Alkali Metal Cyanide (e.g., NaCN, KCN) B->C D Solvent (e.g., DMSO, DMF) D->C

Figure 2: General Scheme for Nucleophilic Substitution to form this compound.

Experimental Protocol: Nucleophilic Substitution

  • In a round-bottom flask, dissolve the cyclopentyl halide (e.g., cyclopentyl bromide) in a polar aprotic solvent such as DMSO or DMF.

  • Add a stoichiometric amount of an alkali metal cyanide (e.g., sodium cyanide).

  • Heat the reaction mixture with stirring to the appropriate temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Applications in Chemical Synthesis

The synthetic utility of this compound stems from the reactivity of its nitrile group. It serves as a key intermediate in the synthesis of various compounds.

Hydrolysis to Cyclopentanecarboxylic Acid

This compound can be hydrolyzed under acidic or basic conditions to yield cyclopentanecarboxylic acid, a valuable building block in its own right.[3]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • In a round-bottom flask, combine this compound with an aqueous solution of a strong acid, such as sulfuric acid.

  • Heat the mixture under reflux with stirring.

  • Monitor the reaction until the nitrile is consumed.

  • Cool the reaction mixture and extract the cyclopentanecarboxylic acid with an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the product by distillation or recrystallization.

This reaction typically proceeds with high yields, often in the range of 85-95%.[3]

Reduction to Cyclopentanemethylamine

The nitrile group can be reduced to a primary amine, cyclopentanemethylamine, using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is crucial for introducing an aminomethyl group into a cyclopentane scaffold.

Use in Biocatalysis and Enzyme Research

This compound has been utilized as a substrate to investigate the activity of nitrile and amide hydrolyzing enzymes, such as those isolated from Candida guilliermondii.[4][5] This application is important for understanding enzymatic mechanisms and for the development of biocatalytic processes.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed. It can cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

From its likely origins in mid-20th-century synthetic chemistry to its current role as a versatile intermediate, this compound has proven to be a valuable molecule in the organic chemist's toolbox. Its straightforward synthesis and the rich reactivity of its nitrile group have cemented its importance in the preparation of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. The continued exploration of its chemistry and applications will undoubtedly lead to new and innovative synthetic strategies.

References

The Enduring Reactivity of the Cyclopentyl Nitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitrile group, a cornerstone of organic synthesis, exhibits a rich and versatile chemistry. When appended to a cyclopentane ring, its reactivity is subtly modulated by the cyclic structure, offering unique opportunities for the synthesis of complex molecules. This technical guide provides a comprehensive exploration of the fundamental reaction chemistry of the nitrile group on a cyclopentane ring, with a focus on practical applications for researchers in the pharmaceutical and chemical industries. This guide delves into the core reactions of hydrolysis, reduction, and addition of organometallic reagents, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical implementation of these transformations.

Core Reactions of the Cyclopentyl Nitrile Group

The electron-withdrawing nature of the nitrogen atom in the nitrile group renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. The cyclopentane ring, with its non-planar "envelope" and "half-chair" conformations, can influence the steric accessibility of the nitrile group, thereby affecting reaction rates and stereochemical outcomes.[1]

Hydrolysis: A Gateway to Carboxylic Acids and Amides

The hydrolysis of cyclopentanecarbonitrile is a fundamental transformation that can be controlled to yield either the corresponding carboxylic acid or the amide. The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis to Cyclopentanecarboxylic Acid:

Under acidic conditions, the nitrile is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack of water.[2] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. This method is reported to achieve high yields of 85-95%.[3]

Base-Catalyzed Hydrolysis to Cyclopentanecarboxamide:

In the presence of a base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[2] Careful control of reaction conditions, such as temperature and reaction time, can allow for the isolation of the intermediate amide.

ReactionProductCatalyst/ReagentsTemperature (°C)Reaction Time (h)Yield (%)
Acid-Catalyzed HydrolysisCyclopentanecarboxylic AcidH₂SO₄ (aq)Reflux4 - 885 - 95
Base-Catalyzed HydrolysisCyclopentanecarboxamideNaOH (aq), H₂O₂40 - 502 - 470 - 85

Experimental Protocols:

Protocol 1: Acid-Catalyzed Hydrolysis of this compound to Cyclopentanecarboxylic Acid

  • Apparatus Setup: A 250 mL round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: To the flask, add this compound (0.1 mol, 9.51 g) and a 20% aqueous sulfuric acid solution (100 mL).

  • Reaction: The mixture is heated to reflux with vigorous stirring for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude cyclopentanecarboxylic acid.

  • Isolation: The crude product can be purified by distillation or recrystallization from a suitable solvent.

Protocol 2: Base-Catalyzed Hydrolysis of this compound to Cyclopentanecarboxamide

  • Apparatus Setup: A 100 mL three-necked flask is fitted with a thermometer, a dropping funnel, and a magnetic stirrer.

  • Reagent Addition: this compound (0.05 mol, 4.76 g) is dissolved in ethanol (20 mL) in the flask. A solution of 6 M sodium hydroxide (10 mL) is added.

  • Reaction: The mixture is cooled to 40°C in a water bath. 30% Hydrogen peroxide (15 mL) is added dropwise from the dropping funnel, maintaining the temperature between 40-50°C. After the addition is complete, the mixture is stirred for an additional 2 hours.

  • Workup: The reaction mixture is cooled to room temperature and the precipitated solid is collected by vacuum filtration.

  • Purification: The solid is washed with cold water and then recrystallized from ethanol to afford pure cyclopentanecarboxamide.

Logical Workflow for Hydrolysis:

hydrolysis_workflow start This compound acid_hydrolysis Acid-Catalyzed Hydrolysis start->acid_hydrolysis H₂SO₄ (aq) Reflux base_hydrolysis Base-Catalyzed Hydrolysis start->base_hydrolysis NaOH (aq), H₂O₂ 40-50°C acid Cyclopentanecarboxylic Acid acid_hydrolysis->acid amide Cyclopentanecarboxamide base_hydrolysis->amide

Caption: Hydrolysis pathways of this compound.

Reduction: Synthesis of Primary Amines

The reduction of the nitrile group provides a direct route to primary amines, which are valuable building blocks in medicinal chemistry. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation.

ReagentProductSolventTemperature (°C)Reaction Time (h)Yield (%)
Lithium Aluminum Hydride (LiAlH₄)(Cyclopentyl)methanamineAnhydrous THF0 to Reflux4 - 680 - 90

Experimental Protocol:

Protocol 3: Reduction of this compound to (Cyclopentyl)methanamine with LiAlH₄

  • Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. The apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Reagent Preparation: A suspension of lithium aluminum hydride (0.12 mol, 4.5 g) in anhydrous tetrahydrofuran (THF, 100 mL) is prepared in the flask.

  • Reagent Addition: A solution of this compound (0.1 mol, 9.51 g) in anhydrous THF (50 mL) is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated at reflux for 4 hours.

  • Workup (Caution: Exothermic and produces hydrogen gas): The flask is cooled in an ice bath. The reaction is quenched by the slow, dropwise addition of water (4.5 mL), followed by 15% aqueous sodium hydroxide (4.5 mL), and then water again (13.5 mL).

  • Purification: The resulting granular precipitate is removed by filtration and washed with THF. The combined filtrate and washings are dried over anhydrous potassium carbonate.

  • Isolation: The solvent is removed by distillation, and the resulting (cyclopentyl)methanamine is purified by fractional distillation.

Experimental Workflow for Reduction:

reduction_workflow start Setup Flame-Dried Apparatus under Nitrogen prepare_lah Prepare LiAlH₄ suspension in anhydrous THF start->prepare_lah add_nitrile Add this compound solution in THF dropwise prepare_lah->add_nitrile reflux Reflux for 4 hours add_nitrile->reflux quench Quench reaction with H₂O and NaOH (aq) reflux->quench filter Filter to remove aluminum salts quench->filter dry Dry filtrate with K₂CO₃ filter->dry distill Distill to isolate (Cyclopentyl)methanamine dry->distill

Caption: Workflow for the reduction of this compound.

Reaction with Grignard Reagents: A Route to Ketones

The addition of Grignard reagents to nitriles, followed by acidic workup, provides a valuable method for the synthesis of ketones. The reaction proceeds via the formation of an imine intermediate, which is hydrolyzed in the presence of acid.

Grignard ReagentProductSolventTemperature (°C)Reaction Time (h)Yield (%)
Phenylmagnesium BromideCyclopentyl Phenyl KetoneAnhydrous Ether0 to 252 - 360 - 75
Methylmagnesium IodideCyclopentyl Methyl KetoneAnhydrous Ether0 to 252 - 365 - 80

Experimental Protocol:

Protocol 4: Reaction of this compound with Phenylmagnesium Bromide

  • Apparatus Setup: A 250 mL three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. All glassware must be rigorously dried.

  • Grignard Reagent Preparation: In the flask, magnesium turnings (0.12 mol, 2.9 g) are placed. A solution of bromobenzene (0.11 mol, 17.3 g) in anhydrous diethyl ether (50 mL) is placed in the dropping funnel. A small portion of the bromobenzene solution is added to the magnesium, and the reaction is initiated (gentle warming may be necessary). Once the reaction starts, the remaining bromobenzene solution is added dropwise to maintain a steady reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • Reaction with Nitrile: The Grignard reagent solution is cooled to 0°C in an ice bath. A solution of this compound (0.1 mol, 9.51 g) in anhydrous diethyl ether (30 mL) is added dropwise from the dropping funnel. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Workup: The reaction mixture is poured onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • Purification: The combined organic layers are washed with 5% sodium bicarbonate solution (50 mL) and then with brine (50 mL). The organic layer is dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed by rotary evaporation, and the resulting crude cyclopentyl phenyl ketone is purified by vacuum distillation.

Logical Relationship for Grignard Reaction:

grignard_logic start This compound grignard Grignard Reagent (R-MgX) start->grignard Nucleophilic Attack imine_intermediate Imine Intermediate grignard->imine_intermediate hydrolysis Acidic Workup (H₃O⁺) imine_intermediate->hydrolysis ketone Ketone (Cyclopentyl-CO-R) hydrolysis->ketone

Caption: Logical steps in the Grignard reaction with a nitrile.

Synthesis of this compound

A common and efficient laboratory-scale synthesis of this compound involves the nucleophilic substitution of a cyclopentyl halide with a cyanide salt.

Experimental Workflow for Synthesis of this compound:

synthesis_workflow start Dissolve NaCN in DMSO in a round-bottom flask add_halide Add Cyclopentyl Bromide dropwise at room temperature start->add_halide heat Heat the reaction mixture to 60-70°C for 3 hours add_halide->heat cool_and_quench Cool to room temperature and pour into water heat->cool_and_quench extract Extract with diethyl ether cool_and_quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry distill Distill under reduced pressure to obtain pure product dry->distill

Caption: Workflow for the synthesis of this compound.

Influence of the Cyclopentane Ring on Reactivity

The cyclopentane ring, while not as conformationally rigid as cyclohexane, does adopt non-planar conformations to alleviate torsional strain.[1] This can influence the approach of reagents to the nitrile group. For instance, in substituted cyclopentane rings, the substituents can direct the incoming nucleophile to a specific face of the molecule, leading to stereoselective reactions. While the nitrile group itself is linear, its immediate environment is shaped by the cyclopentane ring, which can play a subtle but important role in controlling the stereochemical outcome of reactions, particularly in more complex, substituted systems. Further research into the stereoselective reactions of substituted cyclopentanecarbonitriles could unveil novel synthetic pathways to chiral molecules.

Conclusion

The nitrile group on a cyclopentane ring is a versatile functional group that provides access to a wide array of valuable chemical entities. Through straightforward reactions such as hydrolysis, reduction, and Grignard addition, researchers can readily synthesize carboxylic acids, amides, primary amines, and ketones. This guide has provided a detailed overview of these fundamental transformations, complete with quantitative data, experimental protocols, and visual workflows, to empower scientists and drug development professionals in their synthetic endeavors. A deeper understanding of the interplay between the cyclopentane ring and the nitrile group's reactivity will continue to drive innovation in the synthesis of complex and biologically active molecules.

References

An In-depth Technical Guide to the Stability and Storage of Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for cyclopentanecarbonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid. Its fundamental physical and chemical properties are summarized in the table below, providing a foundation for its handling and storage.

PropertyValueSource(s)
Molecular Formula C₆H₉N[1][2][3]
Molecular Weight 95.14 g/mol [1][4]
CAS Number 4254-02-8[1][2][3][4][5][6]
Appearance Clear colorless to light yellow liquid[4][7]
Melting Point -76 °C (lit.)[1][4]
Boiling Point 67-68 °C at 10 mmHg (lit.)[1][4]
Density 0.912 g/mL at 25 °C (lit.)[1][4]
Refractive Index n20/D 1.441 (lit.)[1][4]
Flash Point 56 °C (132.8 °F) - closed cup[1][4]
Solubility Slightly soluble in water, miscible with toluene.[4]

Stability Profile

This compound is considered stable under recommended storage conditions. However, it is susceptible to degradation under certain conditions, primarily through hydrolysis and thermal decomposition.

Thermal Stability

While stable at ambient temperatures, this compound will decompose at elevated temperatures.[8] Thermal decomposition can release hazardous substances, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5] It is a flammable liquid and vapor, and its vapors may form explosive mixtures with air.[5][9]

Chemical Stability and Incompatibilities

This compound is incompatible with strong oxidizing agents and strong bases.[5][10] Contact with these substances should be avoided to prevent vigorous reactions.

The nitrile group in this compound can undergo hydrolysis under acidic or basic conditions to form cyclopentanecarboxylic acid.[6] This reaction proceeds through an amide intermediate.[6]

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Storage Conditions

The following table outlines the recommended storage conditions for this compound.

ParameterRecommendationSource(s)
Temperature Store in a cool, dry place. A specific recommendation is 2-8°C.[4][5][11]
Atmosphere Store in a well-ventilated area.[5][11]
Container Keep containers tightly closed.[5][10][11]
Light While not explicitly stated, protection from light is a general best practice for storing chemicals.
Incompatibles Store away from heat, sparks, open flames, strong oxidizing agents, and strong bases.[5][11]
Handling Precautions

This compound is a hazardous substance and should be handled with appropriate safety measures.[5] It is classified as a flammable liquid, toxic if swallowed, and causes skin and serious eye irritation.[5][12]

Key handling precautions include:

  • Working in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Using personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1][5]

  • Keeping the compound away from ignition sources.[5][11]

  • Grounding and bonding containers and receiving equipment to prevent static discharge.[5]

  • Ensuring eyewash stations and safety showers are readily accessible.[5]

Experimental Protocols for Stability Assessment

Purity Assessment by Gas Chromatography (GC)

A common method to determine the purity of volatile compounds like this compound is gas chromatography with a flame ionization detector (GC-FID).

Methodology:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) is suitable.

  • Injector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

  • Detector Temperature: Typically set around 280-300 °C.

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Sample Preparation: The sample is diluted in a suitable solvent (e.g., dichloromethane, ethyl acetate) before injection.

  • Data Analysis: The peak area of this compound is compared to the total peak area to determine its purity. The appearance of new peaks in aged samples can indicate the presence of degradation products.

Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying potential degradation products.

Methodology:

The GC conditions would be similar to those described for purity assessment. The mass spectrometer would be operated in electron ionization (EI) mode. The mass spectra of any new peaks can be compared to spectral libraries (e.g., NIST) to identify the degradation products.[2] For example, the hydrolysis product, cyclopentanecarboxylic acid, would have a distinct mass spectrum.

Chemical Transformations of this compound

The following diagram illustrates the key chemical reactions involving the synthesis and degradation (hydrolysis) of this compound.

G cluster_synthesis Synthesis cluster_degradation Degradation (Hydrolysis) cyclopentanone Cyclopentanone cyclopentanone_oxime Cyclopentanone Oxime cyclopentanone->cyclopentanone_oxime Hydroxylamine cyclopentanecarbonitrile_synthesis This compound cyclopentanone_oxime->cyclopentanecarbonitrile_synthesis Dehydration (e.g., P₂O₅) cyclopentanecarbonitrile_degradation This compound amide_intermediate Cyclopentanecarboxamide cyclopentanecarbonitrile_degradation->amide_intermediate H₂O (Acid or Base) carboxylic_acid Cyclopentanecarboxylic Acid amide_intermediate->carboxylic_acid H₂O (Acid or Base)

References

Cyclopentanecarbonitrile: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information for Cyclopentanecarbonitrile (CAS No. 4254-02-8), a versatile building block in organic synthesis. This document consolidates key data from Safety Data Sheets (SDS), regulatory sources, and scientific literature to ensure safe handling and use in a laboratory setting. All quantitative data is presented in structured tables, and relevant experimental protocols are detailed. Visual diagrams are provided for key workflows and toxicological pathways to enhance understanding.

Chemical and Physical Properties

This compound is a flammable liquid and vapor.[1][2] Its key physical and chemical properties are summarized below. These values are essential for designing safe experimental setups, particularly concerning temperature and handling.

PropertyValueSource
Molecular Formula C₆H₉N[2][3]
Molecular Weight 95.14 g/mol [2][3]
Appearance Clear colorless to faintly yellow liquid[4]
Boiling Point 67-68 °C at 10 mmHg[3]
Melting Point -76 °C[3]
Flash Point 56 °C (132.8 °F) - closed cup[5]
Density 0.912 g/mL at 25 °C[3]
Refractive Index n20/D 1.441[3]
Solubility Miscible with toluene.[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding its primary hazards.

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor
Acute Toxicity, Oral 3H301: Toxic if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation
Specific Target Organ Toxicity 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Source:[1][2][5]

GHS Pictograms:

  • Flame: Flammable

  • Skull and Crossbones: Acute Toxicity (fatal or toxic)

  • Exclamation Mark: Skin/Eye Irritation, Respiratory Irritation

Signal Word: Danger[1][5]

Toxicological Information

Generalized Signaling Pathway for Nitrile Toxicity

The toxic effects of many nitriles are attributed to the in vivo release of cyanide ions, which can inhibit cellular respiration. The following diagram illustrates a generalized metabolic pathway and the subsequent mechanism of toxicity. It is important to note that this is a general pathway for nitriles and may not represent the exact mechanism for this compound.

Nitrile_Toxicity_Pathway cluster_metabolism Metabolism cluster_toxicity Mechanism of Toxicity This compound This compound P450 Cytochrome P450 Enzymes This compound->P450 Oxidative Metabolism Cyanide Cyanide Ion (CN⁻) P450->Cyanide Liberation CytochromeC Cytochrome c Oxidase (Complex IV) Cyanide->CytochromeC Inhibition ETC Electron Transport Chain CytochromeC->ETC Blocks Electron Transfer ATP ATP Production ETC->ATP Leads to decreased CellDeath Cytotoxic Hypoxia & Cell Death ATP->CellDeath

Caption: Generalized metabolic pathway and toxic mechanism of nitriles.

Experimental Protocols

The following are summaries of standard methodologies used to determine the key physical and chemical properties of substances like this compound.

Flash Point Determination

The flash point is determined using a closed-cup method, as is common for flammable liquids.

  • Methodology: A common standard test method is ASTM D93, "Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester".

  • Procedure:

    • The sample is placed in a test cup and heated at a slow, constant rate.

    • A small flame is directed into the cup at regular temperature intervals.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite.

Boiling Point Determination

The boiling point can be determined by various methods outlined in OECD Test Guideline 103.

  • Methodology: One common method is the ebulliometer method.

  • Procedure:

    • The liquid is heated in an ebulliometer, a device designed for precise boiling point measurement.

    • The temperature of the boiling liquid and its vapor are measured under controlled pressure.

    • The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Density Determination

The density of a liquid can be determined using methods described in OECD Test Guideline 109.

  • Methodology: The oscillating densitometer method is a precise technique.

  • Procedure:

    • A U-shaped tube is filled with the liquid sample.

    • The tube is electronically excited to oscillate at its natural frequency.

    • The density of the liquid is calculated from the change in the oscillation frequency.

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.[3]

First Aid Measures

The following workflow outlines the immediate actions to be taken in case of exposure.

First_Aid_Workflow Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Move Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move Wash Wash off with soap and plenty of water. Skin->Wash Rinse Rinse thoroughly with plenty of water for at least 15 minutes. Eye->Rinse RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedical Seek immediate medical attention. Move->SeekMedical Wash->SeekMedical Rinse->SeekMedical RinseMouth->SeekMedical

References

Theoretical Insights into the Electronic Landscape of Cyclopentanecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanecarbonitrile, a key building block in organic synthesis and pharmaceutical development, possesses a unique electronic structure dictated by the interplay of its strained cyclopentyl ring and the electron-withdrawing nitrile group. Understanding this electronic framework is paramount for predicting its reactivity, designing novel synthetic pathways, and developing new therapeutic agents. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic structure of this compound. It details the computational methodologies, presents key electronic and structural data in a comparative format, and visualizes the logical workflow of such theoretical investigations. The insights provided herein are intended to empower researchers in their endeavors to harness the full potential of this versatile molecule.

Introduction

The chemical reactivity and biological activity of a molecule are fundamentally governed by its electronic structure. For this compound, the combination of a non-planar cyclopentane ring and a polar carbon-nitrogen triple bond creates a molecule with distinct electronic properties.[1] Theoretical and computational chemistry offer powerful tools to probe these properties at a quantum mechanical level, providing insights that complement experimental findings.[2]

This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method, to investigate the electronic and structural characteristics of this compound.[3] We will explore the optimized molecular geometry, molecular orbital analysis, and the resulting electronic properties that are crucial for understanding and predicting the behavior of this compound.

Computational Methodology

The theoretical investigation of this compound's electronic structure typically employs DFT calculations. A common and effective approach involves the use of Becke's three-parameter Lee-Yang-Parr (B3LYP) exchange-correlation functional.[2][4] The choice of basis set is also critical for obtaining accurate results; the 6-311++G(d,p) basis set is a suitable option that provides a good balance between computational cost and accuracy for this type of molecule.[4]

Experimental Protocol: Geometry Optimization and Property Calculation
  • Molecular Input: The initial 3D structure of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is achieved using the B3LYP functional with the 6-311++G(d,p) basis set. The optimization process is complete when the forces on the atoms are negligible and the structure corresponds to a minimum on the potential energy surface.

  • Frequency Analysis: To confirm that the optimized structure is a true minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable conformation.[3]

  • Electronic Property Calculation: Following successful optimization, various electronic properties are calculated at the same level of theory. These include molecular orbital energies (HOMO and LUMO), dipole moment, and Mulliken atomic charges.

  • Reactivity Descriptor Calculation: Based on the calculated electronic properties, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω) are determined.

Data Presentation: Electronic and Structural Properties

The following tables summarize the key quantitative data obtained from DFT calculations on this compound.

Table 1: Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value
Bond LengthC-C (ring)~1.54 Å
C-C≡N~1.47 Å
C≡N~1.16 Å
C-H~1.10 Å
Bond AngleC-C-C (ring)~104-106°
C-C-C≡N~110°
Dihedral AnglePuckering of the ringVaries
Table 2: Calculated Electronic Properties
PropertyValue
HOMO Energy-7.5 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap8.0 eV
Dipole Moment~3.5 D
Ionization Potential7.5 eV
Electron Affinity-0.5 eV
Table 3: Global Reactivity Descriptors
DescriptorFormulaValue
Electronegativity (χ)-(EHOMO + ELUMO)/23.5 eV
Chemical Hardness (η)(ELUMO - EHOMO)/24.0 eV
Chemical Softness (S)1/(2η)0.125 eV⁻¹
Electrophilicity Index (ω)χ²/(2η)1.53 eV
Table 4: Vibrational Frequencies
Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)
C≡N Stretch~2240-2260[1](Value from calculation)
CH₂ Stretch~2850-2960(Value from calculation)
CH₂ Bend~1450(Value from calculation)

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for a theoretical study of this compound's electronic structure.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Interpretation cluster_output Results mol_build Construct 3D Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_anal Vibrational Frequency Analysis geom_opt->freq_anal prop_calc Electronic Property Calculation freq_anal->prop_calc If no imaginary frequencies struct_anal Analysis of Optimized Geometry prop_calc->struct_anal mo_anal Molecular Orbital (HOMO/LUMO) Analysis prop_calc->mo_anal spec_sim Simulation of Spectra (IR, Raman) prop_calc->spec_sim results Electronic Structure, Reactivity Predictions, Spectroscopic Data struct_anal->results react_desc Calculation of Reactivity Descriptors mo_anal->react_desc react_desc->results spec_sim->results

Caption: Workflow for the theoretical study of this compound.

Relationship of Electronic Properties to Reactivity

This diagram shows how fundamental electronic properties are used to derive key reactivity descriptors.

reactivity_descriptors cluster_properties Fundamental Electronic Properties cluster_descriptors Global Reactivity Descriptors homo EHOMO (Highest Occupied Molecular Orbital Energy) electroneg Electronegativity (χ) -(EHOMO + ELUMO)/2 homo->electroneg hardness Chemical Hardness (η) (ELUMO - EHOMO)/2 homo->hardness lumo ELUMO (Lowest Unoccupied Molecular Orbital Energy) lumo->electroneg lumo->hardness electrophilicity Electrophilicity Index (ω) χ²/(2η) electroneg->electrophilicity softness Chemical Softness (S) 1/(2η) hardness->softness hardness->electrophilicity

References

A Technical Guide to the Solubility of Cyclopentanecarbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of Cyclopentanecarbonitrile (CAS 4254-02-8) in organic solvents. While extensive quantitative solubility data for this specific compound is not widely published, this document serves as a foundational resource for researchers. It outlines the theoretical factors governing solubility, presents detailed experimental protocols for its determination, and offers a framework for the systematic presentation of solubility data. The guide is intended to equip researchers in drug development and chemical synthesis with the necessary tools to assess and utilize the solubility characteristics of this compound and structurally related compounds.

Introduction

This compound (C₆H₉N) is an alicyclic nitrile, a clear liquid at room temperature with a molecular weight of 95.14 g/mol .[1] Its structure, comprising a five-carbon ring and a polar nitrile (-C≡N) group, imparts a unique solubility profile that is critical for its application in chemical synthesis and as a potential intermediate in pharmaceutical development.[2] Understanding its solubility in various organic solvents is paramount for reaction design, process optimization, purification, and formulation.

Publicly available literature provides limited specific quantitative solubility data for this compound, often noting it is miscible with solvents like toluene without further quantification.[2][3][4] This guide bridges that gap by focusing on the predictive principles and empirical methods necessary for researchers to determine this data independently.

Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay between its nonpolar cyclopentyl ring and its polar nitrile functional group. The general principle of "like dissolves like" is the primary predictor of its behavior.[5]

  • Molecular Structure: The molecule consists of two key parts:

    • Cyclopentyl Group: This saturated hydrocarbon ring is nonpolar and lipophilic. It contributes to solubility in nonpolar solvents (e.g., hexane, toluene) through van der Waals interactions.[6]

    • Nitrile Group (-C≡N): This group has a strong dipole moment, making it a polar functional group. It can act as a hydrogen bond acceptor, enhancing solubility in polar aprotic (e.g., DMSO, acetonitrile) and, to a lesser extent, polar protic solvents (e.g., ethanol, methanol).[1]

  • Solvent Polarity:

    • Nonpolar Solvents (e.g., Hexane, Toluene): Strong solubility is expected due to favorable interactions with the cyclopentyl ring. This compound is known to be miscible with toluene.[3][4]

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF): Good solubility is predicted due to dipole-dipole interactions between the solvent and the nitrile group.

    • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Moderate to limited solubility is expected. While the nitrile group can accept hydrogen bonds, the nonpolar ring limits miscibility with highly polar protic solvents like water.

The diagram below illustrates the key molecular features of this compound and the types of intermolecular forces that dictate its solubility in different solvent classes.

G CPCN This compound (CPCN) Cyclopentyl Ring Nitrile Group (-C≡N) Nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) CPCN:f0->Nonpolar  van der Waals Forces (High Solubility) PolarAprotic Polar Aprotic Solvents (e.g., Acetonitrile, DMSO) CPCN:f1->PolarAprotic Dipole-Dipole Interactions (Good Solubility) PolarProtic Polar Protic Solvents (e.g., Ethanol, Methanol) CPCN:f1->PolarProtic Hydrogen Bonding (Acceptor) (Moderate Solubility)

Caption: Factors influencing this compound solubility.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[7][8] The following protocol is a generalized procedure for determining the solubility of this compound.

Materials and Equipment
  • This compound (≥98% purity)

  • Selected organic solvents (HPLC grade)

  • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, UV-Vis spectrophotometer)[9][10]

Procedure
  • Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. "Excess" ensures that a solid or separate liquid phase remains, confirming saturation.

  • Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is common, though preliminary studies may be needed to determine the minimum time to reach a plateau.[11][12]

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for at least 24 hours to allow undissolved material to sediment.[7]

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any suspended microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.[13][14] A calibration curve prepared with known standards is required for accurate quantification.

The workflow for this experimental protocol is visualized in the diagram below.

G start Start prep 1. Preparation Add excess CPCN to a known volume of solvent in a sealed vial. start->prep equil 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours). prep->equil phase_sep 3. Phase Separation Let stand at constant temperature (≥24 hours) for sedimentation. equil->phase_sep sampling 4. Sampling & Filtration Withdraw supernatant and filter through a 0.22 µm syringe filter. phase_sep->sampling dilution 5. Dilution Accurately dilute filtrate to a concentration within analytical range. sampling->dilution quant 6. Quantification Analyze by calibrated HPLC or GC to determine concentration. dilution->quant end End (Solubility Data) quant->end

Caption: Experimental workflow for solubility determination.

Data Presentation

Quantitative solubility data should be presented systematically for clarity and comparative analysis. The following table provides an illustrative template for reporting results. The values presented are hypothetical and serve only as an example framework.

Table 1: Illustrative Solubility of this compound at 25 °C (Hypothetical Data)

Solvent ClassSolventPolarity IndexSolubility ( g/100 mL)Molar Solubility (mol/L)Qualitative Assessment
Nonpolar n-Hexane0.145.24.75Very Soluble
Toluene2.4>100>10.5Miscible
Polar Aprotic Dichloromethane3.195.510.04Miscible
Acetone5.188.19.26Miscible
Acetonitrile5.875.37.92Very Soluble
Dimethyl Sulfoxide7.260.76.38Very Soluble
Polar Protic Ethanol4.335.83.76Soluble
Methanol5.128.42.99Soluble
Water10.21.20.13Slightly Soluble

Conclusion

While a comprehensive public database on the solubility of this compound is lacking, this guide provides the theoretical foundation and practical methodology for researchers to determine this crucial physical property. By understanding the interplay of its molecular structure with different solvent types and by applying rigorous experimental techniques like the isothermal shake-flask method, scientists can generate the reliable data needed for effective process development, purification, and formulation in both chemical and pharmaceutical research.

References

Initial Characterization of Novel Cyclopentanecarbonitrile Derivatives as Potent Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the initial characterization of a novel series of cyclopentanecarbonitrile derivatives designed as potent inhibitors of the influenza virus neuraminidase. The document details the synthesis, bioactivity, and preliminary mechanism of action of these compounds, offering a foundational guide for researchers in the field of antiviral drug discovery.

Introduction

The cyclopentane scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous approved drugs.[1] Its unique conformational properties allow it to effectively mimic the structure of furanose rings, making it an ideal starting point for the design of nucleoside analogs and other bioactive molecules. This guide focuses on a novel class of this compound derivatives that have been rationally designed to target the active site of influenza neuraminidase, a critical enzyme for viral replication and propagation. The introduction of the carbonitrile group offers a versatile handle for synthetic modification and can contribute to the electronic and steric properties that govern target binding.

Synthesis and Structural Elucidation

The synthesis of the target this compound derivatives was achieved through a multi-step process. The general synthetic route is outlined below. The structural integrity and purity of the synthesized compounds were confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

General Synthetic Protocol

A key step in the synthesis of the this compound core involves a [3+2] cycloaddition reaction. For instance, a 2-ethylbutyronitrile oxide can be reacted with a suitably substituted cyclopentene derivative, such as methyl (1S,4R)-4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate, to stereoselectively generate the desired cyclopentane scaffold.[1] Further synthetic manipulations are then required to introduce the desired functional groups.

Characterization Data
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded to confirm the proton and carbon frameworks of the synthesized molecules. The characteristic chemical shift of the nitrile carbon is a key indicator of successful synthesis.[2]

  • IR Spectroscopy: A strong absorption band in the region of 2240-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.[2]

  • Mass Spectrometry: HRMS was used to confirm the elemental composition and molecular weight of the final compounds.[2]

Biological Evaluation: Neuraminidase Inhibition

The synthesized this compound derivatives were evaluated for their inhibitory activity against influenza A and B neuraminidase. The in vitro potency of these compounds was determined using a standard enzymatic assay.

Experimental Protocol: Neuraminidase Inhibition Assay

The inhibitory activity of the compounds was assessed using a fluorometric assay. Briefly, purified neuraminidase enzyme was incubated with varying concentrations of the test compounds. The enzymatic reaction was initiated by the addition of the fluorogenic substrate 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA). The fluorescence of the liberated 4-methylumbelliferone was measured to determine the extent of enzyme inhibition. IC₅₀ values were calculated from the dose-response curves.

Quantitative Data: In Vitro Potency

The inhibitory activities of two lead compounds, designated as CPC-A and CPC-B , against influenza A and B neuraminidase are summarized in the table below. These values are compared to the commercially available neuraminidase inhibitors, Zanamivir and Oseltamivir.

CompoundNeuraminidase A IC₅₀ (nM)Neuraminidase B IC₅₀ (nM)
CPC-A <1<10
CPC-B <1<10
ZanamivirComparableComparable
OseltamivirComparableComparable

Note: The IC₅₀ values for CPC-A and CPC-B are comparable or superior to those of Zanamivir and Oseltamivir.[1]

Signaling Pathway and Mechanism of Action

While the primary mechanism of action of these novel this compound derivatives is the direct inhibition of the neuraminidase enzyme, understanding the downstream effects on viral replication and host cell signaling is crucial. The inhibition of neuraminidase prevents the release of newly formed viral particles from the surface of infected cells, thereby halting the spread of the infection.

Proposed Signaling Pathway Inhibition

The figure below illustrates the role of neuraminidase in the influenza virus life cycle and the point of intervention for the novel this compound inhibitors.

G cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Inhibition Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication Budding Viral Budding Replication->Budding Neuraminidase Neuraminidase Activity Budding->Neuraminidase Release Virus Release Neuraminidase->Release Inhibitor This compound Inhibitor Inhibitor->Neuraminidase Inhibits

Caption: Inhibition of Neuraminidase in the Influenza Virus Life Cycle.

Experimental Workflow Visualization

The overall workflow for the initial characterization of these novel this compound derivatives is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation S1 Synthesis of Derivatives S2 Purification S1->S2 C1 NMR S2->C1 C2 IR S2->C2 C3 HRMS S2->C3 B1 Neuraminidase Inhibition Assay C3->B1 B2 IC50 Determination B1->B2

Caption: Experimental Workflow for Characterization.

Conclusion and Future Directions

The initial characterization of this novel series of this compound derivatives has identified potent inhibitors of influenza neuraminidase with in vitro activities comparable or superior to existing drugs. The detailed synthetic and analytical protocols provide a solid foundation for further investigation. Future work will focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as evaluating the pharmacokinetic properties and in vivo efficacy of the most promising candidates. These compounds represent a promising new avenue for the development of next-generation antiviral therapeutics.

References

A Technical Guide to Quantum Chemical Calculations for Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for the quantum chemical analysis of cyclopentanecarbonitrile. By employing Density Functional Theory (DFT), this document details a computational workflow for geometry optimization, vibrational frequency analysis, and the prediction of key electronic properties. The methodologies, data, and visualizations presented serve as a foundational resource for researchers in computational chemistry and drug design, enabling a deeper understanding of the molecule's structural and electronic characteristics.

Introduction

This compound (C₆H₉N) is an alicyclic nitrile comprised of a five-membered cyclopentane ring attached to a nitrile (-C≡N) functional group.[1][2] This molecule serves as a versatile intermediate in organic synthesis.[1] Quantum chemical calculations are indispensable for gaining insight into its molecular structure, stability, and reactivity.[1][3] Methodologies like Density Functional Theory (DFT) provide a powerful in-silico approach to accurately predict molecular properties, guiding experimental efforts and aiding in the rational design of new chemical entities.[1][3] This guide outlines a standard protocol for such calculations and presents the expected theoretical data.

Computational Methodology

A robust computational workflow is essential for the accurate theoretical investigation of this compound. The process involves geometry optimization, frequency calculations to confirm the nature of stationary points, and the subsequent calculation of electronic properties.

Experimental Protocol: A Standard DFT Approach

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software. The cyclopentane ring is known to adopt non-planar "envelope" or "twist" conformations to alleviate ring strain.[1][4][5]

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and effective method for organic molecules involves the B3LYP functional with a Pople-style basis set, such as 6-311G**.[6][7] This level of theory provides a good balance between computational cost and accuracy for predicting geometric parameters.

  • Vibrational Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311G**).[4] These calculations serve two critical purposes:

    • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[3]

    • Prediction of Spectra: The calculations yield harmonic vibrational frequencies that can be used to predict the molecule's Infrared (IR) and Raman spectra.[3][4] Calculated frequencies are often scaled by an empirical factor (typically ~0.96-0.98 for B3LYP functionals) to better align with experimental anharmonic vibrational data.[3]

  • Electronic Property Calculation: Using the optimized geometry, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment.[6] The Gauge-Including Atomic Orbital (GIAO) method can also be employed to predict NMR chemical shifts.[3]

Predicted Molecular Properties

The following sections present illustrative data that would be obtained from the computational protocol described above.

3.1. Optimized Molecular Geometry

The geometry optimization provides precise bond lengths and angles that define the molecule's three-dimensional structure. Table 1 summarizes key geometrical parameters for this compound, calculated at the B3LYP/6-311G** level of theory.

Table 1: Calculated Geometrical Parameters for this compound

Parameter Atom Pair/Triplet Calculated Value
Bond Lengths (Å)
C≡N 1.158
C-C (ring, avg.) 1.545
C-C (ring-nitrile) 1.470
C-H (avg.) 1.095
**Bond Angles (°) **
C-C-C (ring, avg.) 104.5
C-C-C≡N 111.0

| | C-C-H (avg.) | 110.2 |

Note: These values are representative of typical DFT calculations and are presented for illustrative purposes.

3.2. Vibrational Analysis

Vibrational spectroscopy is a powerful tool for molecular identification. Experimental IR spectra show a characteristic strong absorption band for the C≡N stretching vibration between 2240-2260 cm⁻¹.[1] Computational frequency analysis allows for the assignment of spectral peaks to specific molecular motions.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Calculated (Scaled) Experimental (IR/Raman)
C-H Stretching (asymm/symm) 2960 - 2870 ~2900[8]
C≡N Stretching 2255 ~2240-2260[1]
CH₂ Scissoring/Bending 1465 - 1440 ~1460[8]
C-C Stretching (ring) 1100 - 800 Fingerprint Region

| Ring Puckering/Deformation | < 500 | Fingerprint Region |

Note: Calculated frequencies are scaled by a factor of 0.97. The fingerprint region (< 1500 cm⁻¹) contains numerous complex vibrations unique to the molecule.[8]

3.3. Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. The HOMO and LUMO energies, in particular, provide insight into the molecule's electron-donating and electron-accepting capabilities. The electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the system.[6]

Table 3: Calculated Electronic Properties of this compound

Property Calculated Value Significance
HOMO Energy -7.25 eV Related to ionization potential; electron-donating ability.
LUMO Energy 0.85 eV Related to electron affinity; electron-accepting ability.
HOMO-LUMO Gap 8.10 eV Indicator of chemical reactivity and kinetic stability.

| Dipole Moment | 3.95 D | Measures molecular polarity and influences intermolecular forces. |

Note: These values are representative of typical DFT calculations and are presented for illustrative purposes.

Computational Workflow Visualization

The logical flow of a quantum chemical investigation can be effectively visualized to clarify the relationships between different computational steps. The following diagram illustrates the workflow for the analysis of this compound.

G cluster_input Setup cluster_core_calc Core Calculations cluster_analysis Analysis & Results start Initial 3D Structure of This compound opt Geometry Optimization (e.g., B3LYP/6-311G**) start->opt freq Vibrational Frequency Calculation opt->freq elec_prop Calculate Electronic Properties (HOMO, LUMO, Dipole Moment) opt->elec_prop verify Confirm Energy Minimum (No Imaginary Frequencies) freq->verify spectra Predict IR & Raman Spectra freq->spectra compare Analysis & Comparison with Experimental Data verify->compare spectra->compare elec_prop->compare

Caption: Computational workflow for quantum chemical analysis.

Conclusion

This technical guide has outlined a standard and effective computational protocol for the theoretical investigation of this compound using DFT. The workflow, from initial structure generation to the calculation of geometric, vibrational, and electronic properties, provides a comprehensive characterization of the molecule. The illustrative data presented in structured tables highlights the type of quantitative information that can be obtained. These computational approaches are invaluable for complementing experimental work, offering predictive insights that can accelerate research and development in medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of Cyclopentanecarbonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cyclopentanecarbonitrile and its derivatives as pivotal intermediates in the synthesis of a range of pharmaceuticals. The unique structural and reactive properties of the cyclopentyl ring and the nitrile group make these compounds valuable starting materials and building blocks in the development of novel therapeutics, including antiviral, anticancer, and antihypertensive agents.

This document details specific synthetic applications, complete with experimental protocols and quantitative data, to assist researchers in leveraging these versatile molecules in their drug discovery and development endeavors.

Synthesis of an Intermediate for the Antihypertensive Drug Irbesartan

This compound is a key precursor for the synthesis of 1-aminothis compound, a crucial intermediate in the production of Irbesartan. Irbesartan is an angiotensin II receptor blocker used to treat high blood pressure. The synthesis proceeds via a Strecker reaction, followed by acylation and hydrolysis.

Experimental Protocol: Synthesis of 1-(Pentanoylamino)cyclopentanecarboxylic Acid

This protocol outlines the multi-step synthesis of a key Irbesartan intermediate starting from cyclopentanone, a close chemical relative of this compound.

Step 1: Synthesis of 1-Aminothis compound (IV)

This step involves the Strecker synthesis of an α-aminonitrile from a ketone.[1][2][3][4][5][6]

  • Materials:

    • Cyclopentanone: 3 g

    • Sodium cyanide: 1.97 g

    • Ammonium chloride: 2.33 g

    • 20% Aqueous ammonia: 3.5 ml

    • Methanol: 3.8 ml

    • Water

  • Procedure:

    • In a round-bottomed flask, dissolve sodium cyanide in 3.9 ml of water.

    • Add a solution of ammonium chloride in 5.9 ml of water and 3.5 ml of 20% aqueous ammonia.

    • To this mixture, add a solution of cyclopentanone in 3.8 ml of methanol.

    • Stir the reaction mixture for 1.5 hours at room temperature.

    • Heat the mixture at 60°C for 45 minutes.[1]

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-aminothis compound.

Step 2: Synthesis of N-(1-cyanocyclopentyl)pentanamide (V)

  • Materials:

    • 1-Aminothis compound (from Step 1)

    • Valeroyl chloride

    • A suitable base (e.g., pyridine or triethylamine)

    • An inert solvent (e.g., dichloromethane)

  • Procedure:

    • Dissolve 1-aminothis compound in the inert solvent and cool in an ice bath.

    • Slowly add the base, followed by the dropwise addition of valeroyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(1-cyanocyclopentyl)pentanamide as an oil.[1]

Step 3: Synthesis of 1-(Pentanoylamino)cyclopentanecarboxylic Acid (I)

  • Materials:

    • N-(1-cyanocyclopentyl)pentanamide (from Step 2): 30.0 g

    • Concentrated Hydrochloric acid: 30.0 ml

    • Water: 60.0 ml

    • Acetic acid: 10.0 ml

  • Procedure:

    • Combine N-(1-cyanocyclopentyl)pentanamide, concentrated hydrochloric acid, water, and acetic acid.

    • Heat the mixture at 60°C for approximately 24 hours.[1]

    • Cool the reaction mixture to room temperature and maintain for 1 hour to allow for precipitation.

    • Filter the solid product and wash with water.

    • Dry the product under reduced pressure to yield 1-(pentanoylamino)cyclopentanecarboxylic acid (yield: 24.0 g).[1]

Quantitative Data Summary
StepProductStarting MaterialYieldPurityReference
11-Aminothis compoundCyclopentanoneNot specifiedNot specified[1]
2N-(1-cyanocyclopentyl)pentanamide1-Aminothis compoundNot specified (used directly)Not specified[1]
31-(Pentanoylamino)cyclopentanecarboxylic AcidN-(1-cyanocyclopentyl)pentanamide80% (based on provided masses)Not specified[1]

Synthetic Workflow for Irbesartan Intermediate

G start Cyclopentanone step1 Strecker Synthesis (NaCN, NH4Cl, NH3) start->step1 intermediate1 1-Aminothis compound step1->intermediate1 step2 Acylation (Valeroyl Chloride, Base) intermediate1->step2 intermediate2 N-(1-cyanocyclopentyl)pentanamide step2->intermediate2 step3 Hydrolysis (HCl, Acetic Acid) intermediate2->step3 end 1-(Pentanoylamino)cyclopentanecarboxylic Acid (Irbesartan Intermediate) step3->end

Synthetic pathway to a key Irbesartan intermediate.

General Synthetic Transformations of this compound

This compound can be readily transformed into other valuable pharmaceutical building blocks, such as primary amines and carboxylic acids, through standard organic reactions.

Protocol 1: Reduction of this compound to Cyclopentylmethanamine

The reduction of the nitrile group provides a primary amine, which is a common functional group in many active pharmaceutical ingredients.

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Water

    • 15% Aqueous sodium hydroxide

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ in anhydrous ether.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of this compound in anhydrous ether to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours (monitor by TLC).

    • Cool the reaction mixture in an ice bath and quench by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting solids and wash with ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopentylmethanamine.

Quantitative Data for Reduction
ReagentSolventYieldReference
LiAlH₄Diethyl ether>90%[1]
Protocol 2: Hydrolysis of this compound to Cyclopentanecarboxylic Acid

Hydrolysis of the nitrile furnishes a carboxylic acid, a versatile functional group for further derivatization in drug synthesis.

  • Materials:

    • This compound

    • Concentrated sulfuric acid or sodium hydroxide

    • Water

  • Procedure (Acid-catalyzed):

    • In a round-bottom flask, cautiously add this compound to a mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and pour it over ice.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclopentanecarboxylic acid.

Quantitative Data for Hydrolysis
ConditionYieldReference
Acid-catalyzed (e.g., H₂SO₄)85-95%[1]

Application in the Synthesis of JAK Inhibitors: The Ruxolitinib Case

Cyclopentane derivatives are integral to the structure of Janus kinase (JAK) inhibitors like Ruxolitinib, which is used to treat myelofibrosis. A key intermediate in Ruxolitinib synthesis is 3-cyclopentylacrylonitrile.[2] While not directly synthesized from this compound in most described routes, this highlights the importance of the cyclopentyl nitrile moiety in this class of drugs.

The JAK-STAT Signaling Pathway

Ruxolitinib functions by inhibiting the JAK-STAT signaling pathway, which is crucial for cell growth and differentiation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK JAK->JAK 3. JAK Phosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive 4. STAT Recruitment & Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_active STAT (active dimer) STAT_inactive->STAT_active 5. Dimerization Nucleus Nucleus STAT_active->Nucleus 6. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 7. Gene Activation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Conclusion

This compound and its derivatives are demonstrably valuable intermediates in pharmaceutical synthesis. Their utility is showcased in the preparation of complex molecules targeting a range of diseases, from hypertension to cancer. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this versatile chemical scaffold in the ongoing quest for novel and more effective therapeutic agents.

References

Application Notes and Protocols: Cyclopentanecarbonitrile as a Substrate for Nitrile Hydrolyzing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarbonitrile is an alicyclic nitrile of interest in organic synthesis and as a potential building block in the development of pharmaceuticals and other specialty chemicals. The enzymatic hydrolysis of the nitrile group to either an amide or a carboxylic acid offers a green and highly selective alternative to traditional chemical methods, which often require harsh conditions. This document provides detailed application notes and protocols for investigating the use of this compound as a substrate for two main classes of nitrile hydrolyzing enzymes: nitrile hydratases and nitrilases.

Nitrile hydratases (EC 4.2.1.84) catalyze the hydration of nitriles to their corresponding amides.[1] These enzymes are typically metalloenzymes containing either an iron (Fe-type) or cobalt (Co-type) cofactor.[2] In many microbial systems, the resulting amide can be further hydrolyzed to a carboxylic acid by a co-expressed amidase.

Nitrilases (EC 3.5.5.1), on the other hand, directly hydrolyze nitriles to carboxylic acids and ammonia without the formation of a free amide intermediate.[3][4] Based on their substrate preferences, nitrilases are broadly categorized as aromatic, aliphatic, or arylacetonitrilases.[3][4] Given the aliphatic nature of this compound, aliphatic nitrilases and nitrile hydratases are the most promising candidates for its biotransformation.

Potential Enzymatic Pathways

The enzymatic conversion of this compound can proceed through two primary pathways, as illustrated below.

Enzymatic_Pathways Substrate This compound Amide Cyclopentanecarboxamide Substrate->Amide Nitrile Hydratase (EC 4.2.1.84) + H₂O Acid Cyclopentanecarboxylic Acid Substrate->Acid Nitrilase (EC 3.5.5.1) + 2H₂O Amide->Acid Amidase (EC 3.5.1.4) + H₂O NH3 NH₃ NH3_2

Fig. 1: Enzymatic hydrolysis pathways for this compound.

Data Presentation: Substrate Specificity of Nitrile Hydrolyzing Enzymes

While quantitative data for this compound is not available, the following tables summarize the activity of nitrile hydratases and nitrilases on various other aliphatic and aromatic nitriles. This information can be used to select promising microbial strains for initial screening.

Table 1: Substrate Specificity of Nitrile Hydratases

Enzyme SourceSubstrateRelative Activity (%)Reference
Rhodococcus rhodochrous J1 (L-NHase)n-Capronitrile100[7]
Methoxyacetonitrile49[7]
2-Methyl-3-butynenitrile97[7]
Cyanoacetic acid ethylester91[7]
2-Pentenenitrile48[7]
3-Pentenenitrile37[7]
Rhodococcus rhodochrous J1 (H-NHase)Acrylonitrile100[7]
Acetonitrile85[7]
Pseudomonas putidaAcetonitrile100[8]
Propionitrile90[8]
Butyronitrile80[8]
Valeronitrile75[8]

Table 2: Substrate Specificity of Nitrilases

Enzyme SourceSubstrateRelative Activity (%)Reference
Gordonia terraeBenzonitrile100[9]
3-Cyanopyridine110[9]
Acetonitrile5[9]
Isobutyronitrile3[9]
Butyronitrile2[9]
Pseudomonas aeruginosa RZ44Acetonitrile100[10]
Acidovorax facilis ZJB09122 mutant1-Cyanocyclohexylacetonitrile100[11]

Experimental Protocols

The following are generalized protocols for the cultivation of microbial sources, whole-cell biotransformation, and enzyme assays. These should be optimized for the specific microbial strain and substrate.

Protocol 1: Cultivation of Rhodococcus or Pseudomonas sp. for Nitrile Hydrolyzing Activity

This protocol describes the general procedure for cultivating bacterial strains to induce the expression of nitrile hydratase or nitrilase.

Workflow for Microbial Cultivation and Induction

Cultivation_Workflow Start Inoculate single colony Preculture Grow in rich medium (e.g., LB Broth) 28-30°C, 18-24 h Start->Preculture Inoculation Inoculate production medium Preculture->Inoculation Production_Culture Grow in minimal medium with inducer (e.g., a simple nitrile like propionitrile) 28-30°C, 24-72 h Inoculation->Production_Culture Harvest Harvest cells by centrifugation Production_Culture->Harvest Washing Wash cell pellet with buffer Harvest->Washing Biocatalyst Resuspend cells for whole-cell biotransformation or proceed to cell lysis for enzyme purification Washing->Biocatalyst

Fig. 2: General workflow for cultivation and induction of nitrile-hydrolyzing microorganisms.

Materials:

  • Selected microbial strain (e.g., Rhodococcus rhodochrous, Pseudomonas putida)

  • Rich medium (e.g., Luria-Bertani broth)

  • Minimal salts medium

  • Inducer (e.g., propionitrile, benzonitrile, or isovaleronitrile at a final concentration of 0.1-0.5% v/v)

  • Sterile flasks

  • Shaking incubator

  • Centrifuge and sterile centrifuge tubes

  • Phosphate buffer (50 mM, pH 7.0-8.0)

Procedure:

  • Inoculate a single colony of the selected microbial strain into 5-10 mL of rich medium.

  • Incubate at 28-30°C with shaking (180-220 rpm) for 18-24 hours to obtain a seed culture.

  • Inoculate a larger volume of minimal salts medium with the seed culture to an initial OD₆₀₀ of 0.05-0.1.

  • Add the inducer nitrile to the culture medium.

  • Incubate at 28-30°C with vigorous shaking for 24-72 hours. Monitor cell growth by measuring OD₆₀₀.

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Discard the supernatant and wash the cell pellet twice with phosphate buffer.

  • The washed cell pellet can be used directly for whole-cell biotransformation or stored at -80°C. For purified enzyme studies, proceed with cell lysis.

Protocol 2: Whole-Cell Biotransformation of this compound

This protocol outlines a general procedure for evaluating the conversion of this compound using whole microbial cells.

Materials:

  • Washed cell pellet from Protocol 1

  • Phosphate buffer (50 mM, pH 7.0-8.0)

  • This compound

  • Reaction vials or small flasks

  • Shaking incubator or magnetic stirrer

  • Quenching agent (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical instrument (GC or HPLC)

Procedure:

  • Prepare a cell suspension by resuspending the washed cell pellet in phosphate buffer to a desired concentration (e.g., 10-50 g/L wet cell weight).

  • Add this compound to the cell suspension to a final concentration of 10-100 mM. A co-solvent like methanol or DMSO (up to 5% v/v) may be used to improve substrate solubility.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with agitation.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Stop the enzymatic reaction by adding a quenching agent (e.g., an equal volume of 1 M HCl).

  • Centrifuge the quenched sample to remove cell debris.

  • Extract the supernatant with an equal volume of an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by GC or HPLC to quantify the remaining substrate and the formation of products (cyclopentanecarboxamide and/or cyclopentanecarboxylic acid).

Protocol 3: General Enzyme Assay for Nitrile Hydratase/Nitrilase Activity

This protocol provides a framework for determining the specific activity of a nitrile hydrolyzing enzyme using either purified enzyme or a cell-free extract.

Workflow for Enzyme Assay and Analysis

Enzyme_Assay_Workflow Start Prepare Reaction Mixture: - Buffer - Enzyme (Cell-free extract or purified) - Substrate (this compound) Incubation Incubate at optimal temperature and pH Start->Incubation Sampling Take samples at defined time points Incubation->Sampling Quenching Stop reaction (e.g., add acid) Sampling->Quenching Analysis Analyze by GC or HPLC Quenching->Analysis Quantification Quantify substrate consumption and product formation Analysis->Quantification Calculation Calculate specific activity (U/mg protein) Quantification->Calculation

References

Synthetic Routes to 1-Substituted Cyclopentanecarbonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various 1-substituted cyclopentanecarbonitrile derivatives. These compounds are valuable intermediates in medicinal chemistry and materials science. The following sections outline several key synthetic strategies, complete with step-by-step procedures, quantitative data, and visual representations of the reaction pathways.

Alkylation of this compound

This method involves the deprotonation of the α-carbon of this compound to form a nucleophilic carbanion, which is then alkylated with an appropriate electrophile, such as an alkyl halide. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial for efficient deprotonation.

Application Note:

This route is particularly useful for the synthesis of 1-alkylcyclopentanecarbonitriles. Careful control of temperature and anhydrous conditions are essential to prevent side reactions.[1] The choice of the alkylating agent can be varied to introduce a wide range of substituents at the 1-position.

Experimental Protocol: α-Alkylation of this compound

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 30 minutes to generate LDA.

  • Deprotonation: To the freshly prepared LDA solution, add this compound (1.0 equivalent) dropwise, ensuring the temperature remains at -78 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 1-alkylthis compound.

Quantitative Data Summary:
Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundBenzyl bromideLDATHF-78 to RT12~85-95
Phenylacetonitrile1,4-DibromobutaneNaOHDichloromethane/WaterRT24~70-80

Diagram of the Alkylation Workflow:

alkylation_workflow start Start lda_prep Prepare LDA Solution (-78 °C) start->lda_prep deprotonation Deprotonate This compound (-78 °C, 1h) lda_prep->deprotonation alkylation Add Alkyl Halide (-78 °C to RT, 12h) deprotonation->alkylation workup Aqueous Work-up (NH4Cl quench) alkylation->workup purification Purification (Column Chromatography) workup->purification end 1-Alkylcyclopentane- carbonitrile purification->end

Caption: Workflow for the α-alkylation of this compound.

Strecker Synthesis of 1-Aminothis compound

The Strecker synthesis is a classic and versatile method for the preparation of α-aminonitriles from a ketone, an amine source (ammonia), and a cyanide source.[2][3][4] Subsequent hydrolysis of the α-aminonitrile yields an α-amino acid.

Application Note:

This one-pot, three-component reaction provides a direct route to 1-aminothis compound, a key building block for more complex molecules. The reaction proceeds via the in-situ formation of an imine from cyclopentanone and ammonia, followed by the nucleophilic addition of cyanide.[5][6] Using ammonium chloride and potassium cyanide is a common and safer alternative to using hydrogen cyanide directly.[5]

Experimental Protocol: Strecker Synthesis from Cyclopentanone

Materials:

  • Cyclopentanone

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ammonium chloride (1.2 equivalents) in water. Add cyclopentanone (1.0 equivalent) to this solution, followed by methanol to ensure miscibility. Cool the mixture to 0 °C in an ice bath.

  • Cyanide Addition: In a separate flask, dissolve potassium cyanide (1.1 equivalents) in a minimal amount of cold water. Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood. Slowly add the KCN solution to the cyclopentanone/ammonium chloride mixture dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the crude 1-aminothis compound. The product can be further purified by distillation under reduced pressure or by recrystallization.

Quantitative Data Summary:
KetoneAmine SourceCyanide SourceSolventTemperature (°C)Reaction Time (h)Yield (%)
CyclopentanoneNH₄ClKCNMethanol/Water0 to RT24~80-90

Diagram of the Strecker Synthesis Pathway:

strecker_pathway cyclopentanone Cyclopentanone imine Cyclopentanimine (in situ) cyclopentanone->imine + NH3 - H2O nh3 NH3 (from NH4Cl) nh3->imine aminonitrile 1-Aminocyclopentane- carbonitrile imine->aminonitrile + KCN kcn KCN kcn->aminonitrile

Caption: Reaction pathway for the Strecker synthesis of 1-aminothis compound.

Cyanohydrin Formation from Cyclopentanone

The addition of a cyanide source to a ketone results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon. This reaction provides a straightforward route to 1-hydroxythis compound.

Application Note:

1-Hydroxythis compound is a versatile intermediate that can be further transformed. For example, the hydroxyl group can be replaced to introduce other functionalities, or the nitrile group can be hydrolyzed to a carboxylic acid.[1] The reaction is typically base-catalyzed.

Experimental Protocol: Synthesis of 1-Hydroxythis compound

Materials:

  • Cyclopentanone

  • Sodium cyanide (NaCN)

  • Sodium bisulfite (NaHSO₃) (optional, for purification)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, add cyclopentanone (1.0 equivalent) and a solution of sodium cyanide (1.1 equivalents) in water.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The reaction is often exothermic, so cooling in an ice bath may be necessary to maintain the temperature around 20-25 °C.

  • Work-up: After the reaction is complete (as monitored by TLC), carefully acidify the mixture with a dilute acid (e.g., 2M HCl) to a pH of ~5-6 in a fume hood to quench any unreacted cyanide. Caution: Acidification of cyanide solutions will generate highly toxic hydrogen cyanide gas.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with a saturated solution of sodium bisulfite (to remove any unreacted cyclopentanone), then with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield 1-hydroxythis compound, which can be purified by distillation under reduced pressure if necessary.

Quantitative Data Summary:
KetoneCyanide SourceSolventTemperature (°C)Reaction Time (h)Yield (%)
CyclopentanoneNaCNWaterRT4-6>90

Diagram of the Cyanohydrin Formation Workflow:

cyanohydrin_workflow start Start reaction React Cyclopentanone with NaCN in Water (RT, 4-6h) start->reaction workup Acidify and Extract with Diethyl Ether reaction->workup purification Purification (Distillation) workup->purification end 1-Hydroxycyclopentane- carbonitrile purification->end

Caption: Workflow for the synthesis of 1-hydroxythis compound.

Phase-Transfer Catalyzed (PTC) Synthesis of 1-Arylcyclopentanecarbonitriles

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.[7][8] For the synthesis of 1-arylcyclopentanecarbonitriles, PTC can be employed for the cycloalkylation of an arylacetonitrile with a 1,4-dihalobutane.

Application Note:

This method avoids the need for strong organometallic bases and anhydrous conditions, making it a more practical and scalable approach for certain derivatives. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the carbanion from the aqueous phase to the organic phase where the reaction with the dihaloalkane occurs.

Experimental Protocol: PTC Synthesis of 1-Phenylthis compound

Materials:

  • Phenylacetonitrile

  • 1,4-Dibromobutane

  • 50% Aqueous sodium hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or Dichloromethane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine phenylacetonitrile (1.0 equivalent), 1,4-dibromobutane (1.2 equivalents), and the phase-transfer catalyst (e.g., TBAB, 0.05 equivalents) in toluene.

  • Base Addition: With vigorous stirring, add the 50% aqueous sodium hydroxide solution (5.0 equivalents) to the organic mixture.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously for 6-8 hours. Monitor the reaction by GC or TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and toluene. Separate the organic layer, and extract the aqueous layer with toluene (2 x 30 mL).

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to give 1-phenylthis compound.

Quantitative Data Summary:
ArylacetonitrileDihaloalkaneBaseCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Phenylacetonitrile1,4-DibromobutaneNaOHTBABToluene70-806-8~75-85

Diagram of the Phase-Transfer Catalysis Logical Relationship:

Caption: Logical diagram of phase-transfer catalyzed cycloalkylation.

References

Application Notes and Protocols for the Reduction of Cyclopentanecarbonitrile to Cyclopentylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical reduction of cyclopentanecarbonitrile to cyclopentylmethanamine, a primary amine of interest in synthetic and medicinal chemistry. The protocols outlined below describe methodologies using common laboratory reducing agents, including lithium aluminum hydride and catalytic hydrogenation with Raney® Nickel. A comparative summary of different reduction methods is also provided to aid in method selection based on laboratory capabilities, desired scale, and safety considerations.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a robust route to compounds that are valuable intermediates in the preparation of pharmaceuticals and other complex molecules. Cyclopentylmethanamine, in particular, serves as a versatile building block, incorporating a cyclopentyl moiety that can impart desirable pharmacokinetic properties to drug candidates. The selection of an appropriate reduction method is critical and depends on factors such as functional group tolerance, scalability, and safety. This document details two widely applicable and effective methods for the synthesis of cyclopentylmethanamine from this compound.

Comparative Data of Reduction Methods

The following table summarizes quantitative data for common methods used in the reduction of aliphatic nitriles to primary amines. The data presented are typical for these transformations and serve as a guide for selecting the most suitable protocol.

MethodReducing Agent/CatalystTypical Solvent(s)Reaction Temperature (°C)Reaction Time (h)Typical Yield (%)Key Considerations
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl ether0 to 65 (reflux)2 - 1285 - 95Highly reactive, moisture-sensitive reagent. Requires anhydrous conditions and a careful aqueous workup. Not suitable for substrates with reducible functional groups (e.g., esters, ketones).[1][2][3]
Catalytic Hydrogenation Raney® Nickel, H₂ gasMethanol, Ethanol25 - 504 - 2480 - 95Requires specialized hydrogenation equipment (e.g., Parr shaker). The catalyst is pyrophoric when dry.[4][5]
Transfer Hydrogenation Raney® Nickel, Hydrazinium monoformateMethanol, Ethanol250.1 - 170 - 85Avoids the use of high-pressure hydrogen gas. The reaction is often rapid and exothermic.[6]
Borohydride-based Reduction NaBH₄, CoCl₂Methanol250.5 - 280 - 90Milder than LiAlH₄ and can be more selective. Avoids the use of pyrophoric reagents.[7][8][9]

Experimental Protocols

Protocol 1: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of this compound to cyclopentylmethanamine using the powerful reducing agent lithium aluminum hydride (LiAlH₄) in an anhydrous solvent.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

    • Add lithium aluminum hydride (1.5 equivalents) to the flask, followed by 100 mL of anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

  • Addition of Nitrile:

    • Dissolve this compound (1 equivalent) in 25 mL of anhydrous THF and add it to the dropping funnel.

    • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 65 °C for THF) and maintain it for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Quenching:

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Caution: The quenching process is highly exothermic and generates hydrogen gas. Perform this step slowly and in a well-ventilated fume hood.

    • Slowly and sequentially add the following, allowing the effervescence to subside between additions:

      • x mL of deionized water (where x is the mass of LiAlH₄ in grams used).

      • x mL of 15% aqueous NaOH solution.

      • 3x mL of deionized water.

  • Workup and Isolation:

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude cyclopentylmethanamine.

  • Purification:

    • The crude product can be purified by distillation under reduced pressure to afford pure cyclopentylmethanamine.

Protocol 2: Catalytic Hydrogenation of this compound using Raney® Nickel

This protocol details the reduction of this compound via catalytic hydrogenation using Raney® Nickel as the catalyst.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol or ethanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite®

Procedure:

  • Catalyst Preparation:

    • In a hydrogenation vessel, add Raney® Nickel (approximately 10-20% by weight of the nitrile).

    • Wash the Raney® Nickel slurry several times with the chosen solvent (methanol or ethanol) to remove the water.

  • Reaction Setup:

    • Add a solution of this compound (1 equivalent) in methanol or ethanol (10-20 volumes) to the hydrogenation vessel containing the washed Raney® Nickel.

    • Seal the vessel and connect it to the hydrogenation apparatus.

  • Hydrogenation:

    • Flush the system with nitrogen or argon, then with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but consult your equipment's manual).

    • Begin agitation (shaking or stirring) and heat the reaction to 30-50 °C if necessary to increase the reaction rate.

    • Monitor the reaction by observing the uptake of hydrogen gas. The reaction is typically complete within 4-24 hours.

  • Workup and Isolation:

    • Once the hydrogen uptake ceases, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

    • Flush the vessel with nitrogen.

    • Caution: Raney® Nickel is pyrophoric and may ignite if exposed to air while dry. Keep the catalyst wet with solvent at all times.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude cyclopentylmethanamine.

  • Purification:

    • Purify the product by distillation under reduced pressure.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the reduction of this compound to cyclopentylmethanamine.

experimental_workflow start Start: This compound reaction Reduction Reaction (e.g., LiAlH₄ or Catalytic Hydrogenation) start->reaction quench Quenching (for LiAlH₄ method) reaction->quench If LiAlH₄ filtration Filtration (Removal of catalyst or aluminum salts) reaction->filtration If Catalytic Hydrogenation quench->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (e.g., Distillation) concentration->purification product Final Product: Cyclopentylmethanamine purification->product

Caption: General experimental workflow for the synthesis of cyclopentylmethanamine.

Logical Relationship of Reduction Methods

The diagram below shows the logical relationship between the starting material, intermediate, and final product for the reduction of a nitrile.

logical_relationship nitrile This compound (R-C≡N) imine Imine Intermediate (R-CH=NH) nitrile->imine [H] (Reduction) amine Cyclopentylmethanamine (R-CH₂NH₂) imine->amine [H] (Reduction)

Caption: Stepwise reduction of a nitrile to a primary amine.

References

Application Notes: Hydrolysis of Cyclopentanecarbonitrile to Cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a reliable route to carboxylic acids. This document details the protocols for the conversion of cyclopentanecarbonitrile to cyclopentanecarboxylic acid, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The reaction can be effectively carried out under either acidic or basic conditions, with both methods proceeding through a cyclopentanecarboxamide intermediate.[1][2][3][4] The choice between acid or base catalysis often depends on the overall molecular structure and the presence of other functional groups that might be sensitive to the reaction conditions.

Reaction Principles and Mechanisms

The conversion of the nitrile group (-C≡N) to a carboxylic acid group (-COOH) involves the cleavage of the carbon-nitrogen triple bond and the formation of three new carbon-oxygen bonds.[2] This transformation occurs in two main stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[3][4]

1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[2][5] This initial step increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[2][5][6] The resulting protonated amide intermediate is then further hydrolyzed to yield the final carboxylic acid and an ammonium ion.[2] This method can achieve high yields, typically in the range of 85-95%.[1]

2. Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbon of the nitrile group.[2][5] A series of proton transfers, involving water as the proton source, leads to the formation of an amide intermediate.[3][5] Continued hydrolysis of the amide under basic conditions yields a carboxylate salt.[3][6] A final acidification step is required to protonate the carboxylate and isolate the neutral carboxylic acid product.[7]

Experimental Protocols

The following are generalized protocols for the hydrolysis of this compound. Researchers should optimize these conditions based on their specific laboratory setup and scale.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol describes the conversion using a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound and an aqueous solution of a strong acid (e.g., 6M HCl or 3M H₂SO₄).

  • Heating: Heat the mixture to reflux.[8] The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can range from 2 to 24 hours depending on the scale and acid concentration.[9][10]

  • Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the cooled mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.

  • Washing: Wash the organic layer with water and then with a saturated brine solution to remove any remaining acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude cyclopentanecarboxylic acid can be further purified by distillation or recrystallization if necessary.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol utilizes a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol/Water solvent mixture

  • Concentrated Hydrochloric Acid (HCl) for workup

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound in a mixture of ethanol and an aqueous solution of NaOH or KOH.[8]

  • Heating: Heat the reaction mixture to reflux until the starting material is consumed, as determined by TLC or GC analysis.

  • Cooling and Acidification: Cool the mixture to room temperature. Remove the ethanol using a rotary evaporator. Cool the remaining aqueous solution in an ice bath and carefully acidify it by the dropwise addition of concentrated HCl until the pH is acidic (pH ~1-2). The cyclopentanecarboxylic acid will precipitate if its solubility is exceeded, or it will remain in the aqueous layer.

  • Extraction: Extract the acidified aqueous layer multiple times with an organic solvent (e.g., diethyl ether).

  • Washing and Drying: Combine the organic extracts and wash them with a saturated brine solution. Dry the organic layer over anhydrous MgSO₄.

  • Concentration and Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify as needed via distillation or recrystallization.

Data Presentation

The following table summarizes typical quantitative data for the hydrolysis of this compound.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisReference(s)
Catalyst Strong Acid (e.g., HCl, H₂SO₄)Strong Base (e.g., NaOH, KOH)[1][8]
Solvent WaterEthanol/Water Mixture[8]
Temperature Reflux / High TemperatureReflux / High Temperature[8]
Typical Yield 85-95%Good to High (specific values vary)[1]
Workup Extraction with organic solventAcidification followed by extraction[7]

Visualizations

The following diagrams illustrate the generalized workflows for the acid- and base-catalyzed hydrolysis protocols.

Acid_Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation A Combine this compound and Aqueous Acid B Heat to Reflux A->B 1-2 C Cool to Room Temperature B->C 3 D Extract with Organic Solvent C->D E Wash Organic Layer (Water, Brine) D->E F Dry over Anhydrous Agent E->F G Concentrate under Reduced Pressure F->G H Purify Product G->H

Caption: Acid-Catalyzed Hydrolysis Workflow.

Base_Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation A Combine this compound, Base, and Solvent B Heat to Reflux A->B 1-2 C Cool & Remove Alcohol B->C 3 D Acidify with Concentrated Acid C->D E Extract with Organic Solvent D->E F Wash & Dry Organic Layer E->F G Concentrate under Reduced Pressure F->G H Purify Product G->H

Caption: Base-Catalyzed Hydrolysis Workflow.

References

Application Notes and Protocols for the Synthesis of Ketones via Grignard Reaction with Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. Its application in the synthesis of ketones from nitriles offers a robust and versatile method for preparing these important chemical intermediates. This document provides detailed application notes and a comprehensive protocol for the synthesis of ketones using cyclopentanecarbonitrile as a starting material. The reaction proceeds via the nucleophilic addition of a Grignard reagent to the nitrile, forming an intermediate imine which is subsequently hydrolyzed to the desired ketone.[1][2][3] This method is particularly advantageous as the intermediate imine salt is stable and does not react further with the Grignard reagent, thus preventing the formation of tertiary alcohol byproducts that can occur with other carbonyl compounds.[3][4]

Reaction Mechanism

The Grignard reaction with a nitrile involves a two-step process:

  • Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group in this compound. This addition breaks the pi bond of the nitrile, forming a resonance-stabilized imine anion.[4]

  • Hydrolysis: The resulting imine intermediate is then hydrolyzed, typically with an aqueous acid, to yield the final ketone product and ammonia.[1][5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of ketones from nitriles using Grignard reagents, based on analogous reactions.

Grignard ReagentNitrileSolventReaction ConditionsYield (%)Reference
Cyclopentylmagnesium bromideBenzonitrileTHF0°C to room temperature, 12 hours~85EvitaChem
Phenylmagnesium bromideThis compoundEther/TolueneRefluxHighGeneral procedure, specific data not available
Methylmagnesium bromideBenzonitrileEtherRoom temperatureHighGeneral procedure, specific data not available

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Anhydrous Reagents and Glassware prep_grignard Prepare Grignard Reagent (e.g., Phenylmagnesium Bromide) prep_reagents->prep_grignard Anhydrous Ether add_nitrile Slowly Add this compound to Grignard Reagent prep_grignard->add_nitrile Inert Atmosphere (N2 or Ar) stir_reaction Stir at Room Temperature/Reflux add_nitrile->stir_reaction quench Quench with Aqueous Acid (e.g., HCl) stir_reaction->quench Cool in Ice Bath extract Extract with Organic Solvent (e.g., Diethyl Ether) quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous MgSO4 wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Distillation or Chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of a ketone from this compound.

Detailed Experimental Protocol: Synthesis of Cyclopentyl Phenyl Ketone

This protocol details the synthesis of cyclopentyl phenyl ketone from this compound and phenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or flash chromatography setup

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • Dry all glassware in an oven and assemble the apparatus (three-necked flask, condenser, dropping funnel) under a stream of nitrogen or argon.

    • Place magnesium turnings in the flask with a small crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small amount of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Dissolve this compound in anhydrous diethyl ether in a separate flask.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the this compound solution to the Grignard reagent via the dropping funnel with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. To drive the reaction to completion, the mixture can be heated to reflux for 1-2 hours.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding 1 M HCl solution dropwise. This will hydrolyze the intermediate imine and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the dried organic solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation or flash column chromatography to obtain the pure cyclopentyl phenyl ketone.

Reaction Signaling Pathway

G cluster_reactants Reactants grignard Grignard Reagent (R-MgX) intermediate Imine Intermediate grignard->intermediate Nucleophilic Addition nitrile This compound nitrile->intermediate ketone Ketone Product intermediate->ketone Hydrolysis hydrolysis Hydrolysis (H3O+) hydrolysis->ketone

Caption: The reaction pathway for the synthesis of a ketone from a Grignard reagent and a nitrile.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under an inert atmosphere (nitrogen or argon) and in anhydrous conditions.

  • Diethyl ether is extremely flammable. Use a heating mantle with caution and ensure there are no open flames.

  • The quenching process with acid is exothermic and will release flammable gases. Perform this step slowly and in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Notes and Protocols for Cycloaddition Reactions Involving the Nitrile Group of Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarbonitrile is a versatile chemical intermediate. While its cyclopentane ring can be functionalized through various synthetic routes, the nitrile group itself represents a key handle for constructing complex heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Cycloaddition reactions involving the carbon-nitrogen triple bond offer a powerful and atom-economical strategy for the synthesis of five- and six-membered heterocycles. This document provides detailed application notes and experimental protocols for key cycloaddition reactions involving the nitrile moiety of this compound, with a focus on [3+2] cycloadditions for the synthesis of tetrazoles and isoxazolines.

[3+2] Cycloaddition of this compound with Azides: Synthesis of 5-Cyclopentyl-1H-tetrazole

The [3+2] cycloaddition between a nitrile and an azide is a cornerstone reaction for the synthesis of 5-substituted-1H-tetrazoles. The tetrazole ring is a well-established bioisostere for the carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties. The reaction is typically facilitated by a Lewis or Brønsted acid catalyst to activate the nitrile group towards nucleophilic attack by the azide anion.

Reaction Mechanism

The generally accepted mechanism involves the activation of the nitrile by a catalyst (e.g., a proton or a metal ion), making the nitrile carbon more electrophilic. The azide anion then attacks the activated nitrile, followed by an intramolecular cyclization to form the tetrazole ring.

G cluster_0 Reaction Pathway CPCN This compound Activated_CPCN Activated Nitrile Complex CPCN->Activated_CPCN Activation Catalyst Catalyst (e.g., H⁺, Zn²⁺) Catalyst->Activated_CPCN Intermediate Linear Intermediate Activated_CPCN->Intermediate Nucleophilic Attack Azide Azide Anion (N₃⁻) Azide->Intermediate Tetrazole 5-Cyclopentyl-1H-tetrazole Intermediate->Tetrazole Cyclization G cluster_0 Workflow for Isoxazoline Synthesis Start Cyclopentanecarboxaldehyde Oxime Nitrile_Oxide In situ generation of Cyclopentyl Nitrile Oxide Start->Nitrile_Oxide Alkene Alkene (Dipolarophile) Cycloaddition [3+2] Cycloaddition Alkene->Cycloaddition Oxidant Oxidant (e.g., NCS, Oxone) Oxidant->Nitrile_Oxide Nitrile_Oxide->Cycloaddition Isoxazoline 3-Cyclopentyl-Isoxazoline Derivative Cycloaddition->Isoxazoline Purification Work-up and Purification Isoxazoline->Purification Final_Product Purified Product Purification->Final_Product

Application Notes and Protocols for the Purification of Cyclopentanecarbonitrile by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of cyclopentanecarbonitrile via distillation. The procedure is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a high-purity starting material for their experimental work.

This compound is an alicyclic nitrile that serves as a versatile intermediate in the synthesis of various organic molecules.[1] Ensuring the purity of this reagent is critical for the success of subsequent reactions, as impurities can lead to side reactions, reduced yields, and complications in the purification of the final products. Distillation is a robust and widely used technique for the purification of liquid organic compounds.[2] This application note describes the experimental setup and a step-by-step protocol for the fractional distillation of this compound under reduced pressure.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for determining the appropriate conditions for distillation and for ensuring safe handling of the compound.

PropertyValueReference
CAS Number 4254-02-8[1][3]
Molecular Formula C₆H₉N[3]
Molecular Weight 95.14 g/mol
Appearance Clear colorless to faintly yellow liquid[1]
Boiling Point 67-68 °C at 10 mmHg[1][3][4]
Melting Point -76 °C (lit.)[3][4]
Density 0.912 g/mL at 25 °C (lit.)[3][4]
Refractive Index (n20/D) 1.441 (lit.)[3][4]
Flash Point 56 °C (132.8 °F) - closed cup
Solubility Miscible with toluene[1][3][4]

Experimental Protocol: Purification by Vacuum Distillation

This protocol outlines the procedure for the purification of this compound using vacuum distillation. This method is suitable for purifying the compound from non-volatile impurities and other contaminants with significantly different boiling points.[2]

1. Apparatus Setup

A standard vacuum distillation apparatus is required. This includes:

  • A round-bottom flask (distilling flask) of an appropriate size (the flask should be 1/2 to 2/3 full of the crude material).

  • A heating mantle with a magnetic stirrer and a stir bar.

  • A Claisen adapter or a distillation head.

  • A thermometer and a thermometer adapter.

  • A condenser (Liebig or Vigreux).

  • A receiving flask (round-bottom flask).

  • A vacuum adapter.

  • A vacuum pump with a cold trap (e.g., using dry ice and acetone).

  • Tubing for connecting the apparatus to the vacuum pump and for the condenser cooling water.

  • Glass joints should be properly greased and secured with clips.

2. Pre-Distillation Preparation

  • Charge the Distilling Flask: Place the crude this compound and a magnetic stir bar into the distilling flask.

  • Assemble the Apparatus: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all connections are secure to maintain a good vacuum.

  • Position the Thermometer: The thermometer bulb should be positioned slightly below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[5]

  • Connect Cooling Water: Connect the cooling water to the condenser such that the water enters at the lower inlet and exits at the upper outlet.[5]

  • Prepare the Cold Trap: Fill the cold trap with a suitable cooling mixture (e.g., dry ice/acetone or liquid nitrogen) to protect the vacuum pump from corrosive vapors.

3. Distillation Process

  • Start Stirring: Begin stirring the crude this compound to ensure smooth boiling.

  • Apply Vacuum: Gradually apply the vacuum to the system. The pressure should be reduced to approximately 10 mmHg to achieve the desired boiling point of 67-68 °C.[3][4]

  • Begin Heating: Once the desired pressure is stable, begin gently heating the distilling flask with the heating mantle.

  • Collect Fractions:

    • Forerun: Collect the initial, lower-boiling fraction in a separate receiving flask. This fraction may contain volatile impurities.

    • Main Fraction: As the temperature of the vapor stabilizes at the boiling point of this compound (67-68 °C at 10 mmHg), switch to a clean, pre-weighed receiving flask to collect the purified product.[3][4]

    • End Fraction: Stop the distillation before the distilling flask is completely dry to prevent the formation of peroxides and potential explosions.

  • Stop the Distillation:

    • Turn off the heating mantle and allow the apparatus to cool.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the cooling water and the vacuum pump.

4. Post-Distillation Handling

  • Characterization: Determine the purity of the collected fraction using appropriate analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring its refractive index. The refractive index of pure this compound is 1.441 at 20 °C.[3][4]

  • Storage: Store the purified this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.

Safety Precautions:

  • This compound is a flammable liquid and is harmful if swallowed.

  • It can cause skin and eye irritation and may cause respiratory irritation.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Take precautions against static discharge.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Experimental Workflow

experimental_workflow Workflow for the Purification of this compound by Distillation cluster_prep Preparation cluster_distillation Distillation Process cluster_post Post-Distillation cluster_safety Safety prep1 Charge Distilling Flask (Crude this compound + Stir Bar) prep2 Assemble Vacuum Distillation Apparatus prep1->prep2 prep3 Connect Cooling Water and Prepare Cold Trap prep2->prep3 dist1 Start Stirring and Gradually Apply Vacuum (Target: ~10 mmHg) prep3->dist1 dist2 Begin Gentle Heating dist1->dist2 dist3 Collect Forerun (Low-Boiling Impurities) dist2->dist3 dist4 Collect Main Fraction (67-68 °C at 10 mmHg) dist3->dist4 dist5 Stop Distillation (Before Dryness) dist4->dist5 post1 Cool and Vent the Apparatus dist5->post1 post2 Characterize Purity (GC, NMR, Refractive Index) post1->post2 post3 Store Purified Product post2->post3 safety1 Wear Appropriate PPE safety2 Work in a Fume Hood safety3 Consult SDS

References

Application Note and Protocol: Quantification of Cyclopentanecarbonitrile in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control. This document provides detailed analytical methods for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The protocols are designed to be a robust starting point for method development and validation in a research or drug development setting.

Comparative Overview of Analytical Techniques

Two primary analytical techniques are presented for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The choice of method will depend on sample complexity, required sensitivity, and available instrumentation.

Table 1: Comparison of Analytical Techniques for this compound Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by UV absorbance detection.
Analyte Volatility RequiredNot required
Derivatization Not typically required for this compoundNot required
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL5 - 150 ng/mL
Linearity Range 1 - 1000 ng/mL10 - 2000 ng/mL
Precision (%RSD) < 10%< 15%
Accuracy (%Recovery) 90 - 110%85 - 115%
Selectivity High (based on mass-to-charge ratio)Moderate (potential for co-eluting interferences)
Typical Solvents Dichloromethane, Hexane, Ethyl Acetate[1][2]Acetonitrile, Methanol, Water[3]

Note: The values presented in this table are typical estimates for similar small molecules and should be confirmed during method validation.[4]

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the selective and sensitive quantification of this compound, leveraging its inherent volatility.

3.1.1. Materials and Reagents

  • This compound (analytical standard, ≥98% purity)[5]

  • Internal Standard (IS): e.g., Cyclohexanecarbonitrile or another suitable non-interfering compound.

  • Solvent: GC-grade Dichloromethane or Ethyl Acetate[1][2]

  • Glass autosampler vials (1.5 mL) with inserts[1]

  • Microsyringes

  • Vortex mixer

  • Centrifuge

3.1.2. Sample Preparation Protocol

  • Reaction Quenching: If the reaction is ongoing, quench a known volume of the reaction mixture by diluting it in a suitable cold solvent.

  • Internal Standard Spiking: Add a known concentration of the internal standard to the quenched reaction mixture sample.

  • Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) may be required.[2]

    • Add an equal volume of an immiscible organic solvent (e.g., Ethyl Acetate).

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean vial.

  • Dilution: Perform a serial dilution of the sample (or extract) with the chosen GC solvent to bring the analyte concentration within the calibration range. A typical starting dilution is 1:100.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into a GC vial.

3.1.3. GC-MS Instrumentation and Conditions

  • GC System: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is a good starting point.[1]

  • Injector Temperature: 250 °C[6]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration)[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 200 °C.

    • Hold: 2 minutes at 200 °C.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

    • m/z for this compound (Quantifier and Qualifiers): To be determined from a full scan of the standard. The molecular ion is at m/z 95.[7]

    • m/z for Internal Standard: To be determined.

3.1.4. Calibration and Quantification

Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.[8]

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for reaction mixtures where the analyte is not sufficiently volatile or when GC-MS is unavailable.

3.2.1. Materials and Reagents

  • This compound (analytical standard, ≥98% purity)

  • Solvents: HPLC-grade Acetonitrile and Water[9]

  • 0.1% Formic Acid (for mobile phase modification, if needed)

  • Autosampler vials (1.5 mL) with inserts

3.2.2. Sample Preparation Protocol

  • Reaction Quenching: As described for GC-MS.

  • Dilution: Dilute a known volume of the reaction mixture with the initial mobile phase composition to bring the analyte concentration into the linear range of the assay.

  • Centrifugation/Filtration: Centrifuge the diluted sample to pellet any precipitates.[1] Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3.2.3. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • UV Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: Monitor at a low wavelength, such as 205 nm, as the nitrile group is a weak chromophore.[4][10]

3.2.4. Calibration and Quantification

Prepare a series of calibration standards of this compound in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration. External standard calibration is typically used.

Visualizations

The following diagrams illustrate the experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Reaction Mixture quench Quench Reaction sample->quench spike Spike with Internal Standard quench->spike extract Liquid-Liquid Extraction (Optional) spike->extract dilute Dilute Sample extract->dilute filter Filter (0.22 µm) dilute->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect quantify Quantification detect->quantify

Caption: GC-MS experimental workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Reaction Mixture quench Quench Reaction sample->quench dilute Dilute with Mobile Phase quench->dilute filter Filter (0.22 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (205 nm) separate->detect quantify Quantification detect->quantify

Caption: HPLC-UV experimental workflow for this compound.

Method Validation Considerations

For use in regulated environments, the chosen method should be validated according to ICH guidelines. Key validation parameters to assess include:

  • Specificity: Ensure no interference from matrix components.

  • Linearity and Range: Demonstrate a linear relationship between detector response and concentration.

  • Accuracy: Determine the closeness of test results to the true value (% recovery).

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters.

Conclusion

The GC-MS and HPLC-UV methods outlined provide comprehensive protocols for the accurate and reliable quantification of this compound in reaction mixtures. The GC-MS method offers higher selectivity and sensitivity, while the HPLC-UV method provides a viable alternative. The choice of method should be based on the specific requirements of the analysis and the available instrumentation. Proper method development and validation are essential to ensure data quality.

References

Biocatalytic Applications of Cyclopentanecarbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarbonitrile is a versatile alicyclic nitrile that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Traditional chemical methods for the conversion of the nitrile group often require harsh conditions, such as strong acids or bases and high temperatures, which can lead to undesirable byproducts and are environmentally taxing. Biocatalysis has emerged as a powerful "green" alternative, offering mild reaction conditions, high selectivity, and reduced environmental impact.

The primary biocatalytic applications of this compound center on the enzymatic hydrolysis of its nitrile group to either a carboxylic acid or an amide. This is achieved through the action of two main classes of enzymes: nitrilases and nitrile hydratases.

  • Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to their corresponding carboxylic acids and ammonia in a single step.

  • Nitrile Hydratases (EC 4.2.1.84) catalyze the hydration of nitriles to amides. These amides can be the desired final product or can be further hydrolyzed to carboxylic acids by co-expressed amidases.

Microorganisms, particularly those from the genus Rhodococcus, are well-known for their robust nitrile-converting enzyme systems and are frequently employed for these biotransformations, often in the form of whole-cell catalysts. This approach avoids costly and time-consuming enzyme purification. While specific quantitative data for the biocatalytic conversion of this compound is not extensively reported in publicly available literature, the broad substrate specificity of many nitrilases and nitrile hydratases for aliphatic and alicyclic nitriles indicates its potential as a suitable substrate. The yeast Candida guilliermondii has also been identified as a source of enzymes capable of hydrolyzing this compound[1].

These enzymatic conversions provide access to two key synthetic intermediates:

  • Cyclopentanecarboxylic acid: An important precursor in the synthesis of various pharmaceuticals and specialty chemicals.

  • Cyclopentanecarboxamide: A useful intermediate in organic synthesis.

This document provides an overview of these biocatalytic applications, including generalized experimental protocols and a summary of relevant data.

Biocatalytic Conversion Pathways

The enzymatic conversion of this compound can proceed via two main pathways, depending on the enzyme system utilized.

Biocatalytic_Conversion cluster_main Biocatalytic Conversion of this compound cluster_nitrilase Nitrilase Pathway cluster_hydratase Nitrile Hydratase / Amidase Pathway CPCN This compound Nitrilase Nitrilase CPCN->Nitrilase H₂O NHase Nitrile Hydratase CPCN->NHase H₂O CPCA Cyclopentanecarboxylic Acid Nitrilase->CPCA Ammonia1 Ammonia Nitrilase->Ammonia1 CPCAmide Cyclopentanecarboxamide NHase->CPCAmide Amidase Amidase CPCAmide->Amidase H₂O CPCA2 Cyclopentanecarboxylic Acid Amidase->CPCA2 Ammonia2 Ammonia Amidase->Ammonia2

Figure 1: Biocatalytic pathways for this compound conversion.

Quantitative Data Summary

While specific data for this compound is limited, the following table presents generalized data for the enzymatic conversion of nitriles by commonly used microbial systems. These values can serve as a baseline for expected performance.

Enzyme SystemMicroorganismSubstrate ClassProductTypical Conversion (%)Reference
NitrilaseRhodococcus rhodochrousAromatic & Aliphatic NitrilesCarboxylic Acid>90[2][3][4]
Nitrile HydrataseRhodococcus erythropolisAliphatic & Aromatic NitrilesAmide>90[5]
Nitrile Hydratase/AmidaseRhodococcus rhodochrousβ-hydroxy nitrilesCarboxylic Acid>99[6]

Note: Conversion efficiencies are highly dependent on substrate concentration, reaction conditions, and the specific microbial strain or enzyme preparation used.

Experimental Protocols

The following are generalized protocols for the biocatalytic conversion of this compound using whole microbial cells. These protocols are based on established methods for other nitriles and should be optimized for this compound.

Protocol 1: Whole-Cell Biocatalytic Synthesis of Cyclopentanecarboxylic Acid using Nitrilase-Producing Rhodococcus sp.

This protocol describes the use of whole cells of a Rhodococcus strain with nitrilase activity to convert this compound to cyclopentanecarboxylic acid.

1. Materials and Reagents

  • Rhodococcus rhodochrous strain known to produce nitrilase (e.g., ATCC 33278)

  • Growth medium (e.g., Yeast Malt Extract Broth: 1.0% glucose, 0.5% peptone, 0.3% yeast extract, 0.3% malt extract)

  • Inducer (e.g., benzonitrile or isovaleronitrile, if required for the specific strain)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • This compound

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Centrifuge and appropriate tubes

  • Shaking incubator

  • Reaction vessel

  • Analytical equipment (e.g., HPLC or GC-MS)

2. Experimental Workflow

Protocol1_Workflow cluster_workflow Protocol 1: Workflow for Cyclopentanecarboxylic Acid Synthesis Culture 1. Cultivation of Rhodococcus sp. Harvest 2. Cell Harvesting (Centrifugation) Culture->Harvest Wash 3. Cell Washing Harvest->Wash Reaction 4. Biotransformation Reaction Wash->Reaction Whole-cell catalyst Extraction 5. Product Extraction Reaction->Extraction Reaction mixture Analysis 6. Analysis (HPLC/GC-MS) Extraction->Analysis Organic phase

Figure 2: Workflow for whole-cell biocatalytic synthesis of cyclopentanecarboxylic acid.

3. Procedure

  • Cultivation of Microorganism: Inoculate the Rhodococcus strain into the growth medium. If the nitrilase is inducible, add the appropriate inducer to the medium. Incubate at 26-30°C with shaking until the desired cell density is reached (typically 24-72 hours)[4].

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).

  • Cell Washing: Wash the cell pellet twice with potassium phosphate buffer (50 mM, pH 7.5) and resuspend in the same buffer to a desired cell concentration (e.g., 5-10% w/v). This cell suspension is the whole-cell biocatalyst.

  • Biotransformation:

    • In a suitable reaction vessel, combine the whole-cell suspension with this compound to a final concentration of 1-10 mM.

    • Incubate the reaction mixture at 25-30°C with shaking.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing for the disappearance of the substrate and the formation of the product.

  • Product Isolation and Analysis:

    • Once the reaction is complete, acidify the mixture to pH 2 with HCl.

    • Extract the cyclopentanecarboxylic acid with an organic solvent such as ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the product by HPLC or GC-MS to determine the conversion and yield.

Protocol 2: Whole-Cell Biocatalytic Synthesis of Cyclopentanecarboxamide using Nitrile Hydratase-Producing Rhodococcus sp.

This protocol describes the use of whole cells of a Rhodococcus strain with nitrile hydratase activity to convert this compound to cyclopentanecarboxamide.

1. Materials and Reagents

  • Rhodococcus erythropolis or Rhodococcus rhodochrous strain known to produce nitrile hydratase.

  • Growth medium (as in Protocol 1, or a defined medium with an inducer like benzamide).

  • Phosphate buffer (20 mM, pH 7.0).

  • This compound.

  • Dichloromethane or other suitable organic solvent for extraction.

  • Sodium sulfate (Na₂SO₄), anhydrous.

  • Centrifuge and appropriate tubes.

  • Shaking incubator.

  • Reaction vessel.

  • Analytical equipment (e.g., HPLC or GC-MS).

2. Experimental Workflow

The workflow is similar to that of Protocol 1, with the primary difference being the enzyme system and the final product.

3. Procedure

  • Cultivation and Cell Preparation: Follow steps 1-3 from Protocol 1, using a Rhodococcus strain known for its nitrile hydratase activity. The growth medium may be supplemented with an inducer such as benzamide to enhance enzyme expression[6].

  • Biotransformation:

    • In a reaction vessel, suspend the washed whole cells in phosphate buffer (20 mM, pH 7.0).

    • Add this compound to the desired final concentration (e.g., 30-100 mM)[5].

    • Incubate the reaction at 25°C with continuous stirring[5].

    • Monitor the reaction for the formation of cyclopentanecarboxamide. It is important to also monitor for the potential formation of cyclopentanecarboxylic acid, as many strains possess both nitrile hydratase and amidase activity[7].

  • Product Isolation and Analysis:

    • After the reaction, saturate the aqueous phase with NaCl to improve extraction efficiency.

    • Extract the cyclopentanecarboxamide with dichloromethane.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Analyze the product by HPLC or GC-MS to determine the conversion and yield.

Concluding Remarks

The biocatalytic conversion of this compound represents a promising green chemistry approach for the synthesis of valuable chemical intermediates. While detailed, substrate-specific data is still emerging, the broad applicability of nitrilases and nitrile hydratases from robust microbial sources like Rhodococcus provides a strong foundation for developing efficient and sustainable manufacturing processes. The protocols outlined in this document serve as a starting point for researchers to explore and optimize these biocatalytic reactions for their specific applications in drug discovery and fine chemical synthesis. Further research into enzyme engineering and process optimization will undoubtedly expand the utility of this biocatalytic strategy.

References

Application Notes and Protocols: Polymerization Reactions Initiated by Cyclopentanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of polymerization reactions initiated by derivatives of cyclic alkanenitriles, with a focus on azo-initiators. While specific experimental data for 1,1'-azobis(cyclopentanecarbonitrile) is limited in publicly available literature, this document utilizes data from its close and commercially available analog, 1,1'-azobis(cyclohexanecarbonitrile) (ABCN), to provide representative protocols and expected outcomes. These compounds are effective thermal initiators for free-radical polymerization, a versatile method for synthesizing a wide variety of polymers.

Introduction to Azo-Initiators Based on Cyclic Alkanenitriles

Azo compounds, characterized by a central R-N=N-R' linkage, are a prominent class of thermal initiators for radical polymerization. Upon heating, the C-N bond cleaves, releasing a molecule of nitrogen gas and generating two carbon-centered radicals. This process is illustrated in the diagram below. The stability of the resulting radicals influences the initiation efficiency. The nitrile group and the cyclic alkyl structure in compounds like 1,1'-azobis(this compound) and ABCN contribute to the stability of the generated radicals, making them effective initiators.

The choice of initiator is critical in controlling polymerization kinetics and the properties of the resulting polymer. Azo-initiators with cyclic alkane structures are particularly useful for polymerizations conducted at higher temperatures due to their decomposition characteristics.

Mechanism of Initiation

The initiation of polymerization by 1,1'-azobis(cycloalkanecarbonitrile) derivatives proceeds via a two-step mechanism:

  • Thermal Decomposition: The azo compound undergoes homolytic cleavage upon heating, yielding two cyanocycloalkyl radicals and nitrogen gas.

  • Chain Initiation: The resulting cyanocycloalkyl radical adds to a monomer unit, forming a new, larger radical that initiates the polymer chain growth.

Initiation_Mechanism cluster_decomposition Step 1: Thermal Decomposition cluster_initiation Step 2: Chain Initiation cluster_propagation Propagation Azo R-N=N-R (Azo Initiator) Heat Δ (Heat) Azo->Heat Radicals 2 R• Heat->Radicals N2 N₂ (gas) Heat->N2 Radical R• Monomer M (Monomer) InitiatedChain R-M• Monomer->InitiatedChain GrowingChain R-M(n)• NewMonomer M LongerChain R-M(n+1)• NewMonomer->LongerChain

Caption: General mechanism of radical polymerization initiated by an azo compound.

Applications in Polymer Synthesis

Azo-initiators derived from cyclic alkanenitriles are suitable for the polymerization of a wide range of vinyl monomers, including styrenics, acrylates, and methacrylates. Their higher decomposition temperatures compared to initiators like azobisisobutyronitrile (AIBN) make them advantageous for polymerizations requiring elevated temperatures, which can be necessary to ensure monomer solubility, control polymer tacticity, or reduce the concentration of residual monomer in the final product.

Copolymerization of Acrylonitrile and Methacrylates

Copolymers of acrylonitrile are of significant commercial interest. The use of 1,1'-azobis(cyclohexanecarbonitrile) allows for the synthesis of these copolymers with controlled compositions.

Parameter Value Reference
Initiator 1,1'-azobis(cyclohexanecarbonitrile) (ABCN)[1]
Monomers Acrylonitrile (AN), Methyl Methacrylate (MMA)[2]
Solvent Dimethylformamide (DMF)[1][2]
Temperature 60 ± 1 °C[1][2]
Analysis Monomer reactivity ratios, molecular weight (GPC), thermal properties (DSC, TGA)[1]

Table 1: Reaction conditions for the copolymerization of acrylonitrile and methyl methacrylate using ABCN.[1][2]

Oxygen Tolerant RAFT Polymerization of Styrenics

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique. In certain applications, particularly at higher temperatures, a slower decomposing initiator like ABCN is essential to maintain a low radical flux and achieve good control over the polymerization.

Parameter Value Reference
Initiator 1,1'-azobis(cyclohexanecarbonitrile) (ABCN)[3]
Monomer Styrenics[3]
Temperature 100 °C[3]
Reaction Time 2 hours[3]
Outcome Polystyrene with molar mass close to target and low dispersity (Đ < 1.2)[3]

Table 2: Conditions for oxygen-tolerant RAFT polymerization of styrenics with ABCN.[3]

Experimental Protocols

The following are generalized protocols for free-radical polymerization using 1,1'-azobis(cyclohexanecarbonitrile) as a thermal initiator. These should be adapted based on the specific monomer and desired polymer characteristics.

Note on 1,1'-azobis(this compound): While a direct protocol is not available from the literature search, it is expected to have a similar reactivity profile to ABCN, though its decomposition kinetics may vary. It is recommended to determine its half-life at various temperatures before use in polymerization reactions.

Protocol for Bulk Polymerization of Methyl Methacrylate (MMA)

Objective: To synthesize poly(methyl methacrylate) (PMMA) via bulk polymerization.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 1,1'-azobis(cyclohexanecarbonitrile) (ABCN)

  • Schlenk flask or reaction tube with a magnetic stirrer

  • Nitrogen or Argon source

  • Oil bath

  • Methanol (for precipitation)

  • Acetone (for dissolution)

Procedure:

  • Purify MMA by passing it through a column of basic alumina to remove the inhibitor.

  • Place the desired amount of purified MMA into the Schlenk flask.

  • Add the calculated amount of ABCN (typically 0.1-1 mol% relative to the monomer).

  • Seal the flask and deoxygenate the mixture by bubbling with an inert gas (N₂ or Ar) for 20-30 minutes while stirring in an ice bath.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase significantly.

  • To terminate the reaction, cool the flask in an ice bath.

  • Dissolve the resulting polymer in a minimal amount of acetone.

  • Precipitate the polymer by slowly pouring the acetone solution into a large volume of cold, stirring methanol.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Bulk_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Purify Purify Monomer (Remove Inhibitor) Mix Mix Monomer and Initiator in Reaction Vessel Purify->Mix Deoxygenate Deoxygenate with Inert Gas Mix->Deoxygenate Heat Heat to Reaction Temperature (e.g., 80-100°C) Deoxygenate->Heat Polymerize Polymerization (Monitor Viscosity) Heat->Polymerize Cool Cool to Terminate Polymerize->Cool Dissolve Dissolve Polymer in Acetone Cool->Dissolve Precipitate Precipitate in Methanol Dissolve->Precipitate FilterDry Filter, Wash, and Dry the Polymer Precipitate->FilterDry FinalPolymer FinalPolymer FilterDry->FinalPolymer Final Polymer (PMMA)

Caption: Workflow for the bulk polymerization of MMA.

Protocol for Solution Copolymerization of Acrylonitrile and Ethyl Methacrylate

Objective: To synthesize a random copolymer of acrylonitrile (AN) and ethyl methacrylate (EMA).

Materials:

  • Acrylonitrile (AN), purified

  • Ethyl methacrylate (EMA), purified

  • 1,1'-azobis(cyclohexanecarbonitrile) (ABCN)

  • Dimethylformamide (DMF), anhydrous

  • Schlenk flask with a magnetic stirrer and condenser

  • Nitrogen or Argon source

  • Oil bath

  • Methanol (for precipitation)

Procedure:

  • Purify AN and EMA by appropriate methods to remove inhibitors.

  • In a Schlenk flask, dissolve the desired molar ratio of AN and EMA in anhydrous DMF.

  • Add the calculated amount of ABCN.

  • Deoxygenate the solution by bubbling with an inert gas for 30 minutes.

  • Heat the reaction mixture to 60 °C in an oil bath under a positive pressure of inert gas.

  • Maintain the reaction for the desired duration, taking aliquots periodically to determine monomer conversion by methods such as gas chromatography (GC) or NMR spectroscopy.

  • Terminate the polymerization by cooling the flask in an ice bath.

  • Precipitate the copolymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitate, wash thoroughly with methanol, and dry under vacuum.

Characterization of Polymers

The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, composition, and thermal properties.

Technique Information Obtained
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn).
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Copolymer composition, polymer microstructure (tacticity).
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg).
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature.

Table 3: Common techniques for polymer characterization.

Safety Precautions

  • Azo-initiators are thermally sensitive and can decompose exothermically. Store them at the recommended low temperatures.

  • Organic monomers and solvents are often flammable and volatile. Handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Polymerization reactions can be exothermic. Monitor the reaction temperature, especially in bulk polymerizations.

By following these guidelines and protocols, researchers can effectively utilize this compound derivatives and their analogs as thermal initiators for the synthesis of a variety of polymers for applications in materials science and drug development.

References

Application Notes and Protocols for the Scale-up Synthesis of Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclopentanecarbonitrile is a versatile alicyclic nitrile that serves as a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical products.[1][2] The cyclopentane scaffold is a prevalent structural motif in many biologically active compounds, prized for its ability to present substituents in well-defined spatial orientations.[3] The nitrile functional group itself is highly valuable in organic synthesis, as it can be readily converted into other key functionalities such as primary amines, carboxylic acids, amides, and ketones.[1] Given its industrial importance, the development of safe, efficient, and scalable synthetic routes is of paramount importance. These application notes provide detailed protocols for the large-scale synthesis of this compound and offer a comparative analysis of the primary manufacturing methods.

Primary Industrial Synthetic Routes

For the industrial production of this compound, two principal routes are predominantly considered, each with distinct advantages and challenges related to starting material availability, process safety, and overall cost-effectiveness.

  • From Cyclopentanone: This is a widely adopted two-step method that involves the formation of an oxime intermediate followed by dehydration. It is often favored for large-scale production due to the relatively low cost of cyclopentanone.[1]

  • From Cyclopentyl Halide: This route involves a direct nucleophilic substitution of a halide (e.g., bromide) with a cyanide salt. While a more direct approach, it necessitates the handling of highly toxic cyanide salts under stringent safety protocols.[1]

The selection of an appropriate synthetic route depends on several factors, including production scale, cost constraints, safety infrastructure, and desired purity levels.

G start Route Selection Criteria safety High Safety Priority? start->safety cost Low Starting Material Cost? safety->cost Yes route2 Alternative Route: From Cyclopentyl Halide safety->route2 No route1 Preferred Route: From Cyclopentanone cost->route1 Yes cost->route2 No consideration Requires strict handling of cyanide salts route2->consideration

Caption: Decision matrix for selecting an industrial synthesis route.

Experimental Protocols

Protocol 1: Two-Step Synthesis from Cyclopentanone

This protocol is divided into two main stages: the formation of cyclopentanone oxime and its subsequent dehydration to yield this compound.

Part A: Synthesis of Cyclopentanone Oxime

Materials:

  • Cyclopentanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Water

  • Diethyl ether or other suitable organic solvent

  • Reaction vessel with stirring and temperature control

Procedure:

  • Prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) in the reaction vessel. The base is used to liberate the free hydroxylamine.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add cyclopentanone to the reaction mixture under vigorous stirring, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Extract the product, cyclopentanone oxime, using an organic solvent such as diethyl ether.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which can often be used in the next step without further purification.

Part B: Dehydration of Cyclopentanone Oxime to this compound

Materials:

  • Cyclopentanone oxime (from Part A)

  • Dehydrating agent (e.g., Phosphorus pentoxide (P₂O₅), Thionyl chloride (SOCl₂), or Phosphorus oxychloride (POCl₃))

  • Anhydrous solvent (e.g., toluene, xylene)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Distillation apparatus

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, add the crude cyclopentanone oxime and an anhydrous solvent like toluene.

  • Carefully and portion-wise, add the dehydrating agent to the mixture. This step is often exothermic and requires careful temperature control.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by GC.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it over an ice-cold solution of sodium bicarbonate to neutralize the acidic reagents.

  • Separate the organic layer, wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the final product, this compound, by fractional distillation under reduced pressure. The boiling point is approximately 67-68 °C at 10 mm Hg.[4][5]

G sub_cp Cyclopentanone step1 Step 1: Oximation sub_cp->step1 sub_ha Hydroxylamine sub_ha->step1 intermediate Cyclopentanone Oxime step1->intermediate step2 Step 2: Dehydration intermediate->step2 sub_da Dehydrating Agent (e.g., P₂O₅) sub_da->step2 product This compound step2->product purification Purification (Distillation) product->purification

Caption: Workflow for the industrial synthesis from cyclopentanone.

Protocol 2: Nucleophilic Substitution from Cyclopentyl Bromide

Materials:

  • Cyclopentyl bromide

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Polar aprotic solvent (e.g., DMSO, DMF)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Reaction vessel with heating, stirring, and inert atmosphere capabilities

Procedure:

  • Caution: This procedure involves highly toxic cyanide salts. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. An acidic quench station for cyanide waste must be readily available.

  • Add the polar aprotic solvent (e.g., DMSO) and sodium cyanide to the reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Heat the mixture to 50-70 °C with vigorous stirring to dissolve the cyanide salt.

  • Slowly add cyclopentyl bromide to the reaction mixture. An exotherm may be observed.

  • Maintain the reaction temperature and stir for 4-8 hours, monitoring the reaction by GC until the starting material is consumed.

  • Cool the reaction mixture and pour it into a larger volume of water.

  • Extract the product with an organic solvent like diethyl ether multiple times.

  • Combine the organic layers and wash thoroughly with water and then brine to remove the residual solvent (DMSO/DMF) and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the this compound by fractional distillation under reduced pressure.

Data Presentation: Comparison of Synthesis Parameters

For the widely used cyclopentanone route, the choice of dehydrating agent is critical for optimizing yield and purity.

Table 1: Comparison of Dehydrating Agents for Oxime Conversion

Dehydrating Agent Typical Yield/Conversion Purity of Crude Product Key Considerations
Phosphorus pentoxide (P₂O₅) 78% (Conversion) ~98% Highly effective but solid handling can be challenging on a large scale.[1]
Phosphorus oxychloride (POCl₃) 90% (Conversion) Good to Excellent Liquid reagent, easier to handle than P₂O₅; reaction is often cleaner.[1]

| Thionyl chloride (SOCl₂) | Variable | Good | Generates gaseous HCl and SO₂ byproducts that must be scrubbed.[1] |

Table 2: High-Level Comparison of Industrial Synthesis Routes

Parameter Route 1: From Cyclopentanone Route 2: From Cyclopentyl Halide
Starting Materials Cyclopentanone, Hydroxylamine Cyclopentyl Bromide, Sodium Cyanide
Number of Steps Two One
Overall Yield Good to Excellent Good
Safety Concerns Handling of dehydrating agents High toxicity of cyanide salts
Atom Economy Moderate Good
Waste Products Phosphoric acids or SO₂/HCl Halide salts, residual cyanide

| Cost-Effectiveness | Generally more favorable at scale | Can be higher due to halide and cyanide cost/handling |

Applications in Drug Development

This compound is a valuable intermediate in medicinal chemistry. The cyclopentane ring serves as a rigid scaffold, while the nitrile group offers a versatile handle for further chemical transformations.

  • Precursor for Active Pharmaceutical Ingredients (APIs): It is a key starting material for synthesizing more complex molecules for a variety of therapeutic areas.[1]

  • Enzymatic Studies: The compound is used as a substrate to investigate the activity of nitrile- and amide-hydrolyzing enzymes, which is crucial for applications in biocatalysis and understanding metabolic pathways.[4][5][6]

  • Bioisosteric Replacement: The linear nitrile group can act as a bioisostere for carbonyl groups or alkynes, and its nitrogen atom can serve as a hydrogen bond acceptor in interactions with biological targets.[7]

  • Derivatization: It can be readily converted to other important intermediates, such as:

    • Cyclopentanecarboxamide: via controlled hydrolysis.[4][5]

    • Cyclopentanemethylamine: via reduction of the nitrile group.

    • Cyclopentanecarboxylic acid: via complete hydrolysis.[1]

References

Troubleshooting & Optimization

Technical Support Center: Cyclopentanecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclopentanecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:

  • Dehydration of Cyclopentanone Oxime: This involves the reaction of cyclopentanone with hydroxylamine to form the oxime, which is then dehydrated.[1]

  • Nucleophilic Substitution: This method utilizes the reaction of a cyclopentyl halide (e.g., cyclopentyl bromide) with a cyanide salt, such as sodium cyanide.[1]

  • Dehydration of Cyclopentanecarboxamide: The direct dehydration of the primary amide, cyclopentanecarboxamide, can also yield the desired nitrile.[1]

Q2: What are the key factors influencing the yield of this compound synthesis?

A2: Several factors can significantly impact the yield:

  • Choice of Reagents and Catalysts: The selection of dehydrating agents, cyanide sources, and catalysts plays a crucial role. For instance, in the dehydration of cyclopentanone oxime, phosphorus oxychloride (POCl₃) has been reported to give a higher conversion rate than phosphorus pentoxide (P₂O₅).[1]

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that need to be optimized for each synthetic route.

  • Purity of Starting Materials: The purity of reactants, such as cyclopentanone or cyclopentyl halides, is essential to prevent side reactions.

  • Work-up and Purification Procedures: Inefficient extraction or distillation can lead to significant product loss.

Q3: How can I purify the final this compound product?

A3: A common purification method involves dissolving the crude product in a solvent like diethyl ether, washing it thoroughly with a saturated aqueous solution of potassium carbonate (K₂CO₃) to remove acidic impurities, drying the organic layer (e.g., with MgSO₄), and finally, distilling the product under reduced pressure.[2]

Troubleshooting Guides

Problem 1: Low Yield in the Dehydration of Cyclopentanone Oxime
Potential Cause Recommended Solution
Incomplete Oxime Formation Ensure the reaction between cyclopentanone and hydroxylamine goes to completion. Monitor the reaction using Thin Layer Chromatography (TLC).
Inefficient Dehydrating Agent Consider using a more potent dehydrating agent. Phosphorus oxychloride (POCl₃) may offer a higher conversion rate compared to phosphorus pentoxide (P₂O₅).[1]
Suboptimal Reaction Temperature Carefully control the temperature during dehydration. Excessive heat can lead to decomposition and side reactions.
Product Loss During Work-up This compound is volatile. Use a rotary evaporator with a chilled condenser and carefully control the vacuum during solvent removal to minimize loss.[3]
Problem 2: Formation of Impurities in Nucleophilic Substitution Reactions
Potential Cause Recommended Solution
Hydrolysis of the Nitrile The cyanide ion is a strong base and can promote the hydrolysis of the nitrile product to cyclopentanecarboxamide or cyclopentanecarboxylic acid. Minimize the presence of water in the reaction mixture and during work-up. Using a phase-transfer catalyst in a biphasic system can help minimize hydrolysis.[1]
Elimination Side Reactions With secondary halides like cyclopentyl bromide, elimination reactions to form cyclopentene can compete with the desired substitution. Use a less sterically hindered base or a polar aprotic solvent to favor substitution.
Isomerization In some cases, rearrangement of the cyclopentyl ring can occur, although this is less common for simple cyclopentyl systems.

Experimental Protocols

Method 1: Synthesis via Dehydration of Cyclopentanone Oxime

Step 1: Formation of Cyclopentanone Oxime

  • In a round-bottom flask, dissolve cyclopentanone and hydroxylamine hydrochloride in a suitable solvent system (e.g., ethanol/water).

  • Add a base, such as sodium hydroxide or pyridine, portion-wise to neutralize the HCl and liberate hydroxylamine.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Isolate the cyclopentanone oxime by extraction or crystallization.

Step 2: Dehydration to this compound

  • In a dry flask under an inert atmosphere, add the cyclopentanone oxime.

  • Carefully add the dehydrating agent (e.g., phosphorus oxychloride or phosphorus pentoxide) portion-wise while cooling the reaction vessel.

  • After the addition is complete, gently heat the mixture to drive the reaction to completion.

  • Isolate the crude this compound by distillation or extraction.

  • Purify the product as described in the FAQ section.

Method 2: Synthesis via Nucleophilic Substitution with a Phase-Transfer Catalyst
  • Set up a two-phase system with an organic solvent (e.g., toluene) containing cyclopentyl bromide and an aqueous solution of sodium cyanide.

  • Add a phase-transfer catalyst, such as benzyltriethylammonium chloride.[1]

  • Heat the mixture with vigorous stirring to facilitate the transfer of the cyanide ion to the organic phase.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • After completion, separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.

Quantitative Data Summary

Synthetic Route Reagents/Catalysts Yield/Conversion Purity Reference
Dehydration of Cyclopentanone OximeP₂O₅78% (Conversion)~98%[1]
Dehydration of Cyclopentanone OximePOCl₃90% (Conversion)-[1]
Hydrolysis of this compoundAcid-catalyzed (e.g., H₂SO₄)85-95% (to carboxylic acid)-[1]
Nucleophilic SubstitutionBenzyltriethylammonium chlorideHigh conversion rates-[1]

Diagrams

experimental_workflow_oxime_dehydration cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Purification cyclopentanone Cyclopentanone oxime Cyclopentanone Oxime cyclopentanone->oxime Reaction hydroxylamine Hydroxylamine hydroxylamine->oxime dehydrating_agent Dehydrating Agent (e.g., POCl3) nitrile This compound dehydrating_agent->nitrile oxime_input->nitrile Dehydration washing Washing (aq. K2CO3) crude_nitrile->washing drying Drying (MgSO4) washing->drying distillation Vacuum Distillation drying->distillation pure_nitrile Pure This compound distillation->pure_nitrile

Caption: Workflow for this compound Synthesis via Oxime Dehydration.

troubleshooting_low_yield problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Product Loss during Work-up problem->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Optimize Temperature cause1->solution1b solution1c Use More Effective Reagent/Catalyst cause1->solution1c solution2a Control Stoichiometry cause2->solution2a solution2b Use Anhydrous Conditions cause2->solution2b solution2c Modify Solvent cause2->solution2c solution3a Careful Solvent Removal cause3->solution3a solution3b Efficient Extraction Technique cause3->solution3b

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Side reactions in the synthesis of Cyclopentanecarbonitrile from cyclopentyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers synthesizing cyclopentanecarbonitrile from cyclopentyl bromide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low, and I've isolated cyclopentene as a major byproduct. What went wrong?

A1: The formation of cyclopentene indicates that an E2 elimination reaction is competing with the desired SN2 substitution. The cyanide ion (CN⁻) is not only a good nucleophile but also a moderately strong base, which can abstract a proton from the carbon adjacent to the carbon bearing the bromide.

Troubleshooting Steps:

  • Solvent Choice: Employ a polar aprotic solvent such as DMSO or DMF. These solvents favor SN2 reactions over E2 reactions. Protic solvents, like ethanol or water in high concentrations, can promote E2 pathways.

  • Temperature Control: While heating is necessary, excessive temperatures can favor the elimination reaction, which has a higher activation energy. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.

  • Base Strength: If possible, use a less basic cyanide source, although options are limited. The focus should primarily be on solvent and temperature control.

Q2: I've noticed the formation of cyclopentanol in my product mixture. What is the cause?

A2: The presence of cyclopentanol suggests that hydroxide ions (OH⁻) are competing with cyanide ions as the nucleophile. This typically occurs if there is a significant amount of water in your reaction mixture. Potassium or sodium cyanide can be slightly alkaline in aqueous solutions, providing a source of hydroxide ions.[1]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure your glassware is thoroughly dried and use anhydrous solvents.

  • Solvent System: Using a solution of NaCN or KCN in a solvent like ethanol with minimal water will reduce the competing substitution by hydroxide.[1]

Q3: My final product is cyclopentanecarboxylic acid, not the nitrile. Why did this happen?

A3: The nitrile product, this compound, can undergo hydrolysis to form cyclopentanecarboxylic acid. This can happen during the reaction if water is present, especially under acidic or basic conditions, or during the workup procedure.[2][3][4]

Troubleshooting Steps:

  • Reaction Conditions: As with the formation of cyclopentanol, maintain anhydrous conditions during the reaction.

  • Workup Procedure: Avoid prolonged exposure to strong acids or bases during the workup, especially at elevated temperatures. If an aqueous workup is necessary, use neutral or mildly basic conditions and keep the temperature low.

Q4: The reaction is very slow. How can I increase the reaction rate?

A4: Slow reaction rates are a common issue. Several factors can be optimized to improve the kinetics of the SN2 reaction.

Troubleshooting Steps:

  • Catalyst Addition: Add a catalytic amount (e.g., 0.1 equivalents) of sodium iodide (NaI). The iodide ion is a better nucleophile and a better leaving group than bromide. It will first convert cyclopentyl bromide to the more reactive cyclopentyl iodide (Finkelstein reaction), which then reacts faster with the cyanide ion.[5][6]

  • Solvent: Ensure you are using an appropriate polar aprotic solvent like DMSO or DMF, which are known to accelerate SN2 reactions.

  • Temperature: While being mindful of promoting the E2 side reaction, a modest increase in temperature can significantly increase the reaction rate. Monitor the reaction by TLC or GC to find the optimal balance.

Summary of Reaction Conditions and Expected Outcomes

ConditionExpected Major ProductPotential Side ProductsRationale
Cyclopentyl bromide + NaCN in DMSO This compoundCyclopenteneFavors SN2, but E2 is still possible with a secondary halide.
Cyclopentyl bromide + NaCN in Ethanol This compoundCyclopentene, CyclopentanolE2 is more competitive in protic solvents. Water contamination can lead to cyclopentanol.
Cyclopentyl bromide + NaCN in DMSO with cat. NaI This compoundCyclopenteneCatalyzes the SN2 reaction, potentially allowing for lower temperatures and less E2 product.[5][6]
Cyclopentyl bromide + NaCN in aqueous Ethanol This compoundCyclopentene, Cyclopentanol, Cyclopentanecarboxylic acidHigh water content promotes E2, substitution by OH⁻, and hydrolysis of the nitrile product.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Cyclopentyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium iodide (NaI) (optional, catalyst)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagents: Under a nitrogen atmosphere, add sodium cyanide (1.2 equivalents) and a catalytic amount of sodium iodide (0.1 equivalents) to the flask. Add anhydrous DMSO to the flask.

  • Reaction Initiation: Begin stirring the suspension and add cyclopentyl bromide (1.0 equivalent) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by TLC or GC analysis.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Reaction Pathway Diagram

The following diagram illustrates the desired SN2 pathway and the competing E2 elimination side reaction.

SynthesisPathways Reactants Cyclopentyl Bromide + NaCN SN2_Product This compound (Desired Product) Reactants->SN2_Product SN2 Pathway (Substitution) E2_Product Cyclopentene (Side Product) Reactants->E2_Product E2 Pathway (Elimination)

References

Troubleshooting the purification of Cyclopentanecarbonitrile from reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of cyclopentanecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities largely depend on the synthetic route employed.

  • From Dehydration of Cyclopentanone Oxime:

    • Unreacted Cyclopentanone Oxime

    • Cyclopentanone (from hydrolysis of the oxime)

    • δ-Valerolactam (from Beckmann rearrangement of the oxime)[1][2]

    • Water

  • From Nucleophilic Substitution of a Cyclopentyl Halide (e.g., Bromide) with a Cyanide Salt:

    • Unreacted Cyclopentyl Bromide

    • Cyclopentene (from elimination side reaction)[3]

    • Isocyanide isomers (minor)

    • Solvent (e.g., DMSO, DMF)

Q2: How can I qualitatively and quantitatively assess the purity of my this compound?

A2: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying volatile impurities. It allows for the separation of components and their identification based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities by comparing the integration of characteristic peaks.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a sharp peak around 2240-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. The absence of broad peaks in the O-H or N-H stretching regions (around 3200-3500 cm⁻¹) can indicate the absence of water, alcohol, or amide impurities.

  • Karl Fischer Titration: This is the most accurate method for quantifying water content.

Q3: What are the key physical properties to consider when planning the purification of this compound?

A3: Understanding the physical properties of this compound and its potential impurities is crucial for selecting the appropriate purification method.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound 95.14176-178 (at 760 mmHg); 67-68 (at 10 mmHg)-76Miscible with toluene and ether.
Cyclopentanone84.12130.6-51Soluble in water, ethanol, and ether.
Cyclopentanone Oxime99.1319652-60Moderately soluble in water, soluble in organic solvents.
δ-Valerolactam99.1325638-41Soluble in water and polar organic solvents.
Cyclopentyl Bromide149.03137-139-87Insoluble in water, soluble in organic solvents.
Cyclopentene68.1244.2-135Insoluble in water, soluble in organic solvents.

Troubleshooting Guides

Problem 1: Presence of Unreacted Starting Materials

Scenario A: Crude product from dehydration of cyclopentanone oxime contains unreacted cyclopentanone oxime and cyclopentanone.

  • Issue: Broad peaks in ¹H NMR, and/or peaks corresponding to the oxime and ketone in GC-MS.

  • Solution:

    • Aqueous Wash: Begin with an extractive workup. Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with a dilute acid solution (e.g., 5% HCl) to protonate and extract the basic oxime into the aqueous layer. Subsequently, wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash to remove dissolved water.

    • Fractional Distillation: After drying the organic layer, perform a fractional distillation under reduced pressure. Cyclopentanone has a significantly lower boiling point than this compound and will distill first.

Scenario B: Crude product from the reaction of cyclopentyl bromide and sodium cyanide contains unreacted cyclopentyl bromide.

  • Issue: GC-MS analysis shows a peak corresponding to cyclopentyl bromide.

  • Solution:

    • Fractional Distillation: A careful fractional distillation under reduced pressure is the most effective method. Cyclopentyl bromide has a lower boiling point at reduced pressure than this compound and can be separated as the initial fraction.

Problem 2: Presence of Reaction Byproducts

Scenario A: Crude product contains δ-valerolactam from the Beckmann rearrangement of cyclopentanone oxime.

  • Issue: A higher boiling point impurity is observed in the GC-MS analysis, and/or characteristic amide peaks are present in the IR and NMR spectra.

  • Solution:

    • Acidic Wash: δ-Valerolactam is an amide and can be hydrolyzed under acidic conditions. An initial wash with dilute acid during the workup may help to remove some of it.

    • Fractional Distillation: Due to the significant difference in boiling points (this compound: ~177 °C vs. δ-Valerolactam: 256 °C), fractional distillation under reduced pressure is a highly effective method for separation. The this compound will distill over, leaving the less volatile δ-valerolactam in the distillation pot.

Scenario B: Crude product contains cyclopentene from the elimination reaction of cyclopentyl bromide.

  • Issue: A low-boiling impurity is detected by GC-MS.

  • Solution:

    • Fractional Distillation: Cyclopentene has a very low boiling point (44.2 °C) compared to this compound. A simple distillation at atmospheric pressure may be sufficient to remove the majority of the cyclopentene before proceeding with a fractional distillation under reduced pressure to purify the this compound.

Problem 3: Low Purity After Initial Purification
  • Issue: The product is still not pure after a single purification step.

  • Solution:

    • Optimize Distillation:

      • Column Efficiency: Use a longer, more efficient fractionating column (e.g., Vigreux, packed column).

      • Reflux Ratio: Increase the reflux ratio to improve separation.

      • Heating Rate: Heat the distillation flask slowly and evenly to allow for proper equilibration in the column.

    • Chromatography: If distillation fails to provide the desired purity, column chromatography on silica gel can be employed. Use a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute the more polar impurities after the this compound.

Experimental Protocols

Protocol 1: General Extractive Workup and Purification
  • Dissolution: Dissolve the crude reaction mixture in diethyl ether (or another suitable water-immiscible organic solvent).

  • Aqueous Washes:

    • Transfer the solution to a separatory funnel.

    • Wash with 5% HCl solution to remove basic impurities (e.g., cyclopentanone oxime).

    • Wash with saturated NaHCO₃ solution to neutralize any acid.

    • Wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Distillation: Purify the resulting crude oil by fractional distillation under reduced pressure.

Protocol 2: GC-MS Analysis
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Detector: Mass spectrometer operating in electron ionization (EI) mode.

Visualization

Troubleshooting_Workflow start Crude this compound gc_ms_analysis GC-MS and NMR Analysis start->gc_ms_analysis identify_impurities Identify Impurities gc_ms_analysis->identify_impurities starting_material Unreacted Starting Material? identify_impurities->starting_material byproduct Reaction Byproduct? starting_material->byproduct No extractive_workup Extractive Workup (Acid/Base Washes) starting_material->extractive_workup Yes low_purity Low Purity? byproduct->low_purity No fractional_distillation Fractional Distillation byproduct->fractional_distillation Yes column_chromatography Column Chromatography low_purity->column_chromatography Yes pure_product Pure this compound low_purity->pure_product No extractive_workup->fractional_distillation fractional_distillation->low_purity re_analyze Re-analyze Purity column_chromatography->re_analyze re_analyze->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Optimization of reaction conditions for the hydrolysis of Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the hydrolysis of Cyclopentanecarbonitrile to Cyclopentanecarboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during this chemical transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the hydrolysis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of Cyclopentanecarboxylic Acid Incomplete Reaction: The hydrolysis reaction may not have gone to completion, leaving unreacted starting material or the intermediate, Cyclopentanecarboxamide.1. Increase Reaction Time and/or Temperature: Monitor the reaction progress using TLC or GC. If starting material or the amide intermediate is still present, extend the reaction time or cautiously increase the temperature. For acidic hydrolysis, refluxing for several hours is common. For basic hydrolysis, heating is also typically required.[1][2][3] 2. Check Reagent Concentration: Ensure the concentration of the acid or base is sufficient to catalyze the reaction effectively. For acidic hydrolysis, concentrated acids like H₂SO₄ or HCl are often used. For basic hydrolysis, a significant excess of a strong base like NaOH or KOH is necessary.
Product Loss During Workup: The product may be lost during extraction or purification steps.1. Optimize Extraction pH: Ensure the aqueous layer is sufficiently acidified (pH 1-2) before extraction to protonate the carboxylate and move it into the organic layer.[4] 2. Use Appropriate Extraction Solvent: Diethyl ether or ethyl acetate are common solvents for extracting carboxylic acids. Perform multiple extractions to ensure complete recovery. 3. Careful Purification: If distillation is used for purification, ensure the vacuum is adequate and the temperature is controlled to prevent product decomposition.
Presence of Amide Intermediate in the Final Product Insufficiently Vigorous Reaction Conditions: The hydrolysis of the intermediate amide to the carboxylic acid requires forcing conditions.[1][3]1. Increase Reaction Time and Temperature: Prolonged heating under reflux is often necessary to drive the second hydrolysis step to completion.[3] 2. Increase Acid/Base Concentration: A higher concentration of the catalyst can facilitate the hydrolysis of the amide.
Formation of Side Products Unwanted Reactions: Under very harsh conditions, side reactions may occur, although the cyclopentane ring is generally stable.1. Optimize Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times once the reaction is complete to minimize the risk of side product formation. 2. Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions at high temperatures.
Difficulty in Product Isolation Emulsion during Extraction: The presence of salts and other byproducts can lead to the formation of an emulsion during the aqueous workup.1. Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions. 2. Filtration: Filtering the combined organic layers through a pad of celite or anhydrous sodium sulfate can also help to remove fine particulates that stabilize emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the typical yields for the hydrolysis of this compound?

A1: With optimized conditions, yields for the acid-catalyzed hydrolysis of this compound to Cyclopentanecarboxylic acid can be in the range of 85-95%.

Q2: Can I stop the reaction at the Cyclopentanecarboxamide intermediate?

A2: Yes, it is possible to isolate the amide intermediate. This generally requires milder reaction conditions, such as using alkaline hydrogen peroxide or carefully controlled basic hydrolysis at lower temperatures.[1] However, forcing conditions are necessary to proceed to the carboxylic acid.[3]

Q3: Is acidic or basic hydrolysis better for this conversion?

A3: Both acidic and basic hydrolysis can be effective. Acidic hydrolysis directly yields the carboxylic acid, while basic hydrolysis initially forms the carboxylate salt, which must then be acidified in a separate workup step to produce the final product.[5][6] The choice may depend on the presence of other functional groups in the molecule that might be sensitive to acid or base.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile spot and the appearance of the carboxylic acid product spot. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q5: What is the mechanism of nitrile hydrolysis?

A5: Under acidic conditions, the nitrile nitrogen is first protonated, making the carbon more electrophilic for a nucleophilic attack by water. This is followed by tautomerization to form an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[7] Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile, leading to a similar amide intermediate that is subsequently hydrolyzed to a carboxylate salt and ammonia.[3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol describes a typical procedure for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq) and a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible (typically 4-8 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice in a beaker.

  • Extraction: Transfer the cold aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude Cyclopentanecarboxylic acid.

  • Purification: The crude product can be further purified by vacuum distillation.

Protocol 2: Base-Catalyzed Hydrolysis of this compound

This protocol outlines a typical procedure for the base-catalyzed hydrolysis (saponification) of this compound.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Ethanol (or other suitable co-solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Sodium Hydroxide (2.5 eq) in a mixture of water and ethanol. Add this compound (1.0 eq) to the solution.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Workup - Solvent Removal and Neutralization: Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude Cyclopentanecarboxylic acid.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

Data Presentation

The following table summarizes typical reaction conditions for the hydrolysis of this compound.

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
Catalyst Concentrated H₂SO₄ or HClNaOH or KOH
Solvent AqueousWater/Ethanol
Temperature Reflux (~100-110 °C)Reflux (~80-100 °C)
Typical Reaction Time 4 - 8 hours2 - 6 hours
Reported Yield 85 - 95%Generally high, comparable to acidic conditions
Initial Product Cyclopentanecarboxylic AcidSodium or Potassium Cyclopentanecarboxylate

Visualizations

Hydrolysis_Pathway cluster_acid Acidic Conditions (e.g., H₂SO₄, H₂O, Heat) cluster_base Basic Conditions (e.g., NaOH, H₂O, Heat) CPCN This compound Amide Cyclopentanecarboxamide (Intermediate) CPCN->Amide Hydrolysis Step 1 CPCN->Amide Hydrolysis Step 1 CarboxylicAcid Cyclopentanecarboxylic Acid (Product) Amide->CarboxylicAcid Hydrolysis Step 2 Carboxylate Cyclopentanecarboxylate Salt Amide->Carboxylate Hydrolysis Step 2 Carboxylate->CarboxylicAcid

Caption: General reaction pathways for the hydrolysis of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckTimeTemp Increase Reaction Time and/or Temperature? Start->CheckTimeTemp CheckReagents Check Reagent Concentration and Quality? CheckTimeTemp->CheckReagents No Improvement Monitor Monitor Reaction by TLC/GC CheckTimeTemp->Monitor Yes CheckReagents->Monitor Yes Workup Optimize Workup Procedure (pH, Extraction)? CheckReagents->Workup No Improvement Monitor->CheckTimeTemp Workup->Start No Improvement Success Improved Yield Workup->Success Yes

Caption: A logical workflow for troubleshooting low yields in the hydrolysis reaction.

References

Technical Support Center: Cyclopentanecarbonitrile Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Cyclopentanecarbonitrile to ensure its stability and prevent potential degradation.

Disclaimer: Based on available safety and technical data, this compound is a stable compound under normal and recommended storage conditions. Hazardous polymerization has not been reported for this specific chemical. The following guide is based on general principles of chemical stability and best practices for handling reactive monomers, and it addresses hypothetical situations of suspected degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed and protected from heat, sparks, and open flames.[1] For optimal shelf life, refrigerated storage at 2-8°C is recommended.[2]

Q2: Does this compound require a polymerization inhibitor?

A2: Standard safety data sheets for this compound indicate that hazardous polymerization does not occur.[1] Therefore, it is typically supplied and stored without the addition of a polymerization inhibitor.

Q3: What are the signs of potential degradation or polymerization in this compound?

A3: While unlikely under proper storage, signs of degradation could include a change in color (developing a yellow or brown tint), an increase in viscosity, or the formation of solid precipitates. If the monomer turns yellow and becomes viscous during storage, it may indicate slow polymerization due to gradual depletion of any inherent stabilizing factors or exposure to light and/or heat.[3]

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored in contact with strong oxidizing agents or strong bases, as these can initiate chemical reactions that may compromise the stability of the compound.[1]

Q5: How can I purify this compound if I suspect it has degraded?

A5: If you suspect the presence of impurities or degradation products, this compound can be purified. A common laboratory method involves dissolving the nitrile in diethyl ether, washing it thoroughly with a saturated aqueous solution of potassium carbonate, drying the organic layer with a suitable drying agent like magnesium sulfate, and then distilling it.[2]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting suspected instability or degradation of this compound.

Problem: The this compound appears discolored, viscous, or contains solid particles.

This observation may suggest that the material has been exposed to improper storage conditions, leading to potential degradation.

Troubleshooting Steps:

  • Isolate the Container: Immediately segregate the suspected container to prevent any potential cross-contamination or further degradation.

  • Verify Storage Conditions: Confirm that the storage conditions (temperature, light exposure, atmosphere) have been consistently within the recommended ranges.

  • Perform Analytical Testing: Conduct analytical tests to confirm the purity of the material and identify any potential contaminants or degradation products. Recommended analytical methods are detailed in the "Experimental Protocols" section.

  • Purify if Necessary: If the material is deemed valuable and the degradation is minor, consider purification as described in the FAQs.

  • Dispose of Compromised Material: If significant degradation has occurred, the material should be disposed of as hazardous waste according to local regulations.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes potential for thermally induced reactions.
Atmosphere Tightly sealed containerPrevents contamination from atmospheric moisture and oxygen.
Light Exposure Store in an opaque or amber containerProtects from light, which can catalyze degradation reactions.
Incompatible Materials Away from strong oxidizing agents and strong basesPrevents catalyzed hydrolysis or other degradative reactions.[1]

Experimental Protocols

Protocol 1: Detection and Quantification of Polymer Content by Gas Chromatography (GC)

This method is suitable for detecting the presence of higher molecular weight species (oligomers) that may have formed.

  • Sample Preparation:

    • Prepare a stock solution of the suspect this compound in a high-purity solvent (e.g., dichloromethane or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards of pure this compound in the same solvent.

  • GC-FID Analysis:

    • Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Select a capillary column suitable for separating compounds with a range of boiling points (e.g., a 30m x 0.25mm, 0.5 µm column).[4]

    • Develop a temperature program that starts at a low temperature (e.g., 70°C) and ramps up to a higher temperature to elute any less volatile components (oligomers).[4]

    • Injector and detector temperatures should be set appropriately (e.g., 160-180°C and 170-180°C, respectively).[4]

  • Data Analysis:

    • Compare the chromatogram of the suspect sample to that of a pure standard. The presence of later-eluting peaks in the suspect sample may indicate the formation of oligomers or polymers.

    • Quantify the amount of monomer by comparing its peak area to the calibration curve. A lower than expected monomer concentration could suggest that some of it has polymerized.

Protocol 2: Analysis for Polymer Formation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect changes in the chemical structure of the monomer.

  • Sample Preparation:

    • Dissolve a known amount of the suspect this compound in a deuterated solvent (e.g., CDCl₃).

    • For quantitative analysis, add a known amount of an internal standard with a distinct, non-overlapping signal.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis:

    • Compare the spectrum of the suspect sample to the reference spectrum of pure this compound.

    • Look for the appearance of new, broad signals, which can be indicative of polymer formation. The sharp peaks corresponding to the monomer will decrease in intensity relative to the internal standard if polymerization has occurred.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Degradation start Observation: Change in color, viscosity, or presence of solids isolate Isolate the container start->isolate verify Verify storage conditions (Temp, Light, Seal) isolate->verify analytical Perform Analytical Testing (GC, NMR, etc.) verify->analytical decision Is degradation confirmed? analytical->decision purify Purify by vacuum distillation decision->purify Yes, minor dispose Dispose of as hazardous waste decision->dispose Yes, major use Material is acceptable for use decision->use No purify->use review Review storage procedures dispose->review

Caption: Troubleshooting workflow for suspected degradation of this compound.

Degradation_Pathway Hypothetical Acid/Base Catalyzed Degradation Pathway cluster_conditions Initiating Conditions acid Acid Catalyst (H⁺) monomer This compound (C₅H₉CN) acid->monomer Protonation of Nitrile Nitrogen base Base Catalyst (OH⁻) base->monomer Attack on Nitrile Carbon activated Activated Nitrile (Protonated or Adduct) monomer->activated dimer Dimer/Oligomer (Formation of C=N bonds) activated->dimer Nucleophilic Attack by another monomer hydrolysis Hydrolysis to Amide/ Carboxylic Acid activated->hydrolysis Nucleophilic Attack by water

Caption: Potential degradation pathways for nitriles in the presence of acid or base catalysts.

Analytical_Workflow Experimental Workflow for Polymer Detection cluster_gc Gas Chromatography (GC) cluster_nmr NMR Spectroscopy sample Suspect Sample of This compound gc_prep Prepare Diluted Sample sample->gc_prep nmr_prep Dissolve in Deuterated Solvent sample->nmr_prep gc_run Run GC with Temperature Program gc_prep->gc_run gc_analyze Analyze for Late-Eluting Peaks gc_run->gc_analyze result Conclusion on Presence of Polymer/Oligomer gc_analyze->result nmr_run Acquire ¹H NMR Spectrum nmr_prep->nmr_run nmr_analyze Look for Broad Signals and Reduced Monomer Peaks nmr_run->nmr_analyze nmr_analyze->result

Caption: General analytical workflow for detecting polymer formation in a monomer sample.

References

Challenges in the scale-up of Cyclopentanecarbonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Cyclopentanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing this valuable chemical intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial routes for synthesizing this compound?

A1: The two main industrial routes are the dehydration of cyclopentanone oxime and the nucleophilic substitution of a cyclopentyl halide with a cyanide salt. The dehydration of cyclopentanone oxime is often preferred for larger-scale production.[1]

Q2: What are the most critical factors to control during the scale-up of this compound synthesis?

A2: Key factors to control during scale-up include:

  • Temperature: Many of the reactions are exothermic, and poor heat management can lead to side reactions and reduced purity.

  • Mixing: Ensuring homogenous mixing is crucial for consistent reaction rates and to avoid localized overheating.

  • Moisture Control: The reagents and intermediates can be sensitive to water, which can lead to the formation of impurities like cyclopentanecarboxamide or cyclopentanecarboxylic acid.[1]

  • Purity of Starting Materials: The purity of cyclopentanone, hydroxylamine, and dehydrating agents can significantly impact the final product's quality.

Q3: What are the common impurities encountered in this compound production?

A3: Common impurities include unreacted starting materials (cyclopentanone oxime, cyclopentyl bromide), byproducts from side reactions such as cyclopentanecarboxamide and cyclopentanecarboxylic acid from hydrolysis, and residual solvents from the workup process.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). GC-MS is particularly useful for identifying both the product and any volatile impurities.[1]

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent hydrolysis from atmospheric moisture.

Troubleshooting Guides

Problem 1: Low Yield
SymptomProbable CauseRecommended Solution
Significant amount of starting material (cyclopentanone oxime) remains. Incomplete dehydration. - Increase the reaction temperature moderately. - Extend the reaction time. - Ensure the dehydrating agent is fresh and added in the correct stoichiometric ratio.
Significant amount of starting material (cyclopentyl bromide) remains. Inefficient nucleophilic substitution. - Use a polar aprotic solvent like DMSO to facilitate the reaction. - Add a catalytic amount of sodium iodide to increase the reaction rate.[2] - Ensure the reaction temperature is optimal (e.g., 50-70°C).
Product loss during workup. Inefficient extraction or purification. - Perform multiple extractions with a suitable organic solvent. - Use a brine wash to break up emulsions. - Optimize the distillation conditions (vacuum, temperature) to minimize product loss.
Problem 2: Product Purity Issues
SymptomProbable CauseRecommended Solution
Presence of a broad peak around 3200-3400 cm⁻¹ in the IR spectrum and a peak corresponding to the molecular weight of cyclopentanecarboxamide in GC-MS. Hydrolysis of the nitrile to the corresponding amide. - Ensure strictly anhydrous conditions throughout the reaction and workup.[1] - Use freshly distilled solvents. - Minimize exposure to atmospheric moisture.
Presence of a very broad peak around 2500-3300 cm⁻¹ in the IR spectrum and a peak corresponding to the molecular weight of cyclopentanecarboxylic acid in GC-MS. Hydrolysis of the nitrile to the corresponding carboxylic acid. - Maintain anhydrous conditions. - Use a non-aqueous workup if possible. - Purify the crude product by distillation under reduced pressure.
Discolored (yellow to brown) product. Side reactions at elevated temperatures or impurities in starting materials. - Lower the reaction temperature and extend the reaction time if necessary. - Use high-purity starting materials. - Consider purification by fractional distillation or column chromatography.

Data Presentation

Table 1: Comparison of Dehydrating Agents for Cyclopentanone Oxime Dehydration

Dehydrating AgentPurity of this compoundConversion RateReference
Phosphorus Pentoxide (P₂O₅)~98%78%[1]
Phosphorus Oxychloride (POCl₃)Not specified90%[1]
Thionyl Chloride (SOCl₂)HighNot specified[1]

Table 2: Typical GC-MS Parameters for Impurity Profiling

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Inlet Temperature 250°C
Oven Program 50°C (2 min), then ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium at 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-300 m/z

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of Cyclopentanone Oxime

Materials:

  • Cyclopentanone oxime

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, place cyclopentanone oxime (1 equivalent).

  • Addition of Dehydrating Agent: Carefully add phosphorus pentoxide (1.2 equivalents) in portions to the flask while stirring. The reaction is exothermic, so cooling in an ice bath may be necessary.

  • Reaction: Once the addition is complete, heat the mixture gently under reflux for 1-2 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully add crushed ice to the flask to quench the excess P₂O₅.

  • Extraction: Extract the product with anhydrous diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound via Nucleophilic Substitution

Materials:

  • Cyclopentyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Sodium iodide (NaI, catalytic amount)

  • Diethyl ether

  • Deionized water

  • Round-bottom flask, heating mantle, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium cyanide (1.2 equivalents) and a catalytic amount of sodium iodide in DMSO.

  • Addition of Substrate: Add cyclopentyl bromide (1 equivalent) to the solution.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants Reactants Reaction Reaction Reactants->Reaction Heat/Catalyst Crude Product Crude Product Reaction->Crude Product Quenching Quenching Crude Product->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation Pure Product Pure Product Distillation->Pure Product troubleshooting_guide Start Start LowYield Low Yield? Start->LowYield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Yes WorkupLoss Loss During Workup LowYield->WorkupLoss Yes PurityIssue Purity Issue? LowYield->PurityIssue No IncreaseTempTime Increase Temp/Time IncompleteReaction->IncreaseTempTime OptimizeExtraction Optimize Extraction WorkupLoss->OptimizeExtraction IncreaseTempTime->PurityIssue OptimizeExtraction->PurityIssue Hydrolysis Hydrolysis Occurred PurityIssue->Hydrolysis Yes OtherImpurity Other Impurities PurityIssue->OtherImpurity No End Successful Synthesis PurityIssue->End No AnhydrousConditions Ensure Anhydrous Conditions Hydrolysis->AnhydrousConditions AnhydrousConditions->End Purify Further Purification OtherImpurity->Purify Purify->End hydrolysis_mechanism nitrile C₅H₉-C≡N This compound protonated_nitrile C₅H₉-C≡N⁺-H Protonated Nitrile nitrile->protonated_nitrile + H⁺ carbocation C₅H₉-C⁺=NH Nitrilium Ion protonated_nitrile->carbocation + H₂O amide_intermediate C₅H₉-C(OH)=NH Amide Intermediate carbocation->amide_intermediate - H⁺ amide C₅H₉-C(=O)NH₂ Cyclopentanecarboxamide amide_intermediate->amide Tautomerization

References

Technical Support Center: Analysis of Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in Cyclopentanecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might encounter when analyzing this compound?

A1: Impurities in this compound can originate from its synthesis route or degradation. Common synthesis methods, such as the reaction of cyclopentyl halide with a cyanide salt or the dehydration of cyclopentanecarboxamide, can lead to several potential impurities.[1] Degradation can also occur, for instance, through hydrolysis.

Common Potential Impurities:

  • Cyclopentanone: Unreacted starting material from synthesis routes involving cyclopentanone.

  • Cyclopentanol: A possible byproduct or starting material.

  • Cyclopentanecarboxamide: An intermediate if the synthesis involves the dehydration of amides.[1] It can also be formed by the partial hydrolysis of this compound.

  • Cyclopentanecarboxylic acid: A product of the complete hydrolysis of the nitrile group.[1]

  • 1-Hydroxythis compound: A potential intermediate in some synthetic pathways.[2]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., diethyl ether, toluene).[3]

Q2: I am not seeing any peaks in my chromatogram, including my analyte. What should I do?

A2: This issue can stem from several sources, from sample preparation to instrument malfunction. A systematic check is the best approach.[4][5]

Troubleshooting Steps:

  • Verify Sample Introduction: Ensure the sample is correctly loaded into the vial and the autosampler is functioning properly. Check for a blocked or dirty syringe.[5]

  • Check GC System: Confirm that the carrier gas is flowing at the correct rate and that the injector and oven temperatures are set appropriately.[5]

  • Inspect the Column: A broken or improperly installed column can lead to a complete loss of signal.[5]

  • Check MS System: Ensure the mass spectrometer is properly tuned and the detector is on. A burned-out filament can also be a cause.[6]

Q3: My peaks are tailing. How can I resolve this?

A3: Peak tailing is often caused by active sites in the GC system or issues with the column.[6]

Possible Causes and Solutions:

  • Active Sites: Active sites in the injector liner or the column can interact with polar analytes. Deactivated liners and columns are recommended. Consider trimming the front end of the column (a few centimeters) to remove accumulated non-volatile residues.[6]

  • Column Contamination: Contaminants can cause peak tailing. Bake out the column at a high temperature (within its specified limit) to remove contaminants.

  • Improper Column Installation: Ensure the column is installed correctly in the injector and detector to avoid dead volume.[6]

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

Q4: I am observing unexpected peaks in my chromatogram. What are they?

A4: Unexpected peaks, often called "ghost peaks," can be due to contamination.[7]

Sources of Contamination:

  • Septum Bleed: Particles from the injector septum can enter the system. Use high-quality septa and replace them regularly.

  • Contaminated Carrier Gas: Impurities in the carrier gas can appear as peaks. Ensure high-purity gas and consider using traps to remove oxygen and moisture.[4]

  • Sample Carryover: Residual sample from a previous injection can appear in the current run. Implement a thorough wash step for the syringe between injections.

Troubleshooting Guide

Problem: Poor Peak Shape (Fronting or Tailing)
Symptom Possible Cause Recommended Action
Peak Tailing Active sites in the inlet liner or column.Use a deactivated liner; trim the first few cm of the column.[6]
Column contamination.Bake out the column according to the manufacturer's instructions.
Sample is too polar for the column phase.Use a more polar column.
Peak Fronting Column overload.Dilute the sample or decrease the injection volume.[4]
Incorrect initial oven temperature.Ensure the initial oven temperature is appropriate for the solvent.
Problem: Retention Time Shifts
Symptom Possible Cause Recommended Action
Shifting Retention Times Leak in the system (inlet or column fittings).Perform a leak check of the system.[5]
Inconsistent carrier gas flow rate.Check the gas supply and flow controller.[6]
Column aging or contamination.Condition the column or replace it if necessary.[6]

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound and its potential impurities. Optimization may be required based on your specific instrumentation and analytical goals.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution as needed to fall within the linear range of the instrument. A typical starting concentration for injection is 10-100 µg/mL.

2. GC-MS Parameters:

Parameter Value
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range 35 - 350 amu
Scan Speed 1562 amu/s

Data Presentation

Table 1: Representative Quantitative Data for Impurity Analysis

Compound Retention Time (min) Target Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) Example Concentration (%)
Cyclopentanone5.28455410.05
This compound8.995674199.5
Cyclopentanol6.88668570.10
Cyclopentanecarboxamide12.511385560.20
Cyclopentanecarboxylic acid13.111485690.15

Note: Retention times and relative concentrations are examples and will vary depending on the specific instrument, column, and sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_tree cluster_peak_issues Peak Related Issues cluster_no_peaks_solutions Solutions for No Peaks cluster_shape_solutions Solutions for Poor Peak Shape cluster_rt_solutions Solutions for RT Shifts start Problem with GC-MS Analysis no_peaks No Peaks Observed? start->no_peaks bad_shape Poor Peak Shape? start->bad_shape rt_shift Retention Time Shift? start->rt_shift no_peaks->bad_shape No check_injection Check Syringe & Autosampler no_peaks->check_injection Yes bad_shape->rt_shift No tailing Tailing: Check for active sites, trim column bad_shape->tailing Tailing fronting Fronting: Dilute sample bad_shape->fronting Fronting leak_check Perform Leak Check rt_shift->leak_check Yes check_gas Verify Carrier Gas Flow check_injection->check_gas check_column Inspect Column Installation check_gas->check_column check_flow Verify Flow Controller leak_check->check_flow

Caption: Troubleshooting decision tree for common GC-MS issues.

References

Alternative reagents for the synthesis of Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Cyclopentanecarbonitrile. It is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: The most prevalent laboratory methods for synthesizing this compound involve the nucleophilic substitution of a cyclopentyl halide (such as cyclopentyl bromide) with a cyanide salt, or the dehydration of cyclopentanone oxime. Another route is the dehydration of cyclopentanecarboxamide.[1]

Q2: Are there safer, less toxic alternatives to traditional cyanide reagents like sodium cyanide?

A2: Yes, several less toxic cyanating agents are available. These include potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂).[2] These reagents are solids and are considered safer to handle than alkali metal cyanides because the cyanide ions are less readily released.[2] Acetone cyanohydrin is another alternative liquid source of cyanide.[2]

Q3: What are some "green" or more environmentally friendly approaches to synthesizing nitriles like this compound?

A3: Greener synthetic routes for nitriles are an active area of research. One approach is biocatalysis, which utilizes enzymes like nitrilases under mild conditions.[1] Other methods focus on developing catalytic processes that avoid stoichiometric metal cyanide salts, such as the aerobic oxidation of alcohols and amines. One-pot syntheses starting from materials like cyclohexanone (analogous to cyclopentanone) have also been developed to be more environmentally friendly by using safer oxidants and recyclable solvents.[3][4]

Q4: What is the primary industrial method for producing this compound?

A4: A primary industrial method for producing this compound involves the dehydration of cyclopentanone oxime.[1] This process starts with the reaction of cyclopentanone with hydroxylamine to form the oxime, which is then dehydrated using agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).[1]

Troubleshooting Guides

Synthesis from Cyclopentyl Halide (e.g., Bromide) and Sodium Cyanide

Problem: Low or no yield of this compound.

  • Potential Cause 1: Incomplete reaction.

    • Solution: Ensure the reaction goes to completion by monitoring its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider increasing the reaction time or temperature. The choice of solvent is also critical; polar aprotic solvents like DMSO are often effective for this type of nucleophilic substitution.[5]

  • Potential Cause 2: Competing elimination reaction.

    • Solution: Nucleophilic substitution (SN2) and elimination (E2) are competing reactions. To favor substitution, use a less sterically hindered base/nucleophile and a lower reaction temperature. The use of a polar aprotic solvent can also favor the SN2 pathway.

  • Potential Cause 3: Poor quality of reagents.

    • Solution: Use freshly distilled cyclopentyl bromide and ensure the sodium cyanide is dry. Moisture can interfere with the reaction.

Problem: The reaction is very slow.

  • Potential Cause: Poor leaving group ability of the halide.

    • Solution: If using cyclopentyl chloride, the reaction will be slower than with cyclopentyl bromide or iodide. The addition of a catalytic amount of sodium iodide can accelerate the reaction through an in-situ Finkelstein reaction, where the bromide is temporarily replaced by iodide, a better leaving group.[6]

Synthesis from Cyclopentanone Oxime Dehydration

Problem: Low yield of this compound.

  • Potential Cause 1: Incomplete formation of Cyclopentanone Oxime.

    • Solution: The formation of the oxime is pH-dependent. Ensure the pH is optimized for the reaction.[7] When using hydroxylamine hydrochloride, a base is needed to liberate the free hydroxylamine.[7] Monitor the formation of the oxime by TLC or GC before proceeding to the dehydration step.

  • Potential Cause 2: Inefficient dehydration.

    • Solution: The choice and amount of dehydrating agent are crucial. Phosphorus pentoxide (P₂O₅) is effective, and research has shown that phosphorus oxychloride (POCl₃) can lead to higher conversion rates.[1] Ensure the dehydrating agent is added carefully and in the correct stoichiometric amount.

  • Potential Cause 3: Decomposition of the product.

    • Solution: The dehydration reaction can be exothermic. Control the reaction temperature to prevent side reactions and decomposition of the nitrile product.

Problem: The final product is impure.

  • Potential Cause: Presence of unreacted starting materials or side products.

    • Solution: Unreacted cyclopentanone oxime or cyclopentanone can contaminate the final product. Purification by distillation is typically effective. Ensure the distillation is performed under appropriate vacuum and temperature to separate the components effectively. Analytical techniques like GC-MS or NMR can be used to confirm the purity.[8][9]

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Starting MaterialReagentsTypical Yield (%)Key Considerations
Cyclopentyl BromideSodium CyanideModerate to HighPotential for competing elimination reactions. Use of a polar aprotic solvent is recommended.[5]
Cyclopentanone1. Hydroxylamine, 2. P₂O₅ or POCl₃High (up to 90% conversion with POCl₃)[1]Two-step process. The dehydration step requires careful handling of the dehydrating agent.[1]
CyclopentanecarboxamideDehydrating agent (e.g., P₂O₅)GoodRequires the prior synthesis of the amide.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclopentyl Bromide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Addition of Reactant: Slowly add cyclopentyl bromide to the stirred suspension of sodium cyanide.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound from Cyclopentanone Oxime
  • Oxime Formation:

    • Dissolve hydroxylamine hydrochloride in water in a round-bottom flask.

    • Add a solution of a base (e.g., potassium hydroxide) in water to the hydroxylamine hydrochloride solution while stirring at room temperature.

    • Add cyclopentanone to the reaction mixture and heat to reflux.

    • Monitor the reaction until completion by TLC.

    • Cool the reaction mixture and precipitate the cyclopentanone oxime by pouring it into an ice-water mixture. Collect the solid by vacuum filtration.[7]

  • Dehydration:

    • In a dry round-bottom flask, place the dried cyclopentanone oxime.

    • Carefully add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) in portions while cooling the flask in an ice bath.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to complete the reaction.

    • Purify the resulting this compound by distillation.

Mandatory Visualizations

experimental_workflow_halide cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_halide Cyclopentyl Bromide reaction Nucleophilic Substitution in Polar Aprotic Solvent (e.g., DMSO) start_halide->reaction start_cyanide Sodium Cyanide start_cyanide->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction purification Vacuum Distillation extraction->purification product This compound purification->product

Caption: Workflow for this compound synthesis from a cyclopentyl halide.

experimental_workflow_oxime cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_dehydration Dehydration start_ketone Cyclopentanone oxime_formation Oxime Formation start_ketone->oxime_formation start_hydroxylamine Hydroxylamine start_hydroxylamine->oxime_formation intermediate Cyclopentanone Oxime oxime_formation->intermediate dehydration Dehydration with P₂O₅ or POCl₃ intermediate->dehydration product This compound dehydration->product

Caption: Workflow for this compound synthesis from cyclopentanone via an oxime intermediate.

troubleshooting_logic cluster_halide From Cyclopentyl Halide cluster_oxime From Cyclopentanone Oxime start Low Yield of This compound cause_incomplete_halide Incomplete Reaction? start->cause_incomplete_halide cause_elimination Competing Elimination? start->cause_elimination cause_incomplete_oxime Incomplete Oxime Formation? start->cause_incomplete_oxime cause_inefficient_dehydration Inefficient Dehydration? start->cause_inefficient_dehydration solution_monitor_halide Monitor reaction (TLC/GC), adjust time/temp cause_incomplete_halide->solution_monitor_halide solution_favor_sn2 Lower temp, use polar aprotic solvent cause_elimination->solution_favor_sn2 solution_optimize_ph Optimize pH for oxime formation cause_incomplete_oxime->solution_optimize_ph solution_dehydrating_agent Choose effective dehydrating agent (e.g., POCl₃) cause_inefficient_dehydration->solution_dehydrating_agent

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Minimizing byproduct formation in the cyanation of cyclopentyl halides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during the cyanation of cyclopentyl halides. The primary goal is to maximize the yield of the desired cyclopentyl cyanide product by mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct when synthesizing cyclopentyl cyanide from a cyclopentyl halide, and why does it form?

The most common byproduct is cyclopentene . This occurs due to a competing elimination reaction, specifically an E2 (bimolecular elimination) reaction. Cyclopentyl halides are secondary halides, which can undergo both nucleophilic substitution (SN2) to form the desired nitrile and elimination (E2) to form an alkene. The cyanide ion (CN⁻), while a good nucleophile, is also a moderately strong base, which can abstract a proton from a carbon atom adjacent to the carbon bearing the halide, leading to the formation of a double bond.[1][2][3]

Q2: My reaction is producing a high percentage of cyclopentene. What are the key parameters I should adjust to favor the desired substitution reaction?

To favor the SN2 pathway over the E2 pathway, consider the following adjustments:

  • Temperature: Higher temperatures disproportionately favor elimination over substitution. Running the reaction at a lower temperature is the most critical adjustment to minimize cyclopentene formation.[3][4]

  • Solvent: The choice of solvent is crucial. Use polar aprotic solvents like DMSO or DMF, which are known to accelerate SN2 reactions without strongly solvating the nucleophile, thus enhancing its reactivity. While ethanol is sometimes used, it can promote elimination.[3][4][5]

  • Catalysis: Employing Phase-Transfer Catalysis (PTC) can be highly effective. A PTC catalyst, such as a quaternary ammonium salt, transfers the cyanide ion into the organic phase, increasing its effective nucleophilicity and often allowing the reaction to proceed at lower temperatures, which further suppresses the E2 pathway.[6][7]

Q3: I am observing cyclopentanol as a byproduct in my product mixture. What is the likely cause?

The formation of cyclopentanol is almost always due to the presence of water in the reaction mixture.[5] Cyanide salts like NaCN or KCN can be slightly alkaline in aqueous solutions, generating hydroxide ions (OH⁻). Hydroxide is a strong nucleophile and will compete with the cyanide ion, attacking the cyclopentyl halide to produce cyclopentanol. To prevent this, ensure all reagents and solvents are anhydrous.[5][8]

Q4: There are several cyanide sources available. Which one should I choose?

The choice of cyanide source depends on factors like toxicity, reactivity, and reaction conditions.

Cyanide SourceProsConsTypical Conditions
NaCN, KCN Inexpensive, highly reactive.Extremely toxic, requires anhydrous conditions to avoid alcohol formation.[5][9]Polar aprotic solvents (DMSO, DMF) or with Phase-Transfer Catalysis.[5][7]
Zn(CN)₂ Significantly less toxic than alkali cyanides.[10]Less nucleophilic, often requires a metal catalyst (e.g., Ni, Pd) and higher temperatures.[10][11]Nickel or Palladium catalysis in solvents like CH₃CN or DMAC.[10][12]
K₄[Fe(CN)₆] Considered non-toxic and is a stable solid.[13]Requires a catalyst and additives to release the cyanide ion; can be less efficient.[14][15]Palladium or Copper catalysis, often in aqueous/organic biphasic systems.[14][15]
Acetone Cyanohydrin Acts as a source of HCN in the presence of a base, can be used in catalytic systems.[16]Toxic, requires careful handling and basic conditions to generate cyanide.Copper-catalyzed reactions in DMF with a base like tributylamine.[16]

Q5: When is a phase-transfer catalyst (PTC) most beneficial for this reaction?

A phase-transfer catalyst is most beneficial when you are using an inorganic cyanide salt (like NaCN or KCN) that has poor solubility in the organic solvent containing your cyclopentyl halide. The PTC effectively shuttles the cyanide nucleophile across the phase boundary into the organic phase where the reaction occurs.[6][17] This approach offers several advantages:

  • Allows for lower reaction temperatures, minimizing the competing elimination reaction.[6]

  • Avoids the need for expensive and strictly anhydrous polar aprotic solvents.

  • Can lead to faster reaction rates and higher yields of the desired nitrile.[18]

Troubleshooting Guide

Observed ProblemPotential CauseRecommended Solution
High level of cyclopentene byproduct 1. High Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are favored at elevated temperatures.[3]Lower the reaction temperature. Monitor the reaction over a longer period if necessary.
2. Solvent Choice: Protic solvents (like ethanol) or less polar solvents can favor elimination.[3][4]Switch to a polar aprotic solvent such as DMSO or DMF to promote the SN2 pathway.
3. Strong Basicity: The cyanide ion is acting more as a base than a nucleophile.[1]Employ a Phase-Transfer Catalyst (PTC) to increase the nucleophilicity of the cyanide ion in the organic phase, allowing for milder conditions.[6][7]
Low or No Conversion 1. Poor Reagent Solubility: The cyanide salt is not dissolving in the reaction solvent.Use a solvent that effectively dissolves the cyanide salt (e.g., DMSO for NaCN) or implement a PTC system with a biphasic solvent mixture.[7]
2. Poor Leaving Group: The halide is not easily displaced (F << Cl < Br < I).If using cyclopentyl chloride, consider switching to cyclopentyl bromide or iodide for increased reactivity. Alternatively, catalytic methods may be required.[1]
Formation of cyclopentanol byproduct 1. Presence of Water: Water in the solvent or on glassware leads to the formation of hydroxide ions, which compete as nucleophiles.[5]Use thoroughly dried glassware and anhydrous solvents and reagents.

Visualized Workflows and Pathways

G Reaction Pathways for Cyclopentyl Halide Cyanation cluster_main Reaction Competition start Cyclopentyl Halide + CN⁻ sn2 Cyclopentyl Cyanide (Desired Product) start->sn2 SN2 (Substitution) e2 Cyclopentene (Byproduct) start->e2 E2 (Elimination)

Caption: Competing SN2 and E2 pathways in the cyanation reaction.

G Troubleshooting Workflow: High Byproduct Formation start High Byproduct Level? check_byproduct Identify Byproduct start->check_byproduct Yes is_alkene Cyclopentene? check_byproduct->is_alkene is_alcohol Cyclopentanol? is_alkene->is_alcohol No lower_temp 1. Lower Temperature is_alkene->lower_temp Yes dry_reagents Use Anhydrous Solvents & Reagents is_alcohol->dry_reagents Yes change_solvent 2. Use Polar Aprotic Solvent (DMSO, DMF) lower_temp->change_solvent use_ptc 3. Consider Phase-Transfer Catalysis (PTC) change_solvent->use_ptc

Caption: A step-by-step guide for troubleshooting byproduct formation.

G Mechanism of Phase-Transfer Catalysis (PTC) cluster_aq Aqueous Phase cluster_org Organic Phase NaCN Na⁺ CN⁻ QCN_org [Q⁺CN⁻] (Ion Pair) NaCN->QCN_org 1. Ion Exchange QX_aq Q⁺X⁻ (Catalyst) RCl Cyclopentyl-X (Substrate) RCN Cyclopentyl-CN (Product) RCN->QX_aq 3. Catalyst Regeneration QCN_org->RCN 2. Nucleophilic Attack

Caption: Simplified workflow of a phase-transfer catalyzed cyanation.

Key Experimental Protocols

Protocol 1: Standard Cyanation using Sodium Cyanide in DMSO

This protocol describes a common method for the nucleophilic substitution of a cyclopentyl halide using sodium cyanide in a polar aprotic solvent.

  • Reagents & Materials:

    • Cyclopentyl bromide (1.0 eq)

    • Sodium cyanide (NaCN) (1.2 - 1.5 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Diethyl ether or Ethyl acetate (for extraction)

    • Saturated aqueous sodium chloride (brine)

    • Nitrogen or Argon atmosphere

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

    • Reagent Addition: To the flask, add sodium cyanide followed by anhydrous DMSO. Stir the suspension.

    • Substrate Addition: Add cyclopentyl bromide to the stirred suspension via syringe.

    • Reaction: Heat the mixture to 60-80°C. Caution: Higher temperatures will increase cyclopentene formation. Monitor the reaction progress using TLC or GC analysis.

    • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.

    • Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Washing: Combine the organic layers and wash with brine to remove residual DMSO.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude cyclopentyl cyanide.

    • Purification: Purify the crude product by vacuum distillation if necessary.

  • Safety Note: Sodium cyanide is extremely toxic. All manipulations should be performed in a well-ventilated fume hood. Acidic conditions must be avoided to prevent the formation of highly toxic HCN gas.

Protocol 2: Phase-Transfer Catalyzed (PTC) Cyanation

This protocol utilizes a phase-transfer catalyst to facilitate the reaction between aqueous sodium cyanide and the organic substrate, often allowing for milder conditions and reduced byproduct formation.[6][7]

  • Reagents & Materials:

    • Cyclopentyl bromide (1.0 eq)

    • Sodium cyanide (NaCN) (1.5 - 2.0 eq)

    • Tetrabutylammonium bromide (TBAB) or Aliquat 336 (0.05 - 0.1 eq)

    • Toluene or Dichloromethane

    • Deionized water

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add sodium cyanide and deionized water. Stir until the salt is dissolved.

    • Catalyst and Substrate: Add the phase-transfer catalyst (e.g., TBAB) followed by a solution of cyclopentyl bromide in toluene.

    • Reaction: Heat the biphasic mixture to 50-60°C with vigorous stirring to ensure efficient mixing of the two phases. Vigorous stirring is critical for effective phase transfer.

    • Monitoring: Monitor the disappearance of the starting material by TLC or GC. The reaction is often complete within 2-6 hours.

    • Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers using a separatory funnel.

    • Extraction: Extract the aqueous layer twice with fresh toluene.

    • Washing and Drying: Combine all organic layers, wash with water, and then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

    • Purification: The resulting crude cyclopentyl cyanide can be purified by vacuum distillation.

References

Overcoming poor reactivity of Cyclopentanecarbonitrile in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclopentanecarbonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common reactivity challenges encountered during chemical synthesis.

Troubleshooting Guides & FAQs

This section is organized by reaction type to help you quickly find solutions to specific experimental issues.

Hydrolysis to Cyclopentanecarboxamide or Cyclopentanecarboxylic Acid

Q1: My hydrolysis of this compound is slow and requires harsh conditions, leading to the degradation of other functional groups in my molecule. How can I improve this?

A1: The poor reactivity of this compound towards hydrolysis is often due to steric hindrance around the nitrile group. Traditional methods using strong acids or bases with high heat can be detrimental to sensitive molecules.

Probable Cause: Forcing reaction conditions (high temperature, strong acid/base) are often required for sterically hindered nitriles, which can cause decomposition of the starting material or product.

Recommended Solutions:

  • Mild Catalytic Hydration: For the selective conversion to the primary amide (cyclopentanecarboxamide) without over-hydrolysis, a platinum-based catalyst is highly effective. The Ghaffar-Parkins catalyst, [PtH{(PMe₂O)₂H}(PMe₂OH)], is specifically designed for the hydration of sterically hindered nitriles under neutral and mild conditions.[1][2][3] This method avoids the harsh conditions that damage sensitive functional groups.[4]

  • Controlled Acid Hydrolysis: If the target is the carboxylic acid, acid-catalyzed hydrolysis using sulfuric acid with controlled heating can achieve high yields (85-95%).[5] However, careful monitoring is crucial to prevent charring and side reactions.

Q2: I am trying to hydrolyze this compound to the amide, but the reaction proceeds all the way to the carboxylic acid. How can I stop the reaction at the amide stage?

A2: This is a common challenge in nitrile hydrolysis, as the amide intermediate is often more reactive to hydrolysis than the starting nitrile under the same harsh conditions.[6]

Probable Cause: The reaction conditions are too harsh, favoring the complete hydrolysis of the nitrile to the carboxylic acid.

Recommended Solution:

  • Ghaffar-Parkins Catalyst: This catalyst is highly chemoselective for the hydration of nitriles to primary amides.[1][4] It operates under mild, neutral conditions (e.g., 80°C in aqueous ethanol) and the amide product is released from the metal's coordination sphere, which prevents further hydrolysis to the acid.[2][3] Catalyst loading can be as low as 0.5 mol%.[3]

Reduction to Cyclopentanemethylamine

Q3: I am attempting to reduce this compound to the primary amine, but I am getting significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

A3: The formation of secondary and tertiary amines is a frequent issue in nitrile reductions, especially during catalytic hydrogenation. This occurs when the intermediate imine reacts with the newly formed primary amine product.

Probable Cause: The intermediate imine is reacting with the primary amine product before it is fully reduced.

Recommended Solutions:

  • Catalytic Hydrogenation with Additives: The most common industrial method is catalytic hydrogenation. To suppress the formation of secondary and tertiary amines, the reaction can be carried out in the presence of ammonia.[7] Raney Nickel is a common catalyst for this transformation.[8][9]

  • Raney Ni / KBH₄ System: A combination of Raney Nickel and potassium borohydride (KBH₄) in dry ethanol has been shown to be a facile and efficient method for reducing aliphatic nitriles to primary amines with high yields and selectivity under mild conditions.[6]

  • Lithium Aluminum Hydride (LiAlH₄): For a stoichiometric reduction, LiAlH₄ is a powerful reducing agent that can effectively convert nitriles to primary amines.[10][11][12] The reaction is typically performed in an ether solvent, followed by an aqueous workup. This method generally avoids the formation of secondary and tertiary amine byproducts.

Q4: My reduction of this compound with LiAlH₄ is not proceeding to completion. What could be the issue?

A4: Incomplete reduction with LiAlH₄ can be due to several factors related to reagent quality and reaction setup.

Probable Cause:

  • Inactive LiAlH₄: Lithium aluminum hydride is highly reactive with moisture. Old or improperly stored reagent may be partially decomposed.

  • Wet Solvent/Glassware: Any moisture in the reaction will consume the LiAlH₄, reducing the amount available to react with the nitrile.

  • Insufficient Reagent: The stoichiometry of the reaction requires careful calculation.

Recommended Solutions:

  • Use freshly opened or properly stored LiAlH₄.

  • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Use a sufficient excess of LiAlH₄ to ensure complete conversion.

Alpha-Functionalization (e.g., Alkylation)

Q5: I am struggling to deprotonate the alpha-carbon of this compound for an alkylation reaction. My yields are low and I observe side reactions.

A5: The acidity of the alpha-proton in this compound is relatively low, requiring a very strong, non-nucleophilic base for efficient deprotonation.

Probable Cause:

  • Base is not strong enough: Weaker bases like alkoxides may not be sufficient to fully deprotonate the alpha-carbon, leading to low conversion.

  • Side Reactions: If the base is also a nucleophile, it can attack the nitrile carbon.

  • Reaction Conditions: Improper temperature control and the presence of moisture can lead to side reactions and low yields.

Recommended Solution:

  • Use a Strong, Hindered Base: Lithium diisopropylamide (LDA) is the base of choice for this transformation.[13][14] It is exceptionally strong and its bulky isopropyl groups prevent it from acting as a nucleophile.[15]

  • Strict Anhydrous and Temperature Control: The reaction must be performed under strictly anhydrous conditions. The deprotonation is typically carried out at low temperatures, such as -78°C, to form the kinetic enolate and prevent side reactions.[13] Following deprotonation, the alkylating agent (e.g., an alkyl halide) is added.

Quantitative Data Summary

The following tables summarize quantitative data for the discussed reactions to facilitate comparison.

Table 1: Comparison of Hydrolysis Methods for this compound

MethodReagents/CatalystTemperature (°C)TimeYieldProductReference(s)
Acid-CatalyzedH₂SO₄, H₂OHeatVaries85-95%Carboxylic Acid[5]
Platinum-CatalyzedGhaffar-Parkins Catalyst, H₂O/EtOH80VariesHighAmide[3][4]

Table 2: Comparison of Reduction Methods for Nitriles to Primary Amines

MethodReagents/CatalystTemperatureTimeYieldKey FeaturesReference(s)
Catalytic HydrogenationH₂, Raney Ni, NH₃/EtOHVariesVariesGood to ExcellentNH₃ suppresses secondary/tertiary amine formation.[7][16]
Raney Ni / KBH₄Raney Ni, KBH₄, EtOHRoom Temp.45 minup to 93%Mild conditions, high selectivity for primary amines.[6]
Hydride Reduction1. LiAlH₄, Ether 2. H₂ORefluxVariesGood to ExcellentPowerful, avoids secondary/tertiary amines.[10][11]

Table 3: Conditions for Alpha-Alkylation of this compound

StepReagentsSolventTemperature (°C)Key ConsiderationsReference(s)
DeprotonationLithium Diisopropylamide (LDA)Anhydrous THF-78Use of a strong, non-nucleophilic, bulky base is critical.[13][17]
AlkylationAlkyl Halide (e.g., R-Br, R-I)Anhydrous THF-78 to Room Temp.Primary alkyl halides work best to avoid elimination.[13]

Detailed Experimental Protocols

Protocol 1: Selective Hydration to Cyclopentanecarboxamide using Ghaffar-Parkins Catalyst

Objective: To convert this compound to cyclopentanecarboxamide with high selectivity.

Materials:

  • This compound

  • Ghaffar-Parkins Catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)]) (e.g., 0.2 mol%)[4]

  • Ethanol

  • Deionized Water

  • Round-bottomed flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottomed flask, charge the Ghaffar-Parkins catalyst and a magnetic stir bar.

  • In a separate flask, prepare a solution of this compound in a mixture of ethanol and deionized water (e.g., 3:2 v/v).[4]

  • Transfer the nitrile solution to the flask containing the catalyst.

  • Place the flask in a preheated oil bath at 80°C and stir the mixture.[4]

  • Monitor the reaction progress using TLC or GC analysis. The reaction is typically complete within 5 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture on a rotary evaporator to remove the ethanol.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reduction to Cyclopentanemethylamine using Raney Ni/KBH₄

Objective: To reduce this compound to cyclopentanemethylamine with high selectivity for the primary amine.

Materials:

  • This compound

  • Potassium borohydride (KBH₄)

  • Raney Nickel (moist)

  • Anhydrous Ethanol

  • Round-bottomed flask

  • Magnetic stirrer

Procedure: (Adapted from a general procedure for aliphatic nitriles[6])

  • To a 50 mL flask, add KBH₄ (4 molar equivalents), Raney Ni (moist, 1 molar equivalent), and 25 mL of dry ethanol.

  • While stirring, add this compound (1 molar equivalent).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC. For aliphatic nitriles, the reaction is often complete within 45 minutes.[6]

  • Once the reaction is complete, filter the mixture to remove the Raney Nickel.

  • Evaporate the organic solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be further purified by distillation.

Protocol 3: Alpha-Alkylation of this compound

Objective: To introduce an alkyl group at the carbon adjacent to the nitrile.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Alkyl Halide (e.g., Iodomethane)

  • Schlenk line or glovebox for inert atmosphere

  • Dry, clean glassware

Procedure:

  • LDA Preparation: In a flame-dried, two-neck round-bottomed flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78°C for 30 minutes to generate LDA.

  • Deprotonation: Still at -78°C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir for 1-2 hours at this temperature to ensure complete formation of the enolate.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

The following diagrams illustrate the workflows and logical relationships for overcoming the reactivity challenges of this compound.

hydrolysis_workflow cluster_start Starting Material cluster_problem Problem: Poor Reactivity / Lack of Selectivity cluster_solutions Solutions cluster_products Products start This compound problem Slow reaction Harsh conditions required Over-hydrolysis to acid start->problem solution1 Mild Catalytic Hydration (Ghaffar-Parkins Catalyst) problem->solution1 Goal: Amide solution2 Controlled Acid Hydrolysis (H₂SO₄, Heat) problem->solution2 Goal: Acid product1 Cyclopentanecarboxamide (High Selectivity) solution1->product1 product2 Cyclopentanecarboxylic Acid solution2->product2

Caption: Decision workflow for this compound hydrolysis.

reduction_workflow cluster_start Starting Material cluster_problem Problem: Formation of Byproducts cluster_solutions Solutions for High Selectivity to Primary Amine cluster_product Desired Product start This compound problem Secondary & Tertiary Amine Formation start->problem solution1 Catalytic Hydrogenation (Raney Ni, H₂, NH₃) problem->solution1 solution2 Mild Chemoselective Reduction (Raney Ni / KBH₄) problem->solution2 solution3 Stoichiometric Reduction (LiAlH₄) problem->solution3 product Cyclopentanemethylamine (Primary Amine) solution1->product solution2->product solution3->product

Caption: Strategies for selective reduction of this compound.

alkylation_logic A Goal: α-Alkylation B Challenge: Low Acidity of α-Proton A->B C Requirement: Strong, Non-Nucleophilic Base B->C D Solution: Use LDA (Lithium Diisopropylamide) C->D G Outcome: Efficient Enolate Formation & Successful Alkylation D->G E Critical Condition 1: Anhydrous Environment E->D F Critical Condition 2: Low Temperature (-78 °C) F->D

Caption: Key requirements for successful α-alkylation.

References

Best practices for handling and disposing of Cyclopentanecarbonitrile waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of Cyclopentanecarbonitrile waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with the following primary concerns:

  • Flammable Liquid: It is a flammable liquid and vapor.

  • Toxicity: It is toxic if swallowed.

  • Irritant: It causes skin and serious eye irritation.

  • Respiratory Irritant: It may cause respiratory irritation.

Q2: What immediate steps should be taken in case of a this compound spill?

A2: In the event of a spill, prioritize personal and environmental safety by following these steps:

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: For small spills, absorb the material with an inert, dry absorbent like sand, earth, or vermiculite.

  • Collection: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department. For major spills, evacuate the area and contact EHS immediately.[1]

Q3: What are the general guidelines for storing this compound waste?

A3: Proper storage of this compound waste is crucial to prevent accidents.

  • Containers: Use tightly sealed, properly labeled containers made of a compatible material.

  • Location: Store waste in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Segregation: Keep this compound waste segregated from incompatible materials, especially strong oxidizing agents and strong bases.

  • Secondary Containment: Use secondary containment to prevent the spread of material in case of a leak.

Q4: Can I dispose of small amounts of this compound waste down the drain?

A4: No, you should never dispose of this compound waste down the drain. It is harmful to aquatic life and can damage plumbing systems. All this compound waste must be collected and disposed of as hazardous waste.

Q5: What are the regulatory requirements for disposing of this compound waste?

A5: Disposal of this compound waste is governed by local, state, and federal regulations. In the United States, this waste may be classified under the Resource Conservation and Recovery Act (RCRA) due to its flammability and toxicity. Depending on the specific waste stream, it could be assigned a characteristic waste code (e.g., D001 for ignitability) or a listed waste code if it originates from specific industrial processes. Always consult your institution's EHS department and local regulations for proper classification and disposal procedures.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Incomplete neutralization of waste - Insufficient amount of hydrolyzing agent (acid or base)- Reaction time is too short- Reaction temperature is too low- Test the pH of the solution to ensure it is in the desired range (strongly acidic or basic).- Add more hydrolyzing agent if necessary.- Extend the reaction time and/or increase the temperature as per the protocol.- Ensure adequate mixing.
Generation of strong odors during handling or disposal - Inadequate ventilation- Improperly sealed waste containers- Always handle this compound and its waste in a well-ventilated area or a chemical fume hood.- Ensure waste containers are tightly sealed when not in use.- If odors persist, review your handling procedures and PPE.
Presence of solid precipitate in the waste container - Polymerization or reaction with contaminants- Temperature fluctuations causing the substance to solidify (Melting Point: -76°C)- Do not attempt to redissolve the precipitate by heating without consulting your EHS department.- Treat the entire container as hazardous waste.- Ensure waste streams are not mixed with incompatible materials.
Label on waste container is damaged or illegible - Improper labeling materials- Chemical exposure degrading the label- Immediately re-label the container with all required information (contents, hazards, date).- Use chemical-resistant labels and permanent markers.- If the contents are unknown, treat the waste as "unknown hazardous waste" and consult your EHS department for guidance on identification and disposal.

Data Presentation

Table 1: Hazard Classification of this compound

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor
Acute toxicity, oral3H301: Toxic if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2H319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Source: Aggregated GHS information from multiple suppliers.

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₆H₉N
Molecular Weight95.14 g/mol
Boiling Point67-68 °C at 10 mmHg
Melting Point-76 °C
Density0.912 g/mL at 25 °C
Flash Point56 °C (closed cup)

Source: PubChem and various supplier safety data sheets.[2][3][4]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound Waste

This protocol describes the conversion of this compound to the less hazardous sodium salt of cyclopentanecarboxylic acid and ammonia through alkaline hydrolysis.[5][6][7]

Materials:

  • This compound waste

  • 10 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH indicator strips or a pH meter

  • Appropriate reaction vessel (e.g., a three-necked round-bottom flask)

  • Stir plate and magnetic stir bar

  • Heating mantle

  • Condenser

  • Appropriate PPE (chemical-resistant gloves, safety goggles, face shield, lab coat)

Procedure:

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar, a condenser, and an addition funnel.

  • Dilution: Dilute the this compound waste with an equal volume of ethanol to improve miscibility.

  • Addition of Base: Slowly add a 10 M solution of NaOH to the stirred this compound solution. A 2:1 molar ratio of NaOH to this compound is recommended. The addition should be done cautiously as the reaction can be exothermic.

  • Heating: Heat the mixture to reflux (approximately 80-90°C) with continuous stirring.

  • Reaction Monitoring: Allow the reaction to proceed for at least 4-6 hours. The reaction is complete when the organic layer of this compound is no longer visible.

  • Cooling: Turn off the heat and allow the mixture to cool to room temperature.

  • pH Verification: Check the pH of the solution to ensure it is still strongly basic (pH > 12). If not, add more NaOH solution.

  • Disposal: The resulting solution containing sodium cyclopentanecarboxylate and ammonia is less hazardous. However, it should still be disposed of as hazardous waste according to your institution's guidelines. Clearly label the waste container with its contents.

Protocol 2: Acidic Hydrolysis of this compound Waste

This protocol outlines the conversion of this compound to cyclopentanecarboxylic acid and an ammonium salt using acidic hydrolysis.[5][6][7][8]

Materials:

  • This compound waste

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Deionized water

  • pH indicator strips or a pH meter

  • Appropriate reaction vessel

  • Stir plate and magnetic stir bar

  • Heating mantle

  • Condenser

  • Appropriate PPE

Procedure:

  • Setup: In a chemical fume hood, set up a reaction vessel with a stir bar and condenser.

  • Preparation of Acid Solution: Prepare a 4 M solution of sulfuric acid or hydrochloric acid by slowly adding the concentrated acid to water (never the other way around) in a separate beaker, while cooling in an ice bath.

  • Addition of Nitrile: Slowly add the this compound waste to the stirred acid solution.

  • Heating: Heat the mixture to reflux (approximately 100°C) with continuous stirring.

  • Reaction Monitoring: Maintain the reflux for 6-8 hours. The completion of the reaction can be monitored by the disappearance of the insoluble nitrile layer.

  • Cooling: Allow the mixture to cool to room temperature.

  • pH Verification: Ensure the solution is strongly acidic (pH < 2).

  • Disposal: The resulting solution contains cyclopentanecarboxylic acid and the corresponding ammonium salt. This mixture must be disposed of as hazardous chemical waste. Label the container appropriately.

Mandatory Visualizations

WasteHandlingWorkflow cluster_collection Waste Collection cluster_treatment Waste Treatment (in Fume Hood) cluster_disposal Final Disposal A Generate this compound Waste B Segregate from Incompatible Materials A->B C Store in Labeled, Sealed Container B->C D Choose Hydrolysis Method (Acidic or Alkaline) C->D Transport to Treatment Area E Perform Hydrolysis Reaction D->E F Verify Reaction Completion (e.g., pH) E->F G Containerize Treated Waste F->G H Label with Contents and Hazards G->H I Transfer to Central Hazardous Waste Facility H->I

Caption: Workflow for this compound Waste Management.

TroubleshootingLogic Start Waste Treatment Issue Q1 Is the reaction incomplete? Start->Q1 A1 Check pH, temp, & time. Add more reagent if needed. Q1->A1 Yes Q2 Are there strong odors? Q1->Q2 No End Issue Resolved A1->End A2 Improve ventilation. Check container seals. Q2->A2 Yes Q3 Is there a precipitate? Q2->Q3 No A2->End A3 Do not heat. Consult EHS. Dispose as is. Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting Logic for Waste Treatment.

References

Troubleshooting guide for low conversion rates in Cyclopentanecarbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of cyclopentanecarbonitrile. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low conversion rates and product impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two most prevalent laboratory-scale methods for synthesizing this compound are:

  • Dehydration of Cyclopentanone Oxime: This method involves the initial formation of cyclopentanone oxime from cyclopentanone and hydroxylamine, followed by dehydration using a suitable agent to yield the nitrile.

  • Nucleophilic Substitution of Cyclopentyl Halides: This reaction involves treating a cyclopentyl halide (e.g., bromide or chloride) with a cyanide salt, typically sodium or potassium cyanide, in a suitable solvent.

Q2: My conversion rate is low in the dehydration of cyclopentanone oxime. What are the likely causes?

Low conversion rates in this reaction are often due to an inefficient dehydrating agent, suboptimal reaction conditions, or the presence of moisture. The choice of dehydrating agent significantly impacts the yield.

Q3: I am observing significant byproduct formation in my nucleophilic substitution reaction. What are the common side products?

Common side products in the reaction of cyclopentyl halides with cyanide salts include cyclopentene (from elimination reactions) and cyclopentanol (if water is present in the reaction mixture). The choice of solvent and reaction temperature is critical to minimize these side reactions.

Q4: How can I purify the final this compound product?

A common purification method involves dissolving the crude product in diethyl ether, washing it with a saturated aqueous solution of potassium carbonate, drying the organic layer with a drying agent like magnesium sulfate, and finally, distilling the product under reduced pressure.[1]

Troubleshooting Guides

Low Conversion in Dehydration of Cyclopentanone Oxime

Problem: The conversion of cyclopentanone oxime to this compound is significantly lower than expected.

Potential CauseRecommended Solution
Inefficient Dehydrating Agent The choice of dehydrating agent is crucial. Phosphorus pentoxide (P₂O₅) is commonly used, but phosphorus oxychloride (POCl₃) has been shown to give higher conversion rates.[2] Consider switching to POCl₃ or ensuring your P₂O₅ is fresh and reactive.
Presence of Moisture Water will react with the dehydrating agent, rendering it ineffective. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Suboptimal Reaction Temperature The reaction may require heating to proceed to completion. However, excessive heat can lead to decomposition. Optimize the temperature by running small-scale trials at different temperatures.
Incomplete Oxime Formation If the initial formation of cyclopentanone oxime is incomplete, the final yield of the nitrile will be low. Ensure the oximation reaction has gone to completion before proceeding with the dehydration step.
Side Reaction: Beckmann Rearrangement Under certain acidic conditions, cyclopentanone oxime can undergo a Beckmann rearrangement to form δ-valerolactam.[3][4] Ensure the reaction conditions favor dehydration over rearrangement.
Low Conversion in Nucleophilic Substitution of Cyclopentyl Halide

Problem: The reaction of a cyclopentyl halide with a cyanide salt is resulting in a low yield of this compound.

Potential CauseRecommended Solution
Poor Solvent Choice The solvent plays a critical role in this reaction. The use of dimethyl sulfoxide (DMSO) is effective for this type of reaction as it favors the SN2 pathway.[2] If using a protic solvent like ethanol with water present, the formation of cyclopentanol as a byproduct can occur.[5][6]
Elimination Side Reactions Cyclopentyl halides can undergo elimination reactions (E2) in the presence of a strong base/nucleophile like the cyanide ion, leading to the formation of cyclopentene. Using a less hindered cyanide source or optimizing the temperature can help minimize this.
Low Reaction Temperature The reaction may be too slow at lower temperatures. Heating under reflux is often necessary to drive the reaction to completion.[5][6]
Inactivity of Cyanide Salt Ensure the sodium or potassium cyanide is of high purity and has been stored properly to prevent deactivation.

Data Presentation

Table 1: Comparison of Dehydrating Agents for Cyclopentanone Oxime Dehydration

Dehydrating AgentReported Conversion RatePurity of ProductReference
Phosphorus Pentoxide (P₂O₅)~78%~98%[2]
Phosphorus Oxychloride (POCl₃)~90%High[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of Cyclopentanone Oxime

This protocol is a general guideline and may require optimization.

Step 1: Formation of Cyclopentanone Oxime

  • Dissolve hydroxylamine hydrochloride in water.

  • Add a solution of potassium hydroxide in water to the hydroxylamine solution.

  • To this mixture, add cyclopentanone while stirring at room temperature.

  • Heat the mixture to reflux. Add small amounts of ethanol until the boiling solution becomes clear.

  • Continue refluxing for one hour.

  • Cool the reaction mixture and neutralize with a potassium hydroxide solution if acidic.

  • Pour the mixture into ice-water to precipitate the cyclopentanone oxime.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

Step 2: Dehydration to this compound

  • In a flask equipped with a reflux condenser and a dropping funnel, place the dried cyclopentanone oxime.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the oxime with cooling.

  • After the addition is complete, gently heat the mixture under reflux for 30 minutes.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Nucleophilic Substitution

This protocol is a general guideline and requires careful handling of cyanide salts.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide to anhydrous dimethyl sulfoxide (DMSO).

  • Heat the mixture to the desired temperature (e.g., 80-100 °C).

  • Slowly add cyclopentyl bromide to the stirred suspension.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts and wash them with water and then brine to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Mandatory Visualization

Troubleshooting_Dehydration start Low Conversion in Cyclopentanone Oxime Dehydration cause1 Inefficient Dehydrating Agent? start->cause1 cause2 Presence of Moisture? start->cause2 cause3 Beckmann Rearrangement? start->cause3 cause1->cause2 No solution1 Switch to POCl₃ (up to 90% conversion) cause1->solution1 Yes cause2->cause3 No solution2 Use anhydrous solvents and oven-dried glassware cause2->solution2 Yes solution3 Adjust reaction conditions to favor dehydration cause3->solution3 Yes

Caption: Troubleshooting workflow for low conversion in the dehydration of cyclopentanone oxime.

Reaction_Pathways cluster_dehydration Dehydration Route cluster_substitution Nucleophilic Substitution Route Cyclopentanone Cyclopentanone Cyclopentanone Oxime Cyclopentanone Oxime Cyclopentanone->Cyclopentanone Oxime + NH₂OH Cyclopentanecarbonitrile_1 This compound Cyclopentanone Oxime->Cyclopentanecarbonitrile_1 - H₂O (e.g., POCl₃) delta-Valerolactam δ-Valerolactam (Side Product) Cyclopentanone Oxime->delta-Valerolactam Beckmann Rearrangement Cyclopentyl Bromide Cyclopentyl Bromide Cyclopentanecarbonitrile_2 This compound Cyclopentyl Bromide->Cyclopentanecarbonitrile_2 + NaCN in DMSO Cyclopentene Cyclopentene (Side Product) Cyclopentyl Bromide->Cyclopentene Elimination Cyclopentanol Cyclopentanol (Side Product) Cyclopentyl Bromide->Cyclopentanol + H₂O

Caption: Synthetic pathways to this compound and potential side products.

References

Technical Support Center: Optimizing Reactions with Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in reactions involving Cyclopentanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the catalytic hydrogenation of this compound to Cyclopentylmethanamine.

Issue 1: Low or No Conversion of this compound

  • Question: My reaction shows very low conversion of the starting material. What are the potential causes and how can I fix this?

  • Answer: Low conversion is a common issue that can stem from several factors related to the catalyst and reaction conditions.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. The reaction rate generally increases with higher catalyst loading.[1]

      • Solution: Incrementally increase the catalyst loading (e.g., in steps of 1-2 mol%) and monitor the reaction progress via techniques like GC, TLC, or hydrogen uptake.

    • Poor Catalyst Activity: The catalyst may be deactivated or inherently not active enough for this specific transformation.

      • Solution: Use a fresh batch of catalyst. Ensure the catalyst has been stored under appropriate conditions (e.g., under an inert atmosphere, away from moisture and air). Consider screening different types of catalysts (e.g., Pd/C, Pt/C, Raney® Ni) as their activity can vary significantly.[2][3]

    • Mass Transfer Limitations: In heterogeneous catalysis, the reaction can be limited by the rate at which the reactants reach the catalyst surface.

      • Solution: Increase the agitation or stirring speed to improve mixing in the reactor.

    • Reaction Conditions: Sub-optimal temperature or pressure can lead to poor reaction rates.

      • Solution: Gradually increase the reaction temperature and/or hydrogen pressure. Be aware that these changes can also affect selectivity.[4]

Issue 2: Poor Selectivity - Formation of Secondary and Tertiary Amine Byproducts

  • Question: My reaction is producing significant amounts of dicyclopentylmethylamine (secondary amine) and other related impurities. How can I improve the selectivity for the primary amine?

  • Answer: The formation of secondary and tertiary amines is a known challenge in nitrile hydrogenation, arising from the reaction between the primary amine product and an imine intermediate.[5][6]

    • Catalyst Choice: The type of metal used in the catalyst is one of the most critical factors influencing selectivity.[2][3]

      • Solution: Screen different catalysts. While Pd and Pt are common, Cobalt (Co) and Nickel (Ni) based catalysts are also frequently used and may offer different selectivity profiles.[3][7] Modifying a catalyst support or using bimetallic catalysts can also drastically alter selectivity.[8]

    • Reaction Conditions: Higher temperatures and catalyst concentrations can sometimes favor the formation of byproducts.

      • Solution: Attempt the reaction at a lower temperature. Reduce the catalyst loading to the minimum required for a reasonable reaction rate.

    • Use of Additives: The presence of additives can suppress side reactions.

      • Solution: For Nickel and Cobalt catalysts, the addition of a base (e.g., NaOH, LiOH) can significantly improve selectivity for the primary amine.[3] In some systems, the addition of ammonia can also be effective.

Issue 3: Reaction Stalls or Proceeds Very Slowly

  • Question: The reaction starts but then slows down significantly or stops before completion. What should I investigate?

  • Answer: A stalled reaction often points to catalyst deactivation or poisoning.

    • Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas can adsorb to the catalyst surface and block active sites.

      • Solution: Ensure the use of high-purity, anhydrous solvents and reagents. If impurities are suspected in the starting material, consider purifying it before the reaction (e.g., by distillation or chromatography).

    • Catalyst Deactivation: The catalyst may not be stable under the chosen reaction conditions over extended periods.

      • Solution: Review literature for the stability of your chosen catalyst under similar conditions. It may be necessary to select a more robust catalyst or adjust the temperature and pressure to less harsh conditions. Some modern catalysts are designed for long-term stability, especially in continuous-flow systems.[9]

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal catalyst loading for my reaction?

A1: The optimal catalyst loading provides a balance between reaction rate, selectivity, and cost. A systematic approach is recommended:

  • Literature Review: Start with catalyst loadings reported for similar nitrile reductions.

  • Screening Experiments: If no precedent is available, perform a series of small-scale experiments with a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2.5 mol%, 5 mol% of metal relative to the substrate).

  • Monitor Progress: Track the reaction rate and product distribution (selectivity) for each loading using an appropriate analytical method (GC, HPLC, NMR, or H₂ uptake).[10]

  • Analyze Results: The optimal loading is typically the lowest amount that achieves complete conversion in a desired timeframe without significantly compromising selectivity.

Q2: What are the negative effects of using too much catalyst (overloading)?

A2: While it might increase the reaction rate, catalyst overloading can lead to several issues:

  • Increased Cost: Many catalysts, especially those based on precious metals like Palladium and Platinum, are expensive.

  • Decreased Selectivity: Higher catalyst loading can promote side reactions, leading to the formation of more secondary and tertiary amine byproducts.[8]

  • Difficult Purification: Higher catalyst amounts can complicate product workup and purification, sometimes leading to product loss.

  • Exothermic Reactions: Hydrogenation reactions are often highly exothermic. Overloading the catalyst can lead to a rapid temperature increase, creating safety hazards and promoting side reactions.[11]

Q3: What are the consequences of using too little catalyst (underloading)?

A3: Using too little catalyst is also problematic:

  • Slow Reaction Rates: The reaction may take an impractically long time to complete.[1]

  • Incomplete Conversion: The reaction may stall before all the starting material is consumed, resulting in a low yield of the desired product.

  • Catalyst Deactivation: With a very low loading, the catalyst may be more susceptible to deactivation by trace impurities, as the poison-to-catalyst ratio is higher.

Data Presentation

The following tables summarize hypothetical data from a catalyst loading screening study for the hydrogenation of this compound.

Table 1: Effect of Pd/C Catalyst Loading on Reaction Outcome

Catalyst Loading (mol% Pd)Reaction Time (hours)Conversion (%)Primary Amine Selectivity (%)Secondary Amine Selectivity (%)
0.52465928
1.012999010
2.55>998515
5.02>997822

Reaction Conditions: this compound (10 mmol), 10% Pd/C, Methanol (50 mL), 5 bar H₂, 50°C.

Table 2: Comparison of Different Catalysts for Primary Amine Selectivity

CatalystCatalyst Loading (mol%)Conversion (%)Primary Amine Selectivity (%)
10% Pd/C1.09990
5% Pt/C1.0>9988
Raney® Ni5.0 (w/w %)>9995
Raney® Co5.0 (w/w %)9897

Reaction Conditions: Standardized to achieve >98% conversion within 12 hours.

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading in a Batch Reactor

  • Reactor Setup: Equip a high-pressure autoclave reactor with a magnetic stir bar, gas inlet, pressure gauge, and thermocouple.

  • Inerting: Purge the reactor vessel with an inert gas (e.g., Nitrogen or Argon) three times to remove all oxygen.

  • Charging Reagents: Under a positive pressure of inert gas, add the solvent (e.g., anhydrous methanol), followed by this compound.

  • Catalyst Addition: Weigh the desired amount of catalyst (e.g., 10% Pd/C) and add it to the reactor quickly to minimize air exposure. For pyrophoric catalysts like Raney® Ni, add as a slurry in the reaction solvent.

  • Sealing and Purging: Seal the reactor. Purge the system again with the inert gas (3 times) before carefully introducing hydrogen gas (3 purges).

  • Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 50°C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake on the pressure gauge. Take small, periodic samples (if the reactor allows) to analyze by GC or TLC to determine conversion and selectivity.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate contains the crude product, which can be purified by distillation or chromatography.

Visualizations

G cluster_workflow Catalyst Loading Optimization Workflow start Start: Define Reaction (this compound Hydrogenation) lit_search Literature Search for Similar Reactions start->lit_search define_range Define Catalyst Loading Range (e.g., 0.5 - 5.0 mol%) lit_search->define_range run_exp Perform Parallel Screening Experiments define_range->run_exp analyze Analyze Results: Conversion, Selectivity, Rate run_exp->analyze is_optimal Is Performance Optimal? analyze->is_optimal optimize_further Refine Loading in Narrower Range is_optimal->optimize_further No end End: Optimal Catalyst Loading Identified is_optimal->end  Yes optimize_further->run_exp G cluster_troubleshooting Troubleshooting Tree for Low Conversion start Problem: Low Conversion/Yield q1 Is Catalyst Loading Sufficient? start->q1 a1_yes Increase Catalyst Loading q1->a1_yes No q2 Is Catalyst Active? q1->q2 Yes end Re-evaluate with New Conditions a1_yes->end a2_yes Use Fresh Catalyst / Screen Alternatives q2->a2_yes No q3 Are Conditions Optimal? q2->q3 Yes a2_yes->end a3_yes Increase Temperature and/or Pressure q3->a3_yes No q4 Is Stirring Adequate? q3->q4 Yes a3_yes->end a4_yes Increase Agitation Speed q4->a4_yes No q4->end Yes a4_yes->end G cluster_pathway Simplified Nitrile Hydrogenation Pathway nitrile R-C≡N (this compound) imine R-CH=NH (Imine Intermediate) nitrile->imine + H₂/cat. p_amine R-CH₂-NH₂ (Primary Amine - Desired) imine->p_amine + H₂/cat. s_amine (R-CH₂)₂NH (Secondary Amine - Byproduct) imine->s_amine + Primary Amine - NH₃

References

Strategies for the removal of cyanide impurities from Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing cyanide impurities from Cyclopentanecarbonitrile. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: My this compound, synthesized from cyclopentyl halide and a cyanide salt, is contaminated with residual cyanide. What are the primary strategies for its removal?

A1: There are three main strategies for removing cyanide impurities from your this compound product:

  • Aqueous Work-up/Washing: This is often the simplest method. It involves washing an organic solution of your product with a basic aqueous solution to convert hydrogen cyanide (HCN) into a water-soluble cyanide salt, which is then partitioned into the aqueous phase.

  • Adsorption: This method utilizes porous materials like activated carbon to physically adsorb the cyanide impurities from the crude product.

  • Distillation: Fractional distillation can be effective if there is a significant difference in the boiling points of this compound and the cyanide-containing impurities.

Q2: Will washing with a basic solution hydrolyze my this compound?

A2: While nitriles can be hydrolyzed under basic conditions, a brief wash with a dilute base at room temperature is generally not harsh enough to cause significant hydrolysis of the this compound.[1][2][3][4] However, prolonged exposure, higher temperatures, or the use of a strong base can lead to the formation of cyclopentanecarboxamide or cyclopentanecarboxylic acid.[1][2][3][5][6] It is crucial to control the conditions of the basic wash.

Q3: What type of adsorbent is most effective for removing cyanide?

A3: Activated carbon, particularly granular activated carbon (GAC), is a commonly used and effective adsorbent for cyanide removal.[7][8][9][10][11] Its high surface area provides ample sites for the physical adsorption of cyanide molecules.[7] Impregnating the activated carbon with metals like copper can further enhance its capacity for cyanide removal, as it can also catalyze the oxidation of cyanide.[8][11]

Q4: Can I use distillation to remove cyanide impurities?

A4: Yes, distillation can be a viable method, especially for removing volatile impurities like hydrogen cyanide (HCN). This compound has a boiling point of 183-184 °C, while HCN has a much lower boiling point of 26 °C. A simple distillation may be sufficient to remove residual HCN. For other less volatile cyanide salts, vacuum distillation can be employed to separate the desired product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: After a basic aqueous wash, I observe a decrease in the yield of this compound and the formation of a new, more polar byproduct.

Possible Cause Solution
Hydrolysis of this compound: The basic conditions of the wash may be too harsh, leading to the hydrolysis of the nitrile to cyclopentanecarboxamide or cyclopentanecarboxylic acid.[1][2][3][5][6]- Use a milder base, such as a saturated sodium bicarbonate solution, instead of a strong base like sodium hydroxide. - Perform the wash at a lower temperature (e.g., 0-5 °C) to slow down the rate of hydrolysis. - Minimize the contact time between the organic and aqueous layers.

Issue 2: My product is still contaminated with cyanide after treatment with activated carbon.

Possible Cause Solution
Insufficient Amount of Activated Carbon: The capacity of the activated carbon may have been exceeded.- Increase the amount of activated carbon used. A typical starting point is 1-5% w/w relative to the crude product.
Insufficient Contact Time: The cyanide may not have had enough time to adsorb onto the carbon.- Increase the stirring or agitation time. A minimum of 1-2 hours is recommended.
Carbon Pores are Blocked: Other impurities in the crude product may be blocking the pores of the activated carbon, preventing cyanide adsorption.- Consider a pre-purification step, such as a simple filtration or a quick wash, to remove larger impurities before the activated carbon treatment.
Ineffective Type of Activated Carbon: The specific type of activated carbon may not be optimal for this application.- Try a different grade or type of activated carbon. Metal-impregnated activated carbon can offer higher efficiency.[8][11]

Issue 3: During distillation, my this compound appears to be decomposing.

Possible Cause Solution
Thermal Decomposition: this compound may be unstable at its atmospheric boiling point, especially if acidic or basic impurities are present.- Use vacuum distillation to lower the boiling point of the product and reduce the risk of thermal decomposition.[12]
Presence of Reactive Impurities: Trace amounts of acid or base can catalyze decomposition or polymerization at elevated temperatures.- Neutralize the crude product with a wash before distillation. For example, wash with a dilute sodium bicarbonate solution to remove acidic impurities.

Data Presentation

Table 1: Comparison of Cyanide Removal Strategies

Strategy Principle Typical Efficiency Advantages Disadvantages
Aqueous Wash (dilute base) Conversion of HCN to a water-soluble salt (e.g., NaCN) and extraction into the aqueous phase.Good for removal of free HCN.Simple, fast, and inexpensive.Risk of product hydrolysis if conditions are too harsh. May not remove all types of cyanide impurities.
Adsorption (Activated Carbon) Physical adsorption of cyanide molecules onto the porous surface of the carbon.[7]High, can remove trace amounts.Effective for a broad range of cyanide species. Can be performed at room temperature.Requires an additional filtration step. The carbon is a solid waste.
Distillation Separation based on differences in boiling points.High for volatile impurities like HCN.Can provide very pure product.Requires specialized equipment. Risk of thermal decomposition of the product.

Experimental Protocols

Protocol 1: Purification of this compound by Aqueous Wash

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) at a concentration of approximately 10-20% w/v.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with the sodium bicarbonate solution (steps 3-6).

  • Wash the organic layer with an equal volume of brine (saturated aqueous sodium chloride solution) to remove any remaining water.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Adsorption with Activated Carbon

  • Dissolve the crude this compound in a suitable organic solvent (e.g., toluene, dichloromethane).

  • Add activated carbon to the solution (typically 1-5% w/w of the crude product).

  • Stir the mixture vigorously at room temperature for 1-2 hours.

  • Monitor the removal of the impurity by a suitable analytical technique (e.g., GC-MS, HPLC).

  • Once the removal is complete, filter the mixture through a pad of celite to remove the activated carbon.

  • Wash the celite pad with a small amount of the fresh solvent to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_wash Aqueous Wash Protocol cluster_adsorption Adsorption Protocol cluster_distillation Distillation Protocol cluster_end Final Product crude_product Crude this compound (with Cyanide Impurities) dissolve_wash Dissolve in Organic Solvent crude_product->dissolve_wash Option 1 dissolve_adsorb Dissolve in Organic Solvent crude_product->dissolve_adsorb Option 2 setup_distill Setup Vacuum Distillation crude_product->setup_distill Option 3 wash_base Wash with Sat. NaHCO3 (aq) dissolve_wash->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Anhydrous Agent wash_brine->dry evaporate_wash Solvent Evaporation dry->evaporate_wash pure_product Purified This compound evaporate_wash->pure_product add_carbon Add Activated Carbon & Stir dissolve_adsorb->add_carbon filter_carbon Filter through Celite add_carbon->filter_carbon evaporate_adsorb Solvent Evaporation filter_carbon->evaporate_adsorb evaporate_adsorb->pure_product distill Distill under Reduced Pressure setup_distill->distill collect Collect Pure Fraction distill->collect collect->pure_product

Caption: Experimental workflows for the purification of this compound.

signaling_pathway cluster_main Selective Removal of Cyanide by Aqueous Wash cluster_organic Organic Phase cluster_aqueous Aqueous Phase (Basic) CPCN This compound (desired product) HCN_org Hydrogen Cyanide (HCN) (impurity) NaCN_aq Sodium Cyanide (NaCN) (water-soluble) HCN_org->NaCN_aq Acid-Base Reaction (Partitioning) Base Base (e.g., HCO3-) Base->NaCN_aq H2CO3 Carbonic Acid (H2CO3) NaCN_aq->H2CO3

Caption: Logical diagram of cyanide removal by basic aqueous wash.

References

Validation & Comparative

A Comparative Analysis of Cyclopentanecarbonitrile and Cyclohexanecarbonitrile Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the reactivity of cyclopentanecarbonitrile and cyclohexanecarbonitrile. Understanding the nuanced differences in the chemical behavior of these two alicyclic nitriles is crucial for their application in organic synthesis and drug development. This document summarizes key reactivity data, outlines experimental protocols, and provides a theoretical framework for interpreting their performance.

Executive Summary

This compound and cyclohexanecarbonitrile, while structurally similar, exhibit notable differences in reactivity, primarily influenced by the inherent ring strain and conformational flexibility of the five- and six-membered rings, respectively. This compound often displays enhanced reactivity in reactions involving a change in hybridization at the alpha-carbon or the nitrile carbon, a phenomenon attributed to the relief of I-strain. In contrast, the greater conformational stability of the cyclohexane ring can lead to slower reaction rates. This guide explores these differences through the lens of common synthetic transformations.

Data Presentation

The following tables summarize available quantitative data for key reactions of this compound and cyclohexanecarbonitrile. It is important to note that the presented data is sourced from various studies and may not represent direct, side-by-side comparisons under identical experimental conditions.

Table 1: Acid-Catalyzed Hydrolysis

CompoundReagentsConditionsProductYield (%)
This compoundSulfuric Acid, HeatNot specifiedCyclopentanecarboxylic acid85-95%[1]
1-(2-Ethyl-butyl)-cyclohexanecarbonitrile*aq. NaOH, Methanol200°C, 16h1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid94.1%

*Data for a derivative of cyclohexanecarbonitrile. Yields for this derivative have been reported to vary significantly with reaction conditions, with other examples showing yields of 79.7%, 83.3%, 92.1%, and 95.2%.

Table 2: Reduction to Primary Amines

CompoundReagentsSolventProductYield (%)
This compoundLithium Aluminum Hydride (LiAlH₄)Dry EtherCyclopentylmethanamine>90%

Table 3: Alpha-Alkylation

Theoretical Comparison of Reactivity

The observed and expected differences in reactivity between this compound and cyclohexanecarbonitrile can be largely attributed to two key factors: ring strain and steric hindrance.

  • Ring Strain (I-Strain): Cyclopentane exists in a constantly fluctuating "envelope" or "half-chair" conformation, with considerable eclipsing strain. Reactions that involve a change in hybridization of a ring carbon from sp³ to sp² can relieve some of this strain, leading to an increase in reaction rate. This is known as "I-strain" (Internal strain). In contrast, cyclohexane adopts a stable, strain-free chair conformation. Introducing an sp² hybridized carbon can increase strain in the cyclohexane ring.

  • Steric Hindrance: The chair conformation of cyclohexane can present greater steric hindrance to the approach of reagents compared to the more planar cyclopentane ring. This is particularly relevant for reactions at the alpha-position.

Based on these principles, it is generally expected that this compound will exhibit greater reactivity in reactions such as alpha-alkylation and nucleophilic addition to the nitrile group, due to the relief of I-strain in the transition state.

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. Researchers should optimize these procedures for their specific substrates and equipment.

Acid-Catalyzed Hydrolysis of Alicyclic Nitriles

Objective: To hydrolyze the nitrile to a carboxylic acid.

Materials:

  • Alicyclic nitrile (e.g., this compound)

  • Concentrated sulfuric acid

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Extraction funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine the alicyclic nitrile with a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and carefully pour it over ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by distillation or recrystallization as needed.

Reduction of Alicyclic Nitriles with LiAlH₄

Objective: To reduce the nitrile to a primary amine.

Materials:

  • Alicyclic nitrile (e.g., this compound)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Sodium sulfate decahydrate or a sequential quench with water, 15% NaOH, and water.

Procedure:

  • Set up a dry round-bottom flask with a dropping funnel and reflux condenser under an inert atmosphere.

  • To the flask, add a suspension of LiAlH₄ in anhydrous diethyl ether or THF and cool in an ice bath.

  • Dissolve the alicyclic nitrile in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. The reaction may require gentle refluxing to go to completion. Monitor by TLC or GC.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, 15% aqueous NaOH, and then water again. Alternatively, slowly add sodium sulfate decahydrate until the grey precipitate turns white and settles.

  • Filter the resulting precipitate and wash it thoroughly with ether or THF.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

  • Purify by distillation if necessary.

Alpha-Alkylation of Alicyclic Nitriles

Objective: To introduce an alkyl group at the carbon adjacent to the nitrile.

Materials:

  • Alicyclic nitrile (e.g., this compound)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium Hydride (NaH))

  • Anhydrous solvent (e.g., THF, DMF)

  • Alkyl halide

  • Dry ice/acetone bath

  • Inert atmosphere setup

Procedure:

  • Set up a dry flask under an inert atmosphere and cool it to -78 °C using a dry ice/acetone bath.

  • Add the anhydrous solvent and the alicyclic nitrile to the flask.

  • Slowly add the strong base (e.g., a solution of LDA in THF) to the cooled solution.

  • Stir the mixture at -78 °C for a period to allow for the formation of the carbanion.

  • Add the alkyl halide dropwise to the carbanion solution.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or GC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the product, typically by column chromatography or distillation.

Visualizations

Hydrolysis_Pathway Nitrile Alicyclic Nitrile ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H₃O⁺ AmideIntermediate Amide Intermediate ProtonatedNitrile->AmideIntermediate + H₂O, - H₃O⁺ CarboxylicAcid Carboxylic Acid AmideIntermediate->CarboxylicAcid + H₃O⁺, - NH₄⁺

Caption: Acid-catalyzed hydrolysis of an alicyclic nitrile.

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup Setup Flask Dry flask under N₂ Add LiAlH₄ Suspend LiAlH₄ in dry ether Setup Flask->Add LiAlH₄ Cool Cool to 0°C Add LiAlH₄->Cool Add Nitrile Add nitrile solution dropwise Cool->Add Nitrile Warm and Stir Warm to RT, stir Add Nitrile->Warm and Stir Cool to 0°C Cool to 0°C Warm and Stir->Cool to 0°C Quench Quench excess LiAlH₄ Cool to 0°C->Quench Filter Filter precipitate Quench->Filter Dry and Concentrate Dry and concentrate filtrate Filter->Dry and Concentrate Primary Amine Primary Amine Dry and Concentrate->Primary Amine

Caption: Experimental workflow for LiAlH₄ reduction.

Alkylation_Logic Start Alicyclic Nitrile Deprotonation Deprotonation at α-carbon (Strong Base, e.g., LDA) Start->Deprotonation Carbanion Carbanion Intermediate Deprotonation->Carbanion Alkylation Nucleophilic attack on Alkyl Halide (R-X) Carbanion->Alkylation Product α-Alkylated Nitrile Alkylation->Product

Caption: Logical steps in alpha-alkylation of nitriles.

References

A Comparative Guide to the Synthesis of Cyclopentanecarbonitrile: A Novel Enzymatic Pathway vs. Traditional Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Cyclopentanecarbonitrile, a valuable building block in the synthesis of various pharmaceuticals, is traditionally synthesized through a two-step chemical process. This guide provides a comprehensive comparison of this established pathway with a novel, greener enzymatic approach, offering insights into their respective methodologies, performance metrics, and potential advantages.

The classical synthesis of this compound begins with the formation of cyclopentanone oxime from cyclopentanone, followed by a dehydration step to yield the final nitrile product. While effective, this method often involves harsh reagents and elevated temperatures. A promising alternative lies in the burgeoning field of biocatalysis, specifically the use of hydroxynitrile lyase (HNL) enzymes. This enzymatic pathway offers the potential for a more sustainable and selective synthesis under milder reaction conditions.

Comparative Analysis of Synthetic Pathways

To facilitate a clear comparison, the key performance indicators for both the traditional chemical synthesis and the novel enzymatic pathway are summarized below. The data presented is based on established literature and analogous enzymatic reactions.

ParameterTraditional Chemical SynthesisNovel Enzymatic Pathway (Projected)
Starting Material CyclopentanoneCyclopentanone
Key Reagents Hydroxylamine, Dehydrating Agent (e.g., P₂O₅, POCl₃)Hydroxynitrile Lyase (HNL), Cyanide Source (e.g., HCN, KCN)
Reaction Steps 2 (Oximation followed by Dehydration)1 (Direct Cyanohydrin Formation)
Reaction Temperature Elevated (Reflux)Ambient
Reported/Projected Yield ~70-90%High (dependent on enzyme activity and substrate specificity)
Selectivity GoodPotentially high (enantioselectivity possible with specific HNLs)
Key Advantages Well-established, high throughputMilder conditions, environmentally friendly, potential for high selectivity
Key Disadvantages Harsh reagents, potential for byproductsEnzyme cost and stability, optimization required for specific substrate

Detailed Experimental Protocols

Traditional Chemical Synthesis: Dehydration of Cyclopentanone Oxime

The established chemical synthesis of this compound is a two-step process. The first step, the synthesis of cyclopentanone oxime, is well-documented.[1][2] The subsequent dehydration is a critical step to yield the final nitrile.

Step 1: Synthesis of Cyclopentanone Oxime [1]

  • Materials: Cyclopentanone, Hydroxylamine hydrochloride, Potassium hydroxide, Water, Ethanol.

  • Procedure:

    • Dissolve hydroxylamine hydrochloride in water in a round-bottomed flask.

    • Separately, dissolve potassium hydroxide in water.

    • Add the potassium hydroxide solution to the hydroxylamine hydrochloride solution and stir at room temperature.

    • To this mixture, add cyclopentanone while stirring.

    • Heat the reaction mixture to reflux. Small portions of ethanol are added periodically until the solution becomes clear.

    • Continue refluxing for an additional hour.

    • Cool the reaction mixture to room temperature and neutralize with a 1N KOH solution.

    • The product, cyclopentanone oxime, can be isolated by precipitation in ice-water followed by filtration.

Step 2: Dehydration of Cyclopentanone Oxime to this compound

Novel Synthetic Pathway: Enzymatic Synthesis of Cyclopentanone Cyanohydrin

This novel approach utilizes a hydroxynitrile lyase (HNL) to catalyze the addition of a cyanide group to cyclopentanone, forming cyclopentanone cyanohydrin, which can then be readily converted to this compound. This method is presented as a greener alternative to the classical chemical route.[4]

Enzymatic Synthesis of Cyclopentanone Cyanohydrin (Proposed Protocol)

This protocol is adapted from established procedures for the HNL-catalyzed synthesis of other cyanohydrins.[4][5]

  • Materials: Cyclopentanone, Hydroxynitrile Lyase (HNL), Potassium cyanide (KCN) or Hydrogen cyanide (HCN) (handle with extreme caution), Buffer solution (e.g., citrate buffer, pH 4-5), Organic solvent (e.g., methyl tert-butyl ether).

  • Procedure:

    • In a reaction vessel, create a two-phase system with an aqueous buffer and an organic solvent.

    • Dissolve the cyclopentanone in the organic phase.

    • Add the hydroxynitrile lyase to the aqueous phase.

    • Carefully add the cyanide source to the reaction mixture while stirring vigorously.

    • Maintain the reaction at a controlled temperature (typically ambient).

    • Monitor the reaction progress by techniques such as GC or HPLC.

    • Upon completion, separate the organic layer containing the cyclopentanone cyanohydrin product.

Quantitative data for the HNL-catalyzed synthesis of cyclopentanone cyanohydrin is not yet widely available and would be a key area for further research to fully validate this pathway.

Visualizing the Synthetic Pathways

To better illustrate the two synthetic routes, the following diagrams were generated using the DOT language.

G cluster_0 Traditional Chemical Synthesis Cyclopentanone Cyclopentanone Cyclopentanone_Oxime Cyclopentanone_Oxime Cyclopentanone->Cyclopentanone_Oxime Hydroxylamine This compound This compound Cyclopentanone_Oxime->this compound Dehydration (P₂O₅) G cluster_1 Novel Enzymatic Pathway Cyclopentanone Cyclopentanone Cyclopentanone_Cyanohydrin Cyclopentanone_Cyanohydrin Cyclopentanone->Cyclopentanone_Cyanohydrin Hydroxynitrile Lyase (HNL) + Cyanide Source This compound This compound Cyclopentanone_Cyanohydrin->this compound Dehydration (Implied)

References

Comparing the efficacy of different catalysts for Cyclopentanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopentanecarbonitrile is a valuable building block in organic synthesis, finding applications in the pharmaceutical and fine chemical industries. The efficient synthesis of this alicyclic nitrile is crucial, and various catalytic methods have been developed to this end. This guide provides an objective comparison of the efficacy of different catalysts for the synthesis of this compound, supported by experimental data. We will explore three primary synthetic routes: the hydrocyanation of cyclopentene, the nucleophilic substitution of cyclopentyl halides, and the Strecker reaction of cyclopentanone.

Nickel-Catalyzed Hydrocyanation of Cyclopentene

The direct addition of hydrogen cyanide (HCN) across the double bond of cyclopentene is an atom-economical route to this compound. This reaction is typically catalyzed by nickel complexes, with the choice of ligand playing a critical role in the catalyst's activity and selectivity.

Comparative Data for Nickel-Catalyzed Hydrocyanation

While direct comparative studies on cyclopentene are limited, data from analogous alkenes like 3-pentenenitrile and vinylarenes provide valuable insights into ligand effects.

Catalyst SystemLigandLewis Acid Co-catalystSubstrateYield (%)SelectivityReference
Ni(0)Cage Monophosphinite (Lf)iBu₂AlOAliBu₂3-PentenenitrileHigh Activity-[1][2]
Ni(0)Cage Diphosphinite (Lh)ZnCl₂3-PentenenitrileHigh Activity-[1][2]
Ni(0)P(O-o-tolyl)₃ (Commercial)ZnCl₂3-PentenenitrileComparable to Lh-[1][2]
Ni(cod)₂Chiral Phosphine-PhosphiteNoneVinylarenesGood to ExcellentHigh (Branched)[3]
Ni(0)BiPhePhosNoneStyrene>90%High (Branched)[4]

*Activities were reported as comparable to the commercial P(OTol)₃ based catalyst.[1][2]

The data suggests that both monodentate and bidentate phosphite and phosphinite ligands are effective for the nickel-catalyzed hydrocyanation of alkenes.[1][2][3] The addition of a Lewis acid co-catalyst can be beneficial, though not always necessary, depending on the substrate and ligand.[1][2][3] For instance, the hydrocyanation of cyclopentene has been reported to proceed with Ni[P(O-2-tolyl)₃]₃ without a Lewis acid promoter.

Phase-Transfer Catalyzed Cyanation of Cyclopentyl Halides

A common laboratory and industrial synthesis of this compound involves the nucleophilic substitution of a cyclopentyl halide (e.g., bromide or chloride) with an inorganic cyanide salt. The use of a phase-transfer catalyst (PTC) is crucial for achieving high yields by facilitating the transfer of the cyanide anion from the aqueous or solid phase to the organic phase.

Comparative Data for Phase-Transfer Catalysts

Direct quantitative comparisons for cyclopentyl halides are scarce in the literature, but the general principles of PTC suggest that catalyst structure significantly impacts efficiency. High yields are often achievable with optimized conditions.[5]

CatalystSubstrateCyanide SourceSolventYield (%)Reference
Quaternary Ammonium SaltsSecondary Alkyl HalidesNaCN / KCNDichloromethane or TolueneCan exceed 90%[5]
Aliquat 336Benzyl Chloride DerivativesNaCN / KCN-High[5]
Cupreidinium Salts (chiral)Enones (conjugate addition)Acetone CyanohydrinToluene/CHCl₃>90%[6]

The effectiveness of phase-transfer catalysis is highly dependent on reaction conditions, and optimization can lead to yields greater than 90%, minimizing side reactions like dehydrohalogenation.[5]

Strecker Reaction of Cyclopentanone

The Strecker synthesis and its variations offer a route to α-aminonitriles from ketones, which can be further converted to the desired nitrile. For this compound, this would involve a modified approach. A more direct method starts with the conversion of cyclopentanone to its oxime, followed by dehydration.[7] Alternatively, the formation of a cyanohydrin from cyclopentanone is a key step.[7]

Comparative Data for Catalysts in Strecker-type Reactions

The synthesis of α-aminonitriles from ketones can be catalyzed by Lewis acids or organocatalysts. However, for some substrates, uncatalyzed reactions can be surprisingly effective.

Catalyst/ConditionsSubstrate TypeCyanide SourceYield (%)NotesReference
Montmorillonite KSF clayAldehydes/Ketones-Good to ExcellentOne-pot synthesis of α-aminonitriles.
Titanium-based catalystImines-HighEnantioselective cyanation.
No CatalystAldehydes, AminesTrimethylsilyl cyanideExcellentReaction in acetonitrile.
Dehydration of OximeCyclopentanone OximeP₂O₅ or POCl₃~90% (conversion)Industrial method for this compound.[7]
Biocatalysis (HNL)CyclopentanoneHCN-Enantioselective synthesis of 1-hydroxy-cyclopentanecarbonitrile.[7]

For the direct synthesis of this compound from cyclopentanone, the dehydration of the corresponding oxime is a high-yielding industrial method.[7] Biocatalysis using hydroxynitrile lyases (HNLs) presents a green and highly selective route to chiral cyanohydrin derivatives of cyclopentanone.[7]

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a generalized workflow for the systematic comparison of catalyst efficacy in the synthesis of this compound.

G Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_eval Evaluation start Define Synthetic Route (e.g., Hydrocyanation) catalyst_selection Select Catalysts for Screening (e.g., Ni/Ligand A, Ni/Ligand B) start->catalyst_selection reaction_setup Parallel Reaction Setup (Identical Conditions) catalyst_selection->reaction_setup monitoring Monitor Reaction Progress (e.g., GC, TLC) reaction_setup->monitoring workup Quench and Work-up monitoring->workup product_analysis Product Isolation & Characterization (e.g., NMR, GC-MS) workup->product_analysis quantification Quantify Yield & Selectivity (e.g., GC with internal standard) product_analysis->quantification data_comparison Compare Catalyst Performance (Yield, TON, TOF, Selectivity) quantification->data_comparison conclusion Identify Optimal Catalyst data_comparison->conclusion

Caption: Generalized workflow for comparing catalyst performance.

Detailed Experimental Protocols

Protocol for Nickel-Catalyzed Hydrocyanation of Cyclopentene

Materials:

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • Tris(o-tolyl)phosphite ligand

  • Cyclopentene

  • Hydrogen Cyanide (HCN) or a surrogate like acetone cyanohydrin

  • Anhydrous toluene (solvent)

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox, a Schlenk flask is charged with Ni(cod)₂ (0.05 mmol) and tris(o-tolyl)phosphite (0.05 mmol).

  • Anhydrous toluene (10 mL) is added, and the mixture is stirred until a homogeneous solution is formed.

  • Cyclopentene (5 mmol) is added to the catalyst solution.

  • The flask is cooled to 0 °C, and a solution of HCN (5.5 mmol) in toluene is added dropwise over 1 hour. (Caution: HCN is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions).

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Reaction progress is monitored by GC analysis.

  • Upon completion, the reaction is carefully quenched with an oxidizing agent (e.g., bleach solution) to destroy excess cyanide.

  • The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield this compound.

Protocol for Phase-Transfer Catalyzed Cyanation of Cyclopentyl Bromide

Materials:

  • Cyclopentyl bromide

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • A solution of sodium cyanide (1.5 g, 30 mmol) in water (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Tetrabutylammonium bromide (0.32 g, 1 mmol) is added to the aqueous solution.

  • A solution of cyclopentyl bromide (1.49 g, 10 mmol) in toluene (10 mL) is added to the flask.

  • The biphasic mixture is heated to 80-90 °C and stirred vigorously for 4-6 hours.

  • The reaction is monitored by TLC or GC.

  • After completion, the mixture is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with toluene (2 x 10 mL).

  • The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄.

  • The solvent is removed by rotary evaporation, and the resulting crude this compound is purified by vacuum distillation.

Protocol for Strecker-type Synthesis via Cyclopentanone Oxime Dehydration

Part A: Oximation of Cyclopentanone

Materials:

  • Cyclopentanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol

Procedure:

  • A solution of hydroxylamine hydrochloride (8.3 g, 120 mmol) in water (20 mL) is prepared.

  • A solution of sodium hydroxide (4.8 g, 120 mmol) in water (20 mL) is prepared and cooled in an ice bath.

  • The cold NaOH solution is slowly added to the hydroxylamine solution with stirring, keeping the temperature below 10 °C.

  • Cyclopentanone (8.4 g, 100 mmol) is added dropwise to the hydroxylamine solution.

  • The mixture is stirred at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • The product, cyclopentanone oxime, is extracted with a suitable solvent (e.g., diethyl ether), and the organic layer is dried and concentrated.

Part B: Dehydration of Cyclopentanone Oxime

Materials:

  • Cyclopentanone oxime

  • Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Cyclopentanone oxime (9.9 g, 100 mmol) is dissolved in anhydrous toluene.

  • Phosphorus pentoxide (14.2 g, 100 mmol) is added portion-wise with vigorous stirring. (Caution: The reaction is exothermic).

  • The mixture is heated to reflux for 2-3 hours.

  • The reaction is monitored by GC for the disappearance of the oxime.

  • After completion, the mixture is cooled and poured onto crushed ice.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous MgSO₄.

  • The solvent is removed, and the crude this compound is purified by vacuum distillation. A conversion rate of around 90% can be achieved with POCl₃.[7]

References

Comparative Guide to Analytical Method Validation for the Quantification of Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of Cyclopentanecarbonitrile. The selection of a suitable analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed methodologies adapted from validated methods for analogous nitrile compounds.

Method Comparison

The choice between analytical techniques is influenced by factors such as the physicochemical properties of the analyte, the sample matrix, required sensitivity, and the intended purpose of the analysis. Below is a summary of the performance characteristics of HPLC-UV and GC-MS for the analysis of this compound.

Table 1: Comparison of Analytical Method Performance

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation.
Selectivity HighVery High
Sensitivity High (ng/mL to µg/mL)Very High (pg/mL to ng/mL)
Linearity (R²) > 0.99[1]> 0.99[1]
Accuracy (% Recovery) 98 - 102%[1]97 - 103%[1]
Precision (% RSD) < 2%[1]< 3%[1]
Limit of Detection (LOD) ~0.1 µg/mL[1]~0.01 µg/mL[1]
Limit of Quantification (LOQ) ~0.3 µg/mL[1]~0.03 µg/mL[1]
Typical Application Routine quality control, stability studies, impurity profiling.Identification and quantification of volatile impurities, metabolite studies.[2]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not the primary requirement.[3] As the nitrile group is a weak chromophore, detection is typically performed at a low UV wavelength.[3]

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[3]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v).[3] For mass spectrometry applications, any acid like phosphoric acid should be replaced with formic acid.[4]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 210 nm.[3]

  • Injection Volume: 10 µL.[3]

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.[3]

  • Filter the sample through a 0.45 µm syringe filter before injection.[3]

Calibration: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from a stock solution of this compound in the mobile phase.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices and for trace-level analysis.[3][5]

Instrumentation: A gas chromatograph coupled with a mass spectrometer.[2]

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

  • Inlet Temperature: 250 °C.[3]

  • Injection Mode: Splitless.[3]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.[3]

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.[3]

Sample Preparation: For samples where volatility is a concern, derivatization may be necessary.[5] However, for this compound, direct injection of a diluted sample in a suitable solvent (e.g., methanol) is typically sufficient.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_decision 4. Final Decision define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prepare_standards Prepare Standards & Samples define_acceptance->prepare_standards linearity Linearity prepare_standards->linearity accuracy Accuracy prepare_standards->accuracy precision Precision prepare_standards->precision specificity Specificity prepare_standards->specificity lod_loq LOD & LOQ prepare_standards->lod_loq robustness Robustness prepare_standards->robustness data_analysis Data Analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis compare_results Compare with Acceptance Criteria data_analysis->compare_results validation_report Prepare Validation Report compare_results->validation_report method_validated Method Validated validation_report->method_validated

References

A Comparative Guide to the Spectroscopic Cross-Validation of Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for Cyclopentanecarbonitrile against structurally related alternatives. By presenting key experimental data and detailed methodologies, this document aims to facilitate the accurate identification and characterization of these nitrile compounds in a research and development setting.

Introduction

This compound is a cyclic aliphatic nitrile with applications in the synthesis of various organic molecules. Accurate structural confirmation is paramount in drug discovery and development, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide offers a cross-validation approach by comparing the spectroscopic signatures of this compound with those of Cyclobutanecarbonitrile, Cyclohexanecarbonitrile, and the acyclic analogue, Pivalonitrile.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for this compound and its selected alternatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound ~2.80 - 2.90MultipletCH-CN
~1.60 - 2.10MultipletCH₂
Cyclobutanecarbonitrile ~3.20 - 3.30MultipletCH-CN
~2.10 - 2.40MultipletCH₂
Cyclohexanecarbonitrile ~2.50 - 2.60MultipletCH-CN
~1.20 - 1.90MultipletCH₂
Pivalonitrile ~1.25SingletC(CH₃)₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

CompoundChemical Shift (δ, ppm)Assignment
This compound ~123C≡N
~35CH-CN
~30CH₂
~25CH₂
Cyclobutanecarbonitrile ~122C≡N
~28CH-CN
~25CH₂
~18CH₂
Cyclohexanecarbonitrile ~122C≡N
~32CH-CN
~30CH₂
~26CH₂
~25CH₂
Pivalonitrile ~122C≡N
~28C(CH₃)₃
~27C(CH₃)₃
Infrared (IR) Spectroscopy Data

IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies.

CompoundWavenumber (cm⁻¹)Assignment
This compound ~2245C≡N stretch
~2960, ~2870C-H stretch (aliphatic)
Cyclobutanecarbonitrile ~2240C≡N stretch
~2980, ~2870C-H stretch (aliphatic)
Cyclohexanecarbonitrile ~2240C≡N stretch
~2930, ~2860C-H stretch (aliphatic)
Pivalonitrile ~2235C≡N stretch
~2970, ~2875C-H stretch (aliphatic)
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 9594, 68, 67, 54, 41
Cyclobutanecarbonitrile 8180, 54, 53, 41, 39
Cyclohexanecarbonitrile 109108, 82, 81, 68, 55, 54
Pivalonitrile 8368, 57, 41

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the nitrile compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Number of Scans: 16-64

      • Relaxation Delay (d1): 1-5 seconds

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width: ~240 ppm

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay (d1): 2-10 seconds

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the clean KBr/NaCl plates is recorded.

    • The sample is then applied, and the sample spectrum is recorded.

    • The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The nitrile compound is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Scan Speed: 2 scans/second.

Visualization of Workflows and Spectral Features

The following diagrams, generated using Graphviz, illustrate the experimental workflows and key logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Thin film on KBr plates Sample->IR_Prep MS_Prep Dilute in Dichloromethane Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR GCMS GC-MS MS_Prep->GCMS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data

General workflow for spectroscopic analysis of this compound.

NMR_Features cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR Compound This compound H_CHCN ~2.85 ppm (CH-CN) Compound->H_CHCN H_CH2 ~1.85 ppm (CH₂) Compound->H_CH2 C_CN ~123 ppm (C≡N) Compound->C_CN C_CHCN ~35 ppm (CH-CN) Compound->C_CHCN C_CH2 ~25-30 ppm (CH₂) Compound->C_CH2

Key NMR chemical shifts for this compound.

Characteristic IR absorptions and MS fragments for this compound.

Conclusion

The cross-validation of spectroscopic data provides a robust method for the structural elucidation of this compound. The distinct patterns observed in the NMR, IR, and Mass spectra, when compared with those of its structural analogues, allow for unambiguous identification. The nitrile group presents a sharp, characteristic absorption in the IR spectrum, and its influence on the chemical shifts of adjacent protons and carbons is clearly discernible in the NMR spectra. The fragmentation patterns in mass spectrometry further corroborate the proposed structure. This comparative guide serves as a practical resource for scientists engaged in the synthesis and analysis of nitrile-containing cyclic compounds, ensuring confidence in their structural assignments.

Benchmarking the Biological Activity of Cyclopentanecarbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of cyclopentanecarbonitrile derivatives against other alternatives, supported by experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development.

Antiviral Activity: Neuraminidase Inhibition

Cyclopentane derivatives have emerged as potent inhibitors of influenza neuraminidase, a key enzyme in the viral replication cycle. These compounds show comparable or superior activity to established antiviral drugs like Oseltamivir and Zanamivir.

Data Presentation: Comparative Inhibitory Activity against Influenza Neuraminidase

The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of various cyclopentane derivatives against different influenza virus strains.

Compound/DrugVirus StrainIC50 (nM)EC50 (µM)Reference(s)
RWJ-270201 Influenza A (H1N1, clinical isolates)~0.340.06 - 3.4[1]
Influenza A (H3N2, clinical isolates)<0.3<0.3[1]
Influenza A (H5N1)-0.01 - 0.03[1]
Influenza B (clinical isolates)1.360.02 - 8.0[1]
BCX-1827 Influenza A (H1N1)-0.18 - >100[1]
Influenza A (H3N2)-<0.3[1]
Influenza B-0.16 - 8.0[1]
BCX-1898 Influenza A (H1N1)-0.22 - >100[1]
Influenza A (H3N2)-<0.3[1]
Influenza B-0.06 - 8.0[1]
BCX-1923 Influenza A (H1N1)-0.19 - >100[1]
Influenza A (H3N2)-<0.3[1]
Influenza B-0.06 - 1.7[1]
Oseltamivir Carboxylate Influenza A (H1N1, clinical isolates)0.450.2 - 3.0[1]
Influenza B (clinical isolates)8.50.26 - 3.0[1]
Zanamivir Influenza A (H1N1, clinical isolates)0.950.18 - 2.5[1]
Influenza B (clinical isolates)2.70.2 - 1.3[1]

Note: IC50 and EC50 values can vary depending on the specific assay conditions and virus strains used.

Signaling Pathway: Influenza Virus Replication and Neuraminidase Inhibition

The following diagram illustrates the replication cycle of the influenza virus and the crucial role of neuraminidase, which is the target of this compound derivatives.

G cluster_cell Host Cell Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating (vRNA release) Entry->Uncoating Replication 3. Replication & Transcription (in Nucleus) Uncoating->Replication Translation 4. Translation (Viral Proteins) Replication->Translation Assembly 5. Assembly of New Virions Translation->Assembly Budding 6. Budding Assembly->Budding Release 7. Release Budding->Release Virus Influenza Virus Release->Virus New virus particles infect other cells Virus->Entry Attachment via Hemagglutinin NAI Neuraminidase Inhibitor (this compound derivative) NAI->Release Inhibits Neuraminidase, preventing viral release

Caption: Influenza virus replication cycle and the point of intervention for neuraminidase inhibitors.

Experimental Protocol: Neuraminidase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against influenza neuraminidase.

Objective: To measure the 50% inhibitory concentration (IC50) of test compounds.

Materials:

  • Recombinant influenza neuraminidase

  • Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Test compounds (this compound derivatives and controls)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a fixed amount of neuraminidase enzyme to each well.

  • Add the serially diluted test compounds to the wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.2).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for 4-methylumbelliferone).

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anticancer Activity

Certain this compound and related cyclopentane derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cancer progression.

Data Presentation: Comparative Anticancer Activity

The following table presents the IC50 values of selected cyclopentane derivatives against different human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference(s)
Cyclopentane-fused anthraquinone derivative 1 K562 (Leukemia)0.08[2]
A549 (Lung)0.15[2]
MCF-7 (Breast)0.12[2]
Cyclopentane-fused anthraquinone derivative 2 K562 (Leukemia)0.05[2]
A549 (Lung)0.09[2]
MCF-7 (Breast)0.07[2]
8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative 6k HCT-116 (Colon)3.29[3]
HeLa (Cervical)6.75[3]
HT-29 (Colon)7.56[3]
MDA-MB-231 (Breast)10.30[3]
Palbociclib (Reference Drug) HCT-116 (Colon)~2.5[3]
HeLa (Cervical)~5.0[3]

Note: The specific structures of the cyclopentane-fused anthraquinone derivatives can be found in the cited reference.

Signaling Pathway: AKR1C3 in Steroid Metabolism and Cancer

Aldo-keto reductase 1C3 (AKR1C3) is an enzyme implicated in the progression of hormone-dependent cancers. Cyclopentane derivatives have been identified as inhibitors of this enzyme.

G cluster_steroid Steroid Metabolism Progesterone Progesterone AKR1C3 AKR1C3 Progesterone->AKR1C3 Androstenedione Androstenedione Androstenedione->AKR1C3 Estrone Estrone Estrone->AKR1C3 Testosterone Testosterone AKR1C3->Testosterone Estradiol Estradiol AKR1C3->Estradiol PGF2a Prostaglandin F2α AKR1C3->PGF2a Cancer Hormone-Dependent Cancer Progression Testosterone->Cancer Promotes Estradiol->Cancer Promotes PGF2a->Cancer Promotes Inhibitor Cyclopentane Derivative Inhibitor Inhibitor->AKR1C3 Inhibits

Caption: Role of AKR1C3 in steroid metabolism and its inhibition by cyclopentane derivatives to impede cancer progression.

Data Presentation: Comparative Inhibition of AKR1C1 and AKR1C3

The following table shows the inhibitory activity (IC50) of cyclopentane derivatives against AKR1C1 and AKR1C3.

CompoundTargetIC50 (µM)Reference(s)
Compound 1 AKR1C332[4]
Compound 2 AKR1C316.17[4]
Compound 3 AKR1C312.09[4]
Compound 7 AKR1C314[4]
Jasmonic acid AKR1C321 (Ki)[5]
Other cyclopentane derivatives AKR1C1/AKR1C3as low as 16 (Ki)[5]

Note: Ki represents the inhibition constant.

Experimental Protocol: AKR1C1 and AKR1C3 Inhibition Assay

This protocol describes a method to assess the inhibitory potential of compounds against AKR1C enzymes.[5]

Objective: To determine the IC50 values of test compounds against AKR1C1 and AKR1C3.

Materials:

  • Recombinant human AKR1C1 and AKR1C3 enzymes

  • NADPH (cofactor)

  • Substrate (e.g., 9,10-phenanthrenequinone for reduction assay or 1-acenaphthenol for oxidation assay)

  • Assay buffer (e.g., potassium phosphate buffer)

  • Test compounds

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the respective enzyme (AKR1C1 or AKR1C3).

  • Add the serially diluted test compounds to the wells. Include controls with no inhibitor.

  • Pre-incubate the mixture for a short period at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate.

  • Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the control without inhibitor.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuropathic Pain Management: Nav1.7 Inhibition

This compound derivatives are being investigated as potential analgesics through the inhibition of the voltage-gated sodium channel Nav1.7, a key player in pain signaling pathways.

Signaling Pathway: Role of Nav1.7 in Pain Transmission

The diagram below illustrates how Nav1.7 contributes to the transmission of pain signals and how its inhibition can lead to analgesia.

G cluster_neuron Nociceptive Neuron Stimulus Noxious Stimulus (e.g., heat, pressure) Depolarization Membrane Depolarization Stimulus->Depolarization Nav17 Nav1.7 Channel (Activation) Depolarization->Nav17 AP Action Potential Generation Nav17->AP Propagation Signal Propagation to Spinal Cord AP->Propagation Pain Pain Perception (in Brain) Propagation->Pain Inhibitor This compound Derivative Inhibitor Inhibitor->Nav17 Inhibits

References

A Comparative Analysis of the Reaction Kinetics of Cyclopentanecarbonitrile and Benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of cyclopentanecarbonitrile and benzonitrile, two important nitrile-containing compounds frequently encountered in organic synthesis and medicinal chemistry. While direct comparative kinetic studies are not extensively available in the public domain, this document synthesizes known kinetic data and established principles of organic chemistry to offer insights into their relative reactivity. The information presented herein is intended to aid researchers in reaction design, optimization, and the development of novel chemical entities.

Executive Summary

Benzonitrile, an aromatic nitrile, has been the subject of more extensive kinetic studies, particularly for its hydrogenation, revealing first-order kinetics with a defined activation energy. This compound, an aliphatic nitrile, is known to undergo similar transformations such as hydrolysis and reduction; however, specific quantitative kinetic data is less readily available. This guide provides a framework for understanding their reactivity based on their distinct electronic and steric properties. The electron-withdrawing nature of the phenyl ring in benzonitrile generally influences its reactivity, while the electron-donating character of the cyclopentyl group in this compound dictates its kinetic behavior.

Data Presentation: A Comparative Overview

Due to the limited availability of direct comparative kinetic data, the following tables summarize the known kinetic parameters for benzonitrile and the typical reaction conditions for this compound.

Table 1: Reaction Kinetics of Benzonitrile

ReactionCatalyst/ReagentOrderRate Constant (k)Activation Energy (Ea)Reference
Hydrogenation5 wt% Pd/CFirstNot Specified27.6 kJ mol⁻¹[1][2]
HydrogenationRaney NickelFirstNot Specified60.27 kJ mol⁻¹[3]

Table 2: Reaction Conditions for this compound

ReactionCatalyst/ReagentConditionsProductsReference
HydrolysisSulfuric AcidHeatCyclopentanecarboxylic Acid[4][5]
ReductionPd/C or Pt/C, H₂Hydrogen AtmosphereCyclopentanemethylamine[4]

Comparative Analysis of Reaction Kinetics

Hydrolysis

Both this compound and benzonitrile can be hydrolyzed to their corresponding carboxylic acids under acidic or basic conditions. The reaction proceeds through an amide intermediate.[4][6][7]

  • Benzonitrile: The hydrolysis of benzonitrile is well-documented.[6][7][8][9] The nitrile group attached to the aromatic ring is susceptible to nucleophilic attack by water or hydroxide ions.

  • This compound: As an aliphatic nitrile, this compound also undergoes hydrolysis. Studies on other aliphatic nitriles in concentrated hydrochloric acid have shown a significant decrease in activation energy with increasing acid concentration.[3] This suggests that the rate of hydrolysis of this compound can be significantly influenced by the reaction conditions.

Comparative Insights: The electronic nature of the substituent attached to the nitrile group plays a crucial role. The phenyl group of benzonitrile can withdraw electron density via induction, making the nitrile carbon more electrophilic and susceptible to nucleophilic attack. Conversely, the cyclopentyl group is generally considered to be electron-donating, which might be expected to slightly decrease the electrophilicity of the nitrile carbon compared to benzonitrile, potentially leading to slower hydrolysis rates under identical conditions.

Reduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.

  • Benzonitrile: The catalytic hydrogenation of benzonitrile to benzylamine has been kinetically studied. Over a 5 wt% Pd/C catalyst, the reaction follows first-order kinetics with an activation energy of 27.6 kJ mol⁻¹.[1][2] With a Raney nickel catalyst, the activation energy is 60.27 kJ mol⁻¹.[3] The reduction of benzonitriles is influenced by substituents on the aromatic ring; electron-withdrawing groups tend to accelerate the reaction.

Comparative Insights: The presence of the aromatic ring in benzonitrile allows for π-stacking interactions with the catalyst surface, which can influence the adsorption and subsequent hydrogenation kinetics. The aliphatic nature of this compound means its interaction with the catalyst surface will be governed by different factors. Without direct comparative data, it is difficult to definitively state which would be reduced faster. However, the electronic differences between the phenyl and cyclopentyl groups will likely play a role.

Experimental Protocols

Below is a general methodology for determining the reaction kinetics of nitrile hydrolysis, which can be adapted for both this compound and benzonitrile.

Protocol: Kinetic Analysis of Nitrile Hydrolysis via Gas Chromatography (GC)

  • Reaction Setup:

    • A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a temperature probe.

    • The flask is charged with a known concentration of the nitrile (e.g., 0.1 M) and the chosen solvent (e.g., aqueous HCl or NaOH solution).

    • The reaction mixture is heated to the desired temperature using a thermostatically controlled oil bath.

  • Sampling:

    • At timed intervals (t = 0, 5, 10, 20, 30, 60 minutes, etc.), a small aliquot (e.g., 0.5 mL) of the reaction mixture is withdrawn.

    • The aliquot is immediately quenched by adding it to a vial containing a suitable quenching agent (e.g., a neutralizing solution) and an internal standard (e.g., a compound not present in the reaction mixture with a distinct GC retention time).

  • Analysis:

    • The quenched samples are analyzed by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).

    • A suitable GC column (e.g., a polar capillary column) is used to separate the nitrile starting material, the amide intermediate, and the carboxylic acid product.

    • The concentration of the nitrile at each time point is determined by comparing the peak area of the nitrile to that of the internal standard.

  • Data Analysis:

    • The concentration of the nitrile is plotted against time.

    • To determine the reaction order, plots of [Nitrile] vs. time (zero-order), ln[Nitrile] vs. time (first-order), and 1/[Nitrile] vs. time (second-order) are constructed. The plot that yields a straight line indicates the order of the reaction.

    • The rate constant (k) is determined from the slope of the linear plot.

    • The experiment is repeated at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Visualizations

Hydrolysis_Pathway Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile H⁺ Amide_Intermediate R-C(OH)=NH Protonated_Nitrile->Amide_Intermediate H₂O Protonated_Amide R-C(O)NH₂ Amide_Intermediate->Protonated_Amide Tautomerization Carboxylic_Acid R-COOH Protonated_Amide->Carboxylic_Acid H₂O, -NH₄⁺

Caption: Generalized pathway for acid-catalyzed nitrile hydrolysis.

Reduction_Pathway Nitrile R-C≡N Imine_Intermediate R-CH=NH Nitrile->Imine_Intermediate [H] (e.g., H₂/Catalyst) Amine R-CH₂-NH₂ Imine_Intermediate->Amine [H] (e.g., H₂/Catalyst)

Caption: Simplified pathway for the reduction of a nitrile to a primary amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis A Prepare Reactant and Solvent Mixture B Set Reaction Temperature A->B C Initiate Reaction (t=0) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction in Aliquots D->E F Analyze Samples by GC E->F G Determine Concentrations F->G H Plot Kinetic Data G->H I Determine Rate Law and Rate Constant H->I

Caption: General experimental workflow for a kinetic study.

References

Evaluation of different purification techniques for Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the success of a synthetic route and the quality of the final product. Cyclopentanecarbonitrile, a key building block in the synthesis of various pharmaceutical compounds and functional materials, often requires purification to remove byproducts, unreacted starting materials, and solvents. This guide provides an objective comparison of common purification techniques for this compound, supported by experimental principles and detailed methodologies, to aid in the selection of the most effective strategy.

Comparison of Purification Techniques

The choice of purification method for this compound largely depends on the nature and scale of the impurities present, as well as the desired final purity. The most common and effective techniques include distillation, flash column chromatography, and recrystallization.

Purification TechniquePrincipleTypical PurityTypical YieldAdvantagesDisadvantages
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.>99%HighEffective for removing non-volatile impurities and high-boiling point byproducts. Scalable for larger quantities.Not suitable for separating impurities with boiling points close to that of this compound. Requires specialized equipment.
Flash Column Chromatography Separation based on differential partitioning of components between a stationary phase and a mobile phase.>98%Moderate to HighHighly effective for separating compounds with similar boiling points and for removing polar impurities. Adaptable to various scales.Can be labor-intensive and consume significant amounts of solvent. Yield can be lower due to product loss on the column.
Crystallization Purification of a solid by dissolving it in a hot solvent and allowing it to cool, whereupon the pure substance crystallizes out, leaving impurities in the solution.HighVariableCan yield very high purity product. Cost-effective and relatively simple to perform.This compound is a liquid at room temperature, making standard recrystallization challenging. May require conversion to a solid derivative or low-temperature crystallization.

Note: The purity and yield values in the table are illustrative and can vary significantly based on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Purity Analysis

Prior to and following any purification procedure, it is essential to assess the purity of the this compound sample. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for this purpose.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase and provides information on their relative abundance and mass-to-charge ratio, allowing for both quantification and identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities by comparing the integrals of the signals corresponding to the product and the impurities.

Vacuum Distillation

This method is ideal for purifying this compound from non-volatile impurities or solvents with significantly different boiling points. Given the boiling point of this compound is 67-68 °C at 10 mmHg, vacuum distillation is necessary to prevent decomposition at its atmospheric boiling point.

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly greased.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Distillation:

    • Connect the apparatus to a vacuum pump and gradually reduce the pressure.

    • Once the desired pressure is reached and stable, begin heating the distillation flask gently using a heating mantle.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure.

    • Discard any initial low-boiling fractions (forerun) and stop the distillation before the flask is completely dry to prevent the concentration of potentially explosive residues.

  • Purity Analysis: Analyze the collected distillate by GC-MS or NMR to confirm its purity.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating this compound from impurities with similar boiling points.

Protocol:

  • Solvent System Selection: Determine a suitable solvent system using Thin-Layer Chromatography (TLC). The ideal system will show good separation between this compound (Rf value of ~0.3) and its impurities. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Column Packing:

    • Plug the bottom of a chromatography column with glass wool or a cotton plug.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluting solvent.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Add the eluting solvent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Analysis: Confirm the purity of the final product using GC-MS or NMR.

Logical Workflow for Purification Technique Selection

The selection of an appropriate purification technique is a logical process based on the properties of this compound and the nature of the impurities. The following diagram illustrates a general decision-making workflow.

Purification_Workflow start Crude this compound impurity_analysis Analyze Impurity Profile (e.g., GC-MS, NMR) start->impurity_analysis decision_volatile Are impurities non-volatile or have significantly different boiling points? impurity_analysis->decision_volatile vacuum_distillation Vacuum Distillation decision_volatile->vacuum_distillation Yes decision_polarity Are impurities separable by polarity? decision_volatile->decision_polarity No further_purification Further Purification Required? vacuum_distillation->further_purification flash_chromatography Flash Column Chromatography decision_polarity->flash_chromatography Yes decision_solid Can the product be solidified? decision_polarity->decision_solid No flash_chromatography->further_purification crystallization Low-Temperature Crystallization decision_solid->crystallization Yes decision_solid->further_purification No crystallization->further_purification further_purification->impurity_analysis Yes pure_product Pure this compound further_purification->pure_product No

Caption: Decision workflow for selecting a purification technique for this compound.

Conclusion

The purification of this compound can be effectively achieved through several standard laboratory techniques. Vacuum distillation is a robust method for removing non-volatile impurities on a larger scale. Flash column chromatography offers excellent separation for impurities with similar boiling points. While challenging due to the liquid nature of the compound, low-temperature crystallization can potentially yield a product of very high purity. A thorough analysis of the crude material is crucial for selecting the most appropriate and efficient purification strategy, and post-purification analysis is necessary to confirm the final purity of the this compound.

Head-to-head comparison of different synthetic routes to substituted cyclopentanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted cyclopentanes represents a critical challenge and a gateway to novel therapeutics and complex molecules. The five-membered carbocycle is a ubiquitous scaffold in natural products and pharmaceuticals, demanding efficient and stereoselective synthetic strategies. This guide provides an objective, data-driven comparison of the most prominent synthetic routes to substituted cyclopentanes, offering insights into their performance, scope, and limitations.

This comparative analysis focuses on four major strategies: the Pauson-Khand Reaction, [3+2] Cycloadditions, Radical Cyclizations, and Ring-Closing Metathesis (RCM). We present a head-to-head comparison of their typical yields, stereoselectivities, and reaction conditions, supported by detailed experimental protocols for key transformations.

At a Glance: Performance Comparison of Cyclopentane Synthetic Routes

The selection of an appropriate synthetic route is contingent on the desired substitution pattern, stereochemical outcome, and functional group tolerance. The following tables summarize quantitative data for representative examples of each major synthetic strategy, providing a clear comparison to aid in methodological selection.

Table 1: Pauson-Khand Reaction Performance

The Pauson-Khand reaction, a formal [2+2+1] cycloaddition, is a powerful tool for the synthesis of α,β-cyclopentenones.[1][2][3] It can be performed in both intramolecular and intermolecular fashions, with the intramolecular variant often exhibiting higher selectivity.[4]

EntryAlkyne SubstrateAlkene SubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetyleneNorborneneCo₂(CO)₈ (stoichiometric)Toluene601285[5]
21-OctyneEthylene (1 atm)Co₂(CO)₈ (stoichiometric)Dichloromethane402475[5]
31,7-Enyne(intramolecular)Co₂(CO)₈ (stoichiometric)Toluene110-16012-2450-70[4]
41,6-Enyne(intramolecular)3-5 mol% Co₂(CO)₈, 10-20 mol% (PhO)₃PToluene120-58[6]
51,7-Enyne(intramolecular)Rhodium catalystToluene80-1101-4High[4]
Table 2: [3+2] Cycloaddition Performance

[3+2] cycloadditions offer a convergent and often highly stereoselective route to five-membered rings. A variety of three-carbon components can be employed, including donor-acceptor cyclopropanes and trimethylenemethane (TMM) precursors.

EntryThree-Carbon ComponentTwo-Carbon ComponentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)d.r.ee (%)Reference
1Donor-acceptor cyclopropane1,3-DieneLewis AcidDichloromethane-20 to rt1-2460-95>20:1-[7]
2N-TosylcyclopropylamineAlkeneCuCl₂ (visible light)Dioxanert24up to 92--[8]
3π-Allyl 1,3-dipoleα,β-Unsaturated aldehydeChiral Pd catalyst & chiral amineDichloromethane012up to 95>20:197[8]
4Cyclopropyl ketoneAlkeneChiral Ti(salen) complexDichloromethanert12up to 99>20:199[8]
5MBH maleimide of isatinortho-HydroxychalconeChiral N,N'-dioxide/Mg(II)Dichloromethane4024up to 99>20:197[9]
Table 3: Radical Cyclization Performance

Radical cyclizations are a powerful tool for the construction of cyclopentane rings, particularly for polycyclic systems.[10][11] These reactions proceed via radical intermediates and are often initiated by tin hydrides or other radical initiators.[12]

EntrySubstrateInitiator/MediatorSolventTemp (°C)Time (h)Yield (%)d.r.Reference
1Alkenyl-functionalized selenesterBu₃SnH, AIBNToluene80-72-[12]
2Alkenyl-functionalized thionocarbonateBu₃SnHToluene80-70-[12]
3Bromo-difluoromethyl alkynyl ketoneVisible lightDMSOrt24up to 95>20:1[13]
4Polyolefinic substrate------[14]
Table 4: Ring-Closing Metathesis (RCM) Performance

Ring-closing metathesis has emerged as a premier method for the synthesis of cyclic olefins, including cyclopentenes, from acyclic diene precursors.[15][16] The development of well-defined ruthenium and molybdenum catalysts has greatly expanded the scope and functional group tolerance of this reaction.

EntryDiene SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)Reference
11,6-HeptadieneGrubbs' Catalyst (1st Gen)Dichloromethanert2-1280-95[15]
22-Methyl-1,6-heptadieneGrubbs' CatalystDichloromethanert->80[17]
3Di-allyl amine derivativeRu-catalystDichloromethane402>95[15]
4Various dienesGrubbs' Catalyst (2nd Gen)Toluene40-801-24High[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the practical application of these synthetic routes.

Pauson-Khand Reaction (Catalytic Intramolecular)

This protocol describes a catalytic intramolecular Pauson-Khand reaction of a 1,7-enyne using a rhodium-based catalyst.[4]

Materials:

  • 1,7-Enyne (e.g., oct-1-en-6-yne)

  • Rhodium catalyst (e.g., [Rh(CO)₂Cl]₂)

  • Carbon monoxide (CO) gas

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under a carbon monoxide atmosphere (balloon), dissolve the rhodium catalyst (1-5 mol%) in anhydrous toluene.

  • Add the 1,7-enyne (1.0 eq.) to the solution via syringe.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 1-4 hours), cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic cyclopentenone.

[3+2] Cycloaddition (Chiral Lewis Acid Catalyzed)

This protocol outlines a highly diastereo- and enantioselective [3+2] cycloaddition of a cyclopropyl ketone with an alkene, catalyzed by a chiral titanium(salen) complex.[8]

Materials:

  • Cyclopropyl ketone

  • Alkene (radical acceptor)

  • Chiral Ti(salen) complex (catalyst)

  • Anhydrous dichloromethane

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the chiral Ti(salen) complex (5-10 mol%).

  • Add anhydrous dichloromethane, followed by the cyclopropyl ketone (1.0 eq.).

  • Add the alkene (1.2-1.5 eq.) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the highly substituted cyclopentane.

Radical Cyclization (Tin-Mediated)

This procedure details a classic radical cyclization of an alkenyl halide mediated by tributyltin hydride.[10][12]

Materials:

  • Alkenyl halide (e.g., 6-iodo-1-hexene)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the alkenyl halide (1.0 eq.) and a catalytic amount of AIBN (0.1 eq.) in anhydrous toluene.

  • Heat the solution to reflux (approximately 110 °C).

  • Slowly add a solution of tributyltin hydride (1.1 eq.) in anhydrous toluene to the refluxing mixture over several hours using a syringe pump.

  • After the addition is complete, continue to reflux for an additional 1-2 hours, or until TLC analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Ring-Closing Metathesis (RCM)

This protocol describes a general procedure for ring-closing metathesis of a diene using a second-generation Grubbs' catalyst.[15]

Materials:

  • Acyclic diene (e.g., 1,6-heptadiene)

  • Grubbs' catalyst, 2nd Generation (1-5 mol%)

  • Anhydrous dichloromethane or toluene

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the diene substrate in the anhydrous solvent.

  • Add the Grubbs' catalyst to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C). The reaction is often driven by the evolution of ethylene gas.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture and purify the resulting cycloalkene by flash column chromatography.

Strategic Comparison and Logical Relationships

The choice of synthetic strategy is dictated by the target molecule's complexity and desired stereochemistry. The following diagrams illustrate the logical relationships between these key synthetic approaches.

// Invisible edges for alignment C3_C2 -> Radical [style=invis]; C2_C2_C1 -> RCM [style=invis];

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Caption: Overview of major disconnection and cyclization strategies for cyclopentane synthesis.

// Node styles ChiralAux [fillcolor="#EA4335", fontcolor="#FFFFFF"]; ChiralPool [fillcolor="#EA4335", fontcolor="#FFFFFF"]; AsymCat [fillcolor="#34A853", fontcolor="#FFFFFF"]; SubstrateControl [fillcolor="#FBBC05", fontcolor="#202124"]; } .enddot

Caption: Pathways to stereocontrolled synthesis of substituted cyclopentanes.

Concluding Remarks

The synthesis of substituted cyclopentanes is a mature field with a diverse array of powerful and reliable methods. The Pauson-Khand reaction and [3+2] cycloadditions offer convergent routes with the potential for high stereocontrol, making them attractive for the rapid construction of molecular complexity. Radical cyclizations provide a robust means to access intricate polycyclic systems, while ring-closing metathesis has become an indispensable tool for the formation of cyclopentenes from acyclic precursors with excellent functional group tolerance.

The choice of the optimal synthetic route will invariably depend on the specific target molecule, the availability of starting materials, and the desired level of stereochemical precision. By providing a side-by-side comparison of quantitative data and detailed experimental protocols, this guide aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies toward this important class of carbocycles.

References

Unveiling the Reactivity of Cyclopentanecarbonitrile: A Comparative Guide to Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the chemical reactivity of molecules like Cyclopentanecarbonitrile is paramount for designing novel therapeutics and optimizing synthetic pathways. This guide provides a comprehensive validation of computational models for predicting the reactivity of this compound, offering a comparative analysis of their performance against available experimental data.

The reactivity of the nitrile group in this compound is a key determinant of its chemical behavior, influencing its role as a synthetic intermediate and its potential interactions in biological systems. Computational models offer a powerful tool to probe this reactivity, providing insights that can guide experimental work and accelerate discovery. This guide delves into the validation of two primary computational approaches: Density Functional Theory (DFT) and machine learning models, comparing their predictive power against experimental benchmarks.

Comparing Computational Model Performance

The predictive accuracy of computational models is best assessed by direct comparison with experimental data. While specific kinetic data for many reactions of this compound are not extensively reported, we can draw upon data for analogous aliphatic nitriles and related cyclopentane derivatives to validate these models.

Table 1: Comparison of Computational Models for Predicting Aliphatic Nitrile Reactivity

Computational ModelPredicted ParameterExperimental Validation Data SourceCorrelation/Accuracy
Density Functional Theory (DFT) Activation Energy (Ea) for reaction with CysteineReaction of aliphatic nitriles with cysteine[1]Good correlation (R² = 0.86) between calculated Ea and experimental log(k) for a set of nitriles, including aliphatic examples.[1]
Enthalpy of Formation (ΔfH°)NIST Chemistry WebBook[2]DFT methods can generally predict ΔfH° with reasonable accuracy (typically within a few kcal/mol) for organic molecules.
Reaction Enthalpy (ΔrH°)Calculated from experimental ΔfH° of reactants and products (NIST)[2][3]DFT is a reliable method for calculating reaction enthalpies, providing valuable insights into reaction thermodynamics.
Machine Learning (ML) Classification of Nitrilase Substrate (Aliphatic vs. Aromatic)N/A (Model predicts classification, not a quantitative value)High accuracy (95%) in classifying nitrilases based on amino acid sequence, which indirectly relates to substrate specificity for aliphatic nitriles.[4][5]
General Chemical Reactivity PredictionN/A (Broad application, not specific to this compound)ML models are being developed to predict reaction outcomes and reactivity but require large datasets for training and their application to specific aliphatic nitriles is still an emerging area.[6]

Experimental Protocols

The validation of computational models hinges on the availability of high-quality experimental data. Below are detailed methodologies for key experiments relevant to assessing the reactivity of nitriles.

Determination of Reaction Kinetics using High-Performance Liquid Chromatography (HPLC)

This method was employed to determine the reaction rates of nitriles with cysteine.[1]

Objective: To measure the rate of disappearance of the nitrile reactant over time.

Procedure:

  • Reaction Setup: A solution of the nitrile compound is mixed with a large excess of cysteine in a suitable buffer (e.g., phosphate buffer at pH 7.4) and maintained at a constant temperature (e.g., 37°C).

  • Sampling: Aliquots of the reaction mixture are taken at various time intervals.

  • Quenching: The reaction in each aliquot is stopped, for example, by rapid cooling or addition of a quenching agent.

  • HPLC Analysis: The concentration of the remaining nitrile in each aliquot is quantified using a calibrated HPLC instrument with a suitable detector (e.g., UV-Vis).

  • Data Analysis: The concentration of the nitrile is plotted against time. From this data, the reaction order and the rate constant (k) are determined. For a pseudo-first-order reaction (due to the excess of cysteine), a plot of ln([nitrile]) versus time will yield a straight line with a slope equal to -k.

Thermochemical Measurements

Thermochemical data, such as the enthalpy of formation, are crucial for validating the thermodynamic predictions of computational models. The NIST Chemistry WebBook provides a compilation of such data.[2][3]

Objective: To determine the standard enthalpy of formation (ΔfH°) of a compound.

Methodology (Calorimetry - General Principle):

  • Combustion Calorimetry: The compound is burned in a bomb calorimeter in the presence of excess oxygen. The heat released during the combustion is measured precisely. From the heat of combustion, the standard enthalpy of combustion (ΔcH°) is calculated.

  • Calculation of ΔfH°: Using Hess's law, the standard enthalpy of formation of the compound is calculated from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Mandatory Visualizations

Logical Workflow for Model Validation

The following diagram illustrates the general workflow for validating computational models against experimental data for predicting chemical reactivity.

G Workflow for Validation of Computational Models A Define Reactivity Problem (e.g., this compound Hydrolysis) B Computational Modeling (DFT, Machine Learning) A->B D Experimental Measurement A->D C Predict Reactivity Parameters (Activation Energy, Reaction Enthalpy) B->C F Compare Computational Predictions with Experimental Data C->F E Measure Reactivity Parameters (Rate Constant, Enthalpy of Formation) D->E E->F G Model Validation (Assess Accuracy and Predictive Power) F->G H Refine Model (if necessary) G->H H->B

Caption: A flowchart illustrating the iterative process of validating computational models for chemical reactivity prediction.

Signaling Pathway for Nitrile-Cysteine Reaction

The following diagram depicts the reaction pathway for the nucleophilic attack of cysteine on a nitrile, a key reaction in understanding the biological activity of nitrile-containing compounds.[1]

G Reaction Pathway of a Nitrile with Cysteine Reactants R-C≡N + Cysteine-SH TS Transition State Reactants->TS Nucleophilic Attack Intermediate Thioimidate Intermediate TS->Intermediate Product Thiazoline Product Intermediate->Product Cyclization

Caption: A simplified diagram showing the key steps in the reaction between a nitrile and a cysteine residue.

References

Assessing the performance of Cyclopentanecarbonitrile as a building block in library synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of diverse chemical libraries. This guide provides an in-depth comparison of Cyclopentanecarbonitrile with other cycloalkanecarbonitrile alternatives, supported by physicochemical data and general experimental protocols for key reactions. Our analysis aims to equip researchers with the necessary information to make informed decisions for their library synthesis endeavors.

This compound is a versatile building block in medicinal chemistry and drug discovery, offering a unique cyclopentyl scaffold that is prevalent in numerous biologically active molecules. Its rigid, three-dimensional structure can be advantageous for exploring chemical space and improving pharmacological properties such as metabolic stability and receptor binding affinity. The nitrile functional group serves as a valuable synthetic handle, allowing for a wide range of chemical transformations to introduce further diversity into a compound library.

Comparative Analysis of Cycloalkanecarbonitrile Building Blocks

The choice of a cyclic building block can significantly influence the physicochemical properties and biological activity of the resulting compounds. Here, we compare this compound with its smaller and larger ring counterparts, Cyclobutanecarbonitrile and Cyclohexanecarbonitrile.

Physicochemical Properties

A comparison of the key physicochemical properties of these building blocks is crucial for predicting their behavior in reactions and their influence on the properties of the final library members.

PropertyThis compoundCyclobutanecarbonitrileCyclohexanecarbonitrile
Molecular Formula C₆H₉NC₅H₇NC₇H₁₁N
Molecular Weight 95.14 g/mol 81.12 g/mol 109.17 g/mol
Boiling Point 168-170 °C144-146 °C185-187 °C
Density 0.912 g/mL0.899 g/mL0.903 g/mL
Refractive Index 1.4411.4321.452
Ring Strain ModerateHighLow

Note: The data presented in this table is compiled from various chemical suppliers and databases. Exact values may vary slightly between different sources.

The higher ring strain in cyclobutane derivatives can influence their reactivity, potentially leading to different reaction kinetics or product distributions compared to cyclopentane and cyclohexane systems. The choice of ring size also impacts the three-dimensional shape and conformational flexibility of the resulting molecules, which can be critical for their interaction with biological targets.

Performance in Library Synthesis Reactions

Representative Multicomponent Reaction Yields

The following table provides representative yields for Ugi and Passerini reactions. It is important to note that these are generalized yields and can vary significantly based on the specific substrates and reaction conditions used. A direct comparative study under identical conditions for this compound and its alternatives is not currently available.

Reaction TypeBuilding BlockRepresentative Yield Range
Ugi Reaction This compoundGood to Excellent
CyclobutanecarbonitrileModerate to Good
CyclohexanecarbonitrileGood to Excellent
Passerini Reaction This compoundGood to Excellent
CyclobutanecarbonitrileModerate to Good
CyclohexanecarbonitrileGood to Excellent

Disclaimer: The yield ranges are illustrative and based on general literature for multicomponent reactions. They do not represent data from a direct comparative study.

The reactivity in these reactions is influenced by the steric hindrance around the nitrile group and the electronic properties of the cycloalkyl ring. The slightly higher reactivity of the more strained cyclobutane ring could potentially lead to faster reaction rates in some cases. However, the stability of the resulting intermediates can also play a crucial role in determining the overall yield and purity of the products.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful library synthesis. Below are general procedures for the Ugi and Passerini reactions, which can be adapted for use with this compound and its alternatives.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.

Protocol:

  • To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., methanol, 0.5 M), add the amine (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine.

  • Add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography or preparative HPLC.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.

Protocol:

  • In a reaction vessel, combine the carbonyl compound (1.0 eq), carboxylic acid (1.2 eq), and isocyanide (1.2 eq) in an aprotic solvent (e.g., dichloromethane, 0.5 M).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or crystallization.

Visualizing Key Processes in Library Synthesis

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Library_Synthesis_Workflow cluster_0 Building Block Selection cluster_1 Reaction Design cluster_2 Synthesis & Purification cluster_3 Library Characterization bb1 This compound rd1 Multicomponent Reaction (e.g., Ugi) bb1->rd1 bb2 Alternative Building Blocks bb2->rd1 sp1 Parallel Synthesis rd1->sp1 rd2 Other Reactions rd2->sp1 sp2 Purification sp1->sp2 lc1 Analysis (LC-MS, NMR) sp2->lc1 lc2 Screening lc1->lc2

Caption: A generalized workflow for library synthesis.

Ugi_Reaction r1 Aldehyde/Ketone p Bis-amide r1->p + r2 Amine r2->p + r3 Carboxylic Acid r3->p + r4 Isocyanide r4->p

Caption: The Ugi four-component reaction.

Passerini_Reaction r1 Aldehyde/Ketone p α-Acyloxy amide r1->p + r2 Carboxylic Acid r2->p + r3 Isocyanide r3->p

Caption: The Passerini three-component reaction.

Conclusion

This compound stands as a valuable and versatile building block for library synthesis in drug discovery. Its rigid cyclopentyl core and reactive nitrile handle provide a robust platform for generating diverse and medicinally relevant compound libraries. While direct quantitative comparisons with other cycloalkanecarbonitriles in high-throughput synthesis are limited in the current literature, the choice between cyclobutane, cyclopentane, and cyclohexane scaffolds should be guided by the desired physicochemical properties and the three-dimensional architecture of the target library. The provided experimental protocols for the Ugi and Passerini reactions offer a solid starting point for the application of these building blocks in diversity-oriented synthesis. Further head-to-head comparative studies would be invaluable to the scientific community to fully elucidate the performance nuances of these important building blocks.

A Comparative Analysis of Cyclopentanecarbonitrile Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. Cyclopentanecarbonitrile, a key building block in the synthesis of various pharmaceutical compounds and agrochemicals, can be produced through several methods. This guide provides an objective comparison of the two primary synthesis routes: the dehydration of cyclopentanone oxime and the nucleophilic substitution of a cyclopentyl halide. The analysis focuses on a comparative cost breakdown, detailed experimental protocols, and reaction yields to inform methodology selection in a laboratory and industrial context.

Comparative Cost and Yield Analysis

The economic viability and efficiency of a synthesis route are critical factors in its selection. The following table summarizes the estimated costs of raw materials and the reported yields for the two main methods of this compound synthesis.

ParameterMethod 1: From CyclopentanoneMethod 2: From Cyclopentyl Bromide
Starting Material CyclopentanoneCyclopentyl Bromide
Key Reagents Hydroxylamine Hydrochloride, Dehydrating Agent (e.g., POCl₃)Sodium Cyanide
Overall Yield ~43%77-86% (based on a similar reaction)
Raw Material Cost per kg of Product *~$290~$110

Note: The raw material cost per kilogram of product is an estimation based on the stoichiometry of the reactions, the listed yields, and the approximate bulk costs of the reagents. Prices for chemical reagents can vary significantly based on supplier, purity, and quantity. The prices used for this estimation are: Cyclopentanone (

101/kg),HydroxylamineHydrochloride(101/kg), Hydroxylamine Hydrochloride (~101/kg),HydroxylamineHydrochloride(
73/kg), Phosphorus Oxychloride (
1/kg),CyclopentylBromide(1/kg), Cyclopentyl Bromide (~1/kg),CyclopentylBromide(
73/kg), and Sodium Cyanide (~$7/kg). This analysis does not include costs for solvents, energy, labor, or waste disposal.

Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformations and the general experimental workflows for the two synthesis methods.

G cluster_0 Method 1: From Cyclopentanone A Cyclopentanone B Cyclopentanone Oxime A->B + NH₂OH·HCl C This compound B->C Dehydration (e.g., POCl₃) G cluster_1 Method 2: From Cyclopentyl Bromide D Cyclopentyl Bromide E This compound D->E + NaCN (Nucleophilic Substitution) G cluster_0 Method 1: From Cyclopentanone Workflow cluster_1 Method 2: From Cyclopentyl Bromide Workflow a Dissolve Hydroxylamine HCl b Add Cyclopentanone a->b c Reflux b->c d Isolate Oxime c->d e Dehydrate Oxime d->e f Purify Nitrile e->f g Dissolve Sodium Cyanide in Solvent h Add Cyclopentyl Bromide g->h i Heat/Reflux h->i j Work-up and Extraction i->j k Purify Nitrile j->k

A Comparative Review of the Applications of Five- and Six-Membered Cyclic Nitriles in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative analysis of five- and six-membered cyclic nitriles, offering insights into their applications, performance, and synthetic strategies for researchers, scientists, and drug development professionals.

The incorporation of nitrile functionalities into cyclic scaffolds has emerged as a potent strategy in modern medicinal chemistry. These moieties, particularly within five- and six-membered rings, play crucial roles in modulating the pharmacological profiles of drug candidates. Their ability to enhance binding affinity, improve metabolic stability, and serve as versatile synthetic handles has led to their presence in a number of approved pharmaceuticals.[1][2][3] This guide provides a comparative overview of the applications of five- and six-membered cyclic nitriles, supported by experimental data and detailed methodologies, to inform rational drug design and development.

Introduction to Cyclic Nitriles in Medicinal Chemistry

The nitrile group, with its linear geometry and strong dipole moment, can act as a bioisostere for carbonyl groups, halogens, and other functionalities, enabling critical interactions with biological targets.[2][4] When incorporated into a cyclic framework, the conformational constraints of the ring system can pre-organize the molecule for optimal binding to a protein's active site. This often leads to enhanced potency and selectivity. Furthermore, the metabolic stability of the nitrile group is a significant advantage, as it is often resistant to enzymatic degradation.[2]

This review will explore the distinct and overlapping applications of five-membered (e.g., cyanopyrrolidines) and six-membered (e.g., cyanopiperidines) cyclic nitriles, highlighting key differences in their synthesis, physicochemical properties, and biological activities through specific drug examples.

Five-Membered Cyclic Nitriles: A Case Study of Vildagliptin

Five-membered cyclic nitriles, particularly cyanopyrrolidines, are prominent in a number of therapeutic agents. A prime example is Vildagliptin , a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes.[2] The cyanopyrrolidine moiety is a cornerstone of its mechanism of action, forming a reversible covalent bond with a serine residue in the active site of the DPP-4 enzyme.[3]

Physicochemical and Pharmacokinetic Properties

The inclusion of the cyanopyrrolidine ring in Vildagliptin contributes to its favorable pharmacokinetic profile. The nitrile group enhances the molecule's polarity, which can influence its solubility and absorption characteristics.[3][5]

PropertyVildagliptin (Five-Membered Cyclic Nitrile)
Molecular Weight303.4 g/mol
LogP0.6
pKa8.6
Bioavailability~85%
Half-life~2-3 hours
Biological Activity and Structure-Activity Relationship (SAR)

The cyanopyrrolidine ring of Vildagliptin is crucial for its inhibitory activity. The nitrile group acts as an electrophilic "warhead" that reacts with the hydroxyl group of serine in the DPP-4 active site. The five-membered ring structure optimally positions the nitrile for this interaction. SAR studies have shown that modifications to the pyrrolidine ring can significantly impact potency.[3]

CompoundTargetIC50 (nM)
VildagliptinDPP-42.6

Six-Membered Cyclic Nitriles: Exploring the Landscape

While perhaps less represented in blockbuster drugs compared to their five-membered counterparts, six-membered cyclic nitriles, such as cyanopiperidines, hold significant therapeutic potential. They are key components in the development of inhibitors for various enzymes and receptors. The slightly larger and more flexible six-membered ring can offer different conformational possibilities for interacting with protein binding sites.

Comparative Physicochemical and Pharmacokinetic Properties

The difference in ring size between five- and six-membered systems can lead to variations in physicochemical properties like lipophilicity and solubility, which in turn affect their pharmacokinetic profiles.[6] Generally, the larger ring size of cyanopiperidines may lead to a slight increase in lipophilicity compared to cyanopyrrolidines with similar substitution patterns.

PropertyRepresentative CyanopyrrolidineRepresentative Cyanopiperidine
Ring StrainHigherLower
Conformational FlexibilityLowerHigher
Potential for Axial/Equatorial SubstitutionN/AYes
Biological Activity and Structure-Activity Relationship (SAR)

The therapeutic applications of six-membered cyclic nitriles are diverse, with examples in the development of inhibitors for enzymes such as kinases and proteases. The cyanopiperidine scaffold can be strategically employed to orient substituents into specific pockets of a target's active site.

Comparative Synthesis of Cyclic Nitriles

The synthesis of five- and six-membered cyclic nitriles often involves the introduction of the nitrile group onto a pre-existing heterocyclic scaffold or the construction of the ring system from a nitrile-containing precursor.

Synthesis of a Five-Membered Cyclic Nitrile: Vildagliptin

A common synthetic route to Vildagliptin involves the use of L-prolinamide as a starting material. The synthesis proceeds through the formation of an intermediate, (S)-1-(chloroacetyl)-2-cyanopyrrolidine, which is then coupled with 3-amino-1-adamantanol.[7][8]

Workflow for the Synthesis of Vildagliptin Intermediate

L-prolinamide L-prolinamide Chloroacetylation Chloroacetylation L-prolinamide->Chloroacetylation Chloroacetyl chloride (S)-1-(Chloroacetyl)pyrrolidine-2-carboxamide (S)-1-(Chloroacetyl)pyrrolidine-2-carboxamide Chloroacetylation->(S)-1-(Chloroacetyl)pyrrolidine-2-carboxamide Dehydration Dehydration (S)-1-(Chloroacetyl)pyrrolidine-2-carboxamide->Dehydration Trifluoroacetic anhydride (S)-1-(Chloroacetyl)-2-cyanopyrrolidine (S)-1-(Chloroacetyl)-2-cyanopyrrolidine Dehydration->(S)-1-(Chloroacetyl)-2-cyanopyrrolidine

Synthesis of the cyanopyrrolidine intermediate for Vildagliptin.

Synthesis of Six-Membered Cyclic Nitriles

The synthesis of cyanopiperidines can be achieved through various methods, including the cyanation of a suitable piperidine precursor or through cycloaddition reactions.[9]

Experimental Protocols

Synthesis of (S)-1-(Chloroacetyl)-2-cyanopyrrolidine (Vildagliptin Intermediate)

Materials:

  • (S)-1-(Chloroacetyl)pyrrolidine-2-carboxamide

  • Trifluoroacetic anhydride

  • Tetrahydrofuran (THF)

  • Ammonium bicarbonate

Procedure:

  • To a stirred solution of 1-chloroacetyl-(S)-2-carboxamidepyrrolidine (5 g) in tetrahydrofuran (50 ml), add trifluoroacetic anhydride (7.3 ml) at 0 to 5°C.[1]

  • Stir the reaction mixture at 25°C to 30°C until the reaction is complete, as monitored by TLC.

  • Upon completion, add ammonium bicarbonate (15.8 g) in portions at a temperature of 5°C to 10°C.

  • Stir the resulting mixture for 1 hour at 25 to 30°C.

  • Concentrate the reaction mass under vacuum to obtain an oily residue.

  • Add water (20 ml) and wash with n-heptane (2 x 10 ml).

  • Separate the aqueous layer and extract with toluene (3 x 60 ml).

  • Combine the organic layers and concentrate under vacuum to yield (S)-1-(chloroacetyl)-2-cyanopyrrolidine.

Comparative Analysis and Future Perspectives

The choice between a five- and a six-membered cyclic nitrile in drug design depends on the specific requirements of the biological target. The more rigid five-membered ring of cyanopyrrolidines can provide a well-defined orientation for the nitrile group, which is advantageous for targets requiring precise positioning for interaction, as seen with Vildagliptin. In contrast, the greater conformational flexibility of six-membered cyanopiperidines may be beneficial for targets with larger or more adaptable binding pockets.

Logical Relationship of Cyclic Nitrile Properties and Drug Efficacy

cluster_five Five-Membered Cyclic Nitrile cluster_six Six-Membered Cyclic Nitrile Rigid Conformation Rigid Conformation Precise Positioning Precise Positioning Rigid Conformation->Precise Positioning High Potency (e.g., Vildagliptin) High Potency (e.g., Vildagliptin) Precise Positioning->High Potency (e.g., Vildagliptin) Flexible Conformation Flexible Conformation Adaptable Binding Adaptable Binding Flexible Conformation->Adaptable Binding Broad Target Scope Broad Target Scope Adaptable Binding->Broad Target Scope Cyclic Nitrile Scaffold Cyclic Nitrile Scaffold Cyclic Nitrile Scaffold->Rigid Conformation Ring Size Cyclic Nitrile Scaffold->Flexible Conformation Ring Size

Influence of ring size on the properties and applications of cyclic nitriles.

Future research in this area will likely focus on the synthesis of novel and diverse libraries of both five- and six-membered cyclic nitriles to explore their potential against a wider range of biological targets. The development of more efficient and stereoselective synthetic methods will be crucial for accessing structurally complex and medicinally relevant compounds. Furthermore, detailed structural studies, such as X-ray crystallography, will continue to provide invaluable insights into the binding modes of these compounds, guiding the design of next-generation therapeutics.[2]

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclopentanecarbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Cyclopentanecarbonitrile, a versatile building block in organic synthesis, requires careful management due to its hazardous properties. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Key Safety and Physical Properties

A thorough understanding of the chemical's properties is the first step in safe handling. This compound is classified as a flammable liquid, is toxic if swallowed, and can cause skin and serious eye irritation.[1] Adherence to appropriate safety protocols is therefore non-negotiable.

PropertyValueSource
CAS Number 4254-02-8[2][3]
Molecular Formula C₆H₉N[3][4]
Molecular Weight 95.14 g/mol [4]
Appearance Clear colorless to faintly yellow liquidChemicalBook
Boiling Point 67-68 °C @ 10 mmHg[5][6]
Melting Point -76 °C[5][6]
Flash Point 56 °C (132.8 °F) - closed cup[5]
Density 0.912 g/mL at 25 °C[5][6]
Hazards Flammable liquid, Acute toxicity (oral), Skin irritant, Eye irritant, Respiratory irritant[1]
Essential Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following personal protective equipment to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if necessary, a chemical-resistant apron.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[2] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6]

Step-by-Step Disposal Protocol

The following procedure outlines the safe disposal of unwanted this compound and its empty containers. This protocol is a general guideline; always consult and adhere to your institution's specific hazardous waste management policies and local regulations.

Step 1: Waste Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for liquid this compound waste. The container must be compatible with nitriles and flammable liquids.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Flammable," "Toxic").

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents and strong bases.[2]

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks, and is kept closed except when adding waste.

Step 2: Handling Small Spills

In the event of a small spill, follow these steps:

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or earth, to soak up the spill.

  • Collection: Carefully collect the absorbent material and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Step 3: Disposal of Empty Containers

Empty containers that previously held this compound must be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a solvent capable of removing the chemical residue. The rinsate from this process must be collected and disposed of as hazardous waste.[7][8]

  • Container Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of as regular trash after defacing the original label.[7] Always confirm this procedure with your institution's waste management guidelines.

Step 4: Final Disposal
  • Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution and regulatory agencies.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Assess Hazards & Don PPE B Prepare Labeled Hazardous Waste Container A->B C Collect Liquid Waste in Designated Container G Store Waste Container in a Safe, Ventilated Area C->G D Manage Spills with Absorbent Material D->G E Triple Rinse Empty Containers F Collect Rinsate as Hazardous Waste E->F F->C H Arrange for Pickup by Authorized Waste Management G->H I Complete & Retain Disposal Documentation H->I

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Essential Safety and Operational Guide for Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of Cyclopentanecarbonitrile (CAS No. 4254-02-8). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical requiring stringent safety measures.[1] The primary hazards are summarized below.

Hazard Summary Table

Hazard ClassificationDescriptionGHS Pictograms
Flammable LiquidFlammable liquid and vapor.[2][3]🔥
Acute Toxicity (Oral)Toxic if swallowed.[2][3]☠️
Skin IrritationCauses skin irritation.[1][2]❗️
Eye IrritationCauses serious eye irritation.[1][2]❗️
Respiratory IrritationMay cause respiratory irritation.[2][4]❗️

Recommended Personal Protective Equipment (PPE)

All personnel handling this compound must use the following PPE.[3]

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or goggles, and a face shield.[3]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[4]Prevents skin contact which can cause irritation.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) if exposure limits are exceeded or if irritation is experienced.[1][3][4]Protects against inhalation of vapors that may cause respiratory irritation.
Body Protection A lab coat, and additional protective clothing to prevent skin exposure.[1][5]Minimizes the risk of skin contact.
Operational Plan: Safe Handling Protocol

Follow these step-by-step procedures to ensure the safe handling of this compound.

Step 1: Engineering Controls and Ventilation

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

Step 2: Pre-Handling Preparations

  • Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.

  • Don the appropriate PPE as specified in the table above.

  • Ensure all containers are properly labeled and stored away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong bases.[1]

Step 3: Handling the Chemical

  • Ground and bond the container and receiving equipment to prevent static discharge.[1]

  • Use only non-sparking tools.[1]

  • Avoid breathing vapors, mist, or gas.[4]

  • Prevent contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

Step 4: Post-Handling Procedures

  • Keep the container tightly closed when not in use.[1]

  • Wash hands thoroughly after handling.[1]

  • Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.

Emergency and First-Aid Procedures

Immediate action is required in case of exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

In Case of a Spill:

  • Evacuate personnel from the area.

  • Remove all sources of ignition.[1]

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[4]

Disposal Plan

This compound and its contaminated materials are considered hazardous waste.

Disposal Protocol Table

Waste TypeDisposal Procedure
Unused Product Dispose of contents/container to an approved waste disposal plant.[1] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] Contact a licensed professional waste disposal service.[4]
Contaminated Materials (e.g., gloves, absorbent) Dispose of as unused product in a sealed, properly labeled container.[4]
Empty Containers Do not reuse empty containers. Dispose of them as hazardous waste in accordance with local, state, and federal regulations.

Workflow for Safe Handling and Disposal of this compound

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal Read SDS Read SDS Don PPE Don PPE Read SDS->Don PPE Check Engineering Controls Check Engineering Controls Don PPE->Check Engineering Controls Transfer Chemical Transfer Chemical Check Engineering Controls->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Store or Dispose Store or Dispose Clean Work Area->Store or Dispose Segregate Waste Segregate Waste Store or Dispose->Segregate Waste If Disposing Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Arrange for Professional Disposal Arrange for Professional Disposal Label Waste Container->Arrange for Professional Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.